(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426156 | |
| Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719995-40-1 | |
| Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid synthesis pathway
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of a molecule.[1] When these features are combined within a β-amino acid framework, the resulting building block becomes exceptionally valuable for constructing peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents with improved pharmacokinetic profiles.[1]
This compound is a non-proteinogenic β-amino acid of significant interest. Its structure features a chiral center at the β-position and a trifluoromethyl group on the phenyl ring, making it a highly desirable synthon for drug discovery programs.[2][3] The primary challenge in its preparation lies in the precise control of stereochemistry to isolate the desired (S)-enantiomer, as biological systems are exquisitely sensitive to molecular chirality. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the prevalent and effective synthesis pathways for this target molecule, focusing on the underlying principles and field-proven methodologies that ensure stereochemical fidelity and scalability.
Strategic Overview of Synthesis
The synthesis of enantiomerically pure β-amino acids can be approached through several distinct strategies. The choice of pathway often depends on factors such as scale, cost, available technology, and the desired level of enantiopurity. For this compound, the main strategies diverge into two primary categories: direct asymmetric synthesis and the resolution of a racemic mixture.
dot
Caption: Primary strategic pathways for synthesizing the target chiral β-amino acid.
Among these, asymmetric hydrogenation stands out as the most elegant and industrially scalable approach, offering high enantioselectivity and atom economy. Chiral resolution, while conceptually simpler, involves the synthesis of an unwanted enantiomer, which reduces the theoretical maximum yield to 50% unless a racemization and recycling protocol is implemented.
Core Pathway: Rhodium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of a prochiral enamine is a state-of-the-art method for producing chiral amines and their derivatives. This technology was famously industrialized by Merck for the synthesis of Sitagliptin, a drug whose core structure is closely related to our target molecule.[4][5] The success of this approach hinges on the use of a chiral transition metal catalyst—typically rhodium or ruthenium complexed with a chiral phosphine ligand—that orchestrates the delivery of hydrogen to one face of the double bond with high selectivity.
Rationale and Mechanism
The choice of a Rhodium-Josiphos type catalyst, for instance, is driven by its demonstrated efficacy in the hydrogenation of β-aryl enamines.[4] The mechanism, while complex, generally involves the coordination of the enamine substrate to the chiral rhodium center. The geometry of the chiral ligand creates a sterically constrained environment, forcing the substrate to bind in a specific orientation. This pre-organization dictates the facial selectivity of the subsequent migratory insertion of hydrogen, leading to the formation of one enantiomer in high excess.[6]
Experimental Workflow
The synthesis can be broken down into two main stages: preparation of the prochiral enamine precursor and the catalytic asymmetric hydrogenation, followed by hydrolysis.
dot
Caption: Workflow for the asymmetric hydrogenation synthesis pathway.
Step-by-Step Protocol: Asymmetric Hydrogenation
-
Synthesis of Methyl 3-amino-3-(3-(trifluoromethyl)phenyl)acrylate (Prochiral Enamine):
-
To a solution of 3'-(trifluoromethyl)acetophenone and methyl 3,3-dimethoxypropanoate in methanol, add ammonium acetate.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude enamine by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the prochiral substrate. The causality here is a condensation reaction to form the key enamine functionality required for the asymmetric hydrogenation.
-
-
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
In a glovebox, charge a high-pressure reactor with the chiral phosphine ligand (e.g., a Josiphos-type ligand) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent such as methanol or trifluoroethanol.[7]
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add a solution of the enamine substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with argon followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 40-100 psi) and heat to the desired temperature (e.g., 40-60 °C).[8]
-
Maintain stirring for 16-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with argon.
-
The resulting solution contains the enantiomerically enriched (S)-β-amino ester.
-
-
Hydrolysis and Isolation:
-
Concentrate the reaction mixture from the previous step to remove the solvent.
-
Add an aqueous acid solution (e.g., 6N HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the ester.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (approximately pH 5-6) using a base (e.g., NaOH or NH₄OH) to precipitate the product.[2]
-
Filter the solid, wash with cold water and a small amount of a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final this compound.
-
Data Presentation: Catalyst Performance
The choice of chiral ligand is paramount for achieving high enantioselectivity. Below is a representative table summarizing typical results for rhodium-catalyzed hydrogenations of related β-amino acid precursors.
| Catalyst System (Rh-Ligand) | Substrate Type | Solvent | H₂ Pressure (psi) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Rh-Me-DuPhos | β-(Acylamino)acrylate | Toluene | 40 | 25 | >99 | 98.2 | [8] |
| Rh-BICP | β-(Acylamino)acrylate | Toluene | 40 | 25 | >99 | 99.6 | [8] |
| Rh-TangPhos | N-Aryl β-Enamino Ester | Toluene | 145 | 50 | >99 | 96.3 | [9] |
| Rh(I)/tBu JOSIPHOS | Dehydrositagliptin | Methanol | 200 | 50 | >99 | >99.5 | [4] |
Note: This data is for analogous systems and illustrates the high efficiencies achievable. Specific results for the target molecule may vary.
Alternative Pathway: Synthesis and Chiral Resolution
When access to specialized asymmetric hydrogenation equipment or catalysts is limited, classical resolution provides a robust alternative. This method involves synthesizing the racemic β-amino acid and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.
Step-by-Step Protocol: Chiral Resolution
-
Synthesis of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid:
-
This can be achieved via a number of standard organic reactions. A common route is the Rodionov reaction, involving the condensation of 3-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.
-
The reaction produces the racemic β-amino acid, which can be isolated by precipitation and filtration.
-
-
Diastereomeric Salt Formation and Separation:
-
Dissolve the racemic amino acid in a hot solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve a stoichiometric amount (0.5 equivalents) of a chiral resolving agent, such as (R)-(-)-Mandelic acid or a tartaric acid derivative, in the same hot solvent.
-
Add the resolving agent solution to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature and then potentially to 0-4 °C to induce crystallization of one of the diastereomeric salts. The principle here is that diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[10]
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer with a base (e.g., 1N NaOH) to neutralize the resolving agent and liberate the free amino acid.
-
Separate the layers. The resolving agent will typically remain in the aqueous layer as its sodium salt.
-
Adjust the pH of the aqueous layer back to the isoelectric point of the amino acid to precipitate the pure (S)-enantiomer.
-
Filter, wash, and dry the product as described previously.
-
Analytical Verification
Confirmation of the final product's identity and purity is critical.
-
Structural Confirmation :
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides a distinct signal for the CF₃ group, confirming its presence.[2]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[2]
-
-
Enantiomeric Purity :
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining enantiomeric excess (ee). A teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective for separating the (R) and (S) enantiomers of underivatized amino acids like the target compound.[2]
-
Conclusion
The synthesis of this compound is a task that highlights the sophistication and power of modern asymmetric synthesis. While several routes are viable, rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine represents the most efficient, atom-economical, and scalable pathway, delivering the target molecule with exceptional enantiopurity. The principles and protocols refined in the large-scale synthesis of related pharmaceutical intermediates provide a robust foundation for its production. For laboratories where this technology is not available, classical chiral resolution remains a dependable, albeit less efficient, alternative. The availability of this and other chiral β-amino acids is crucial for advancing drug discovery programs, enabling the creation of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
References
- Vertex AI Search. (n.d.). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones.
- ACS Publications. (n.d.). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry.
- PubMed. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. Journal of Organic Chemistry, 71(5), 2159-62.
- PubMed. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5.
- Organic Chemistry Portal. (n.d.). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.
- PubMed. (n.d.). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation.
- Vertex AI Search. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.
- Vertex AI Search. (n.d.). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- ACS Publications. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Synthesis of Sitagliptin.
- BenchChem. (2025). resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- BenchChem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.
- BenchChem. (2025). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery.
- MedChemExpress. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid chemical properties
An In-Depth Technical Guide to (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Introduction: A Strategic Building Block in Modern Drug Discovery
This compound is a non-proteinogenic β-amino acid that has emerged as a compound of significant interest for researchers in medicinal chemistry and drug development. Its structure is notable for three key features: a chiral center at the C3 position, its classification as a β-amino acid, and the presence of a trifluoromethyl (CF₃) group on the phenyl ring.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The CF₃ group, in particular, is a powerful bioisostere that can significantly improve a molecule's pharmacokinetic profile.[1][2] As a β-amino acid, this compound serves as a valuable building block for peptidomimetics, conferring resistance to enzymatic degradation and introducing specific conformational constraints.[1]
Furthermore, its structural architecture positions it as an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] Deficiencies in GABA signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[5][6] Because GABA itself does not efficiently cross the blood-brain barrier, the development of GABA analogs with superior pharmaceutical properties is a critical area of CNS drug discovery.[3][5][6] This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and applications of the (S)-enantiomer, designed for professionals engaged in advanced pharmaceutical research.
Physicochemical and Structural Properties
The foundational chemical and physical properties of a compound dictate its behavior in both experimental and biological systems. The trifluoromethyl group significantly influences the electronic nature and lipophilicity of the molecule.
Molecular Structure
The structure of this compound is defined by a propanoic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the chiral beta-carbon (C3).
Caption: Molecular structure of this compound.
Core Chemical Properties
Quantitative data for the compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [7][8] |
| Molecular Weight | 233.19 g/mol | [7][8][9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 174-178 °C | [9] |
| Solubility | Soluble in DMSO, slightly soluble in water | [9] |
| XLogP3 | -0.5 to -0.6 | [7][10] |
| Density | 1.39 g/cm³ | [9] |
Synthesis and Chiral Integrity
As with most biologically active molecules, stereochemistry is paramount. The biological activity of enantiomers can differ significantly, making stereoselective synthesis and chiral purity confirmation essential. The (S)-enantiomer is of particular interest due to the high degree of stereoselectivity often exhibited by biological targets like enzymes and receptors.[1]
Conceptual Synthetic Pathway
While multiple proprietary synthetic routes exist, a common conceptual approach for the enantioselective synthesis of β-amino acids involves the asymmetric hydrogenation of a pro-chiral precursor. This strategy leverages a chiral catalyst, often based on rhodium or ruthenium, to establish the desired stereocenter with high enantiomeric excess.
Caption: Conceptual workflow for the enantioselective synthesis of the target compound.
This pathway highlights the critical step of asymmetric hydrogenation, where the stereochemistry is set. The choice of chiral ligand on the metal catalyst is deterministic for achieving the (S)-configuration.[1]
Analytical Validation Workflow
A robust, multi-technique approach is required to confirm the identity, purity, and stereochemical integrity of this compound. This constitutes a self-validating system essential for regulatory submission and reproducible research.
Caption: A comprehensive analytical workflow for compound validation.
Protocol: Chiral HPLC for Enantiomeric Purity
The definitive technique for confirming enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC). A teicoplanin-based chiral stationary phase (CSP) is highly effective for separating the underivatized enantiomers of this compound.[11][12]
Objective: To separate and quantify the (S) and (R) enantiomers to determine enantiomeric excess (e.e.).
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Column: Chirobiotic T (or equivalent teicoplanin-based CSP).[11]
-
-
Mobile Phase (Isocratic):
-
A starting point is a 60:40 (v/v) mixture of Methanol and Water.[11]
-
Causality: The compound is amphoteric; its charge state depends on pH. To ensure a single ionic form and prevent poor peak shape (tailing), the aqueous phase can be buffered (e.g., with ammonium acetate) to a pH at least 2 units away from the molecule's isoelectric point (pI).[11] Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can also minimize secondary ionic interactions with the stationary phase.[11]
-
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV at 210 nm or 250 nm.[12]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution (sonication may be used).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[11]
-
-
Validation: The method is validated by running a racemic standard to confirm the resolution of the two enantiomeric peaks. The elution order ((S) vs. (R)) must be determined using a pure standard of a known enantiomer.
Protocol: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's covalent structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often used for amino acids, though the acidic and amine protons will exchange and may not be visible.[11]
-
Required Experiments:
-
¹H NMR: Confirms the presence of aromatic and aliphatic protons and their respective chemical environments.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a crucial experiment that provides a distinct signal for the trifluoromethyl group, confirming its presence and chemical integrity.[11] The absence of other fluorine signals verifies that no degradation or side-reactions involving the CF₃ group have occurred.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition and molecular weight of the compound with high precision.[11] This technique is orthogonal to NMR and provides definitive confirmation of the molecular formula.
Biological Context and Applications in Drug Development
The primary value of this compound lies in its dual role as a functional GABA analogue and a versatile chiral building block.[1][4]
Rationale as a GABA Analogue
GABA is the principal inhibitory neurotransmitter, and its receptors are validated targets for treating a range of CNS disorders.[3][6] However, GABA's therapeutic utility is limited by its high polarity and inability to effectively cross the blood-brain barrier.[5] GABA analogues are designed to overcome this limitation.[6][13] By incorporating lipophilic groups, such as the trifluoromethyl-substituted phenyl ring, compounds like this one have enhanced potential for CNS penetration.[1][4]
The potential mechanism of action is modulation of the GABAergic system, likely through interaction with GABA receptors (GABAₐ and GABAₑ) or GABA transporters (GATs).[4]
Utility as a Chiral Building Block
Beyond its potential intrinsic activity, the compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1]
-
Stereochemical Control: The defined (S)-stereochemistry is crucial for achieving selective interaction with chiral biological targets.[1]
-
Pharmacokinetic Enhancement: The trifluoromethyl group enhances lipophilicity and is resistant to metabolic degradation (specifically, oxidative metabolism at the phenyl ring), which can lead to improved oral bioavailability and a longer half-life in the final drug molecule.[1]
-
Peptidomimetic Design: As a β-amino acid, it can be incorporated into peptide-based drug candidates to create unnatural folds and increase stability against proteolysis.[1]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Recommendation | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | To prevent skin and eye contact. The compound may cause skin and eye irritation. | [14][15][16][17] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. | To prevent respiratory tract irritation from inhalation of dust. | [14][15][16] |
| Storage | Store in a tightly sealed container in a cool, dry place. Protect from light and moisture. | To prevent degradation and maintain stability. Long-term storage at 2-8 °C is advisable. | [9][11][15] |
| First Aid (Skin/Eye Contact) | In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. | To mitigate irritation. Seek medical attention if irritation persists. | [14][15][16] |
References
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- Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery.
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- Gutmann, T., et al. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- SimSon Pharma. (n.d.). (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. SimSon Pharma.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- Ilisz, I., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
- ChemicalBook. (n.d.). 3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID Product Description. ChemicalBook.
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid molecular weight
An In-depth Technical Guide to the Physicochemical Characterization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its defined stereochemistry is crucial for targeted interactions with biological macromolecules such as enzymes and receptors.[1] The incorporation of a trifluoromethyl group on the phenyl ring is a strategic design element intended to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of potential drug candidates.[1][2] The strategic use of fluorinated amino acids has become a prominent theme in modern drug design, influencing peptide conformation, membrane permeability, and resistance to enzymatic degradation.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on the empirical determination of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies necessary for the characterization of such specialized chemical entities.
Core Physicochemical Properties
The foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. These data points serve as the basis for all subsequent experimental work and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[4] |
| Molecular Weight (Calculated) | 233.19 g/mol | PubChem[4] |
| Monoisotopic Mass | 233.06636305 Da | PubChem[4] |
| Appearance | White to off-white solid | N/A |
| Chirality | (S)-enantiomer | N/A |
Definitive Molecular Weight Determination via Mass Spectrometry
While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of chemical analysis, confirming the identity and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, offering high accuracy and sensitivity.[5][6]
Causality of Experimental Choice: Why Mass Spectrometry?
Mass spectrometry is the chosen methodology for several key reasons:
-
Accuracy: It can measure the mass of a molecule to within a few parts per million (ppm), which is often sufficient to confirm the molecular formula.[5]
-
Sensitivity: The technique requires only a very small amount of sample.
-
Information Richness: Beyond the molecular weight, mass spectrometry can provide structural information through fragmentation patterns.[5][7]
The workflow for molecular weight determination by mass spectrometry involves three main stages: ionization, mass analysis, and detection.[7]
Experimental Protocol: Molecular Weight Verification by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate determination of the molecular weight of this compound.[6]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the compound.
- Dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
2. Instrumentation and Conditions:
- Liquid Chromatograph: A standard HPLC or UHPLC system.
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and maximizing the intensity of the molecular ion peak.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Column: A C18 reversed-phase column suitable for small polar molecules.
- Injection Volume: 5 µL.
3. Data Acquisition:
- Inject the prepared sample into the LC-MS system.
- Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
- The primary ion expected is the protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 234.07.
4. Data Analysis and Validation:
- Process the acquired data to obtain the mass spectrum.
- Identify the peak corresponding to the [M+H]⁺ ion.
- The high-resolution instrument will provide a highly accurate mass measurement.[8] For this compound (C₁₀H₁₀F₃NO₂), the expected exact mass of the protonated molecule [C₁₀H₁₁F₃NO₂]⁺ is 234.0736.
- The system must be calibrated with a known standard to ensure mass accuracy.[8] The measured mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition.[5]
Structural and Stereochemical Confirmation with NMR Spectroscopy
While mass spectrometry confirms the molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical structure and, crucially, the stereochemistry of chiral molecules.[9][10]
Causality of Experimental Choice: Why NMR?
-
Structural Connectivity: NMR experiments (like ¹H, ¹³C, and 2D-NMR) reveal the connectivity of atoms within a molecule, confirming the propanoic acid backbone and the substitution pattern on the phenyl ring.[11]
-
Stereochemical Integrity: For a chiral compound, confirming the enantiomeric purity is critical. This can be achieved using NMR with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13] These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum, allowing for the quantification of enantiomeric excess (ee).[12]
Experimental Protocol: Structural Elucidation by NMR
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.
2. ¹H NMR Acquisition:
- Acquire a standard ¹H NMR spectrum.
- Expected Signals: The spectrum should show distinct signals corresponding to the aromatic protons on the trifluoromethyl-substituted phenyl ring, the methine proton (CH) alpha to the amino group, and the methylene protons (CH₂) of the propanoic acid backbone. The integration of these signals should correspond to the number of protons in each environment.
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Expected Signals: This spectrum will confirm the carbon skeleton, showing signals for the carboxylic acid carbon, the aromatic carbons (with the CF₃-substituted carbon having a characteristic quartet due to C-F coupling), and the aliphatic carbons of the propanoic acid chain.
4. Chiral Purity Assessment (using a Chiral Derivatizing Agent):
- React the amino acid with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
- This reaction forms diastereomeric amides.
- Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomers.
- The signals for protons or fluorine atoms near the chiral center will be chemically non-equivalent for the two diastereomers, appearing as separate peaks.
- The relative integration of these peaks allows for the precise determination of the enantiomeric excess of the starting material.
Conclusion
The rigorous characterization of this compound is fundamental to its application in drug discovery and development. Through the synergistic use of high-resolution mass spectrometry and multinuclear NMR spectroscopy, one can definitively confirm its molecular weight, elemental composition, structural integrity, and enantiomeric purity. The protocols and logical frameworks presented in this guide offer a self-validating system for the comprehensive analysis of this and other specialized chiral building blocks, ensuring the quality and reliability required for advanced pharmaceutical research.
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid biological activity
An In-depth Technical Guide to the Biological Activity of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic β-amino acid that has emerged as a compound of significant interest within medicinal chemistry and pharmaceutical development. Its structure, characterized by a chiral center and a trifluoromethyl-substituted phenyl ring, suggests a strong potential for biological activity, particularly as a modulator of GABAergic neurotransmission. This technical guide provides a comprehensive analysis of its predicted biological activity, the scientific rationale for its investigation, and detailed experimental frameworks for its characterization. We will delve into its role as a chiral building block, its structural analogy to known pharmacophores, the presumed mechanism of action at the GABA-B receptor, and a roadmap for its preclinical evaluation.
Introduction: A Molecule of Strategic Design
The design of novel therapeutics often hinges on the strategic incorporation of chemical moieties that enhance pharmacological properties. This compound is a prime example of such a strategically designed molecule. It belongs to the class of β-phenyl-β-alanines, which are structural analogs of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).
The key structural features that command attention from a drug discovery perspective are:
-
The β-Amino Acid Scaffold: Unlike α-amino acids, β-amino acids can form more stable peptide structures that are resistant to proteolytic degradation, making them valuable in the design of peptidomimetics.[1]
-
The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group on the phenyl ring is a well-established medicinal chemistry tactic to improve a molecule's pharmacokinetic profile.[1] This group is highly electronegative and lipophilic, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
-
The (S)-Stereochemistry: Biological systems are inherently chiral. The specific (S)-configuration at the chiral center is crucial, as biological targets like receptors and enzymes often exhibit a high degree of stereoselectivity.[1]
While extensively utilized as a chiral building block for the synthesis of more complex pharmaceuticals, the intrinsic biological activity of the molecule itself warrants in-depth investigation.[3][4][5] Its structural similarity to potent GABA-B receptor agonists, such as baclofen, strongly suggests a potential role as a direct modulator of the GABAergic system.[2][6]
Predicted Biological Target and Mechanism of Action: The GABA-B Receptor
Based on its structural architecture, the primary hypothesized biological target for this compound is the GABA-B receptor .[2][6]
The GABA-B Receptor: A Key Regulator of Neuronal Excitability
The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.[7] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, making it a critical therapeutic target for conditions such as muscle spasticity, pain, addiction, and anxiety.[7]
Proposed Signaling Pathway
Activation of the GABA-B receptor by an agonist like this compound is predicted to initiate a cascade of intracellular events characteristic of Gi/o-coupled GPCRs:
-
Agonist Binding: The molecule binds to the orthosteric site on the GABA-B1 subunit.
-
Receptor Activation: This induces a conformational change, activating the associated heterodimeric G-protein (Gi/o).
-
G-Protein Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
Gαi/o Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Subunit: Directly interacts with and inhibits presynaptic voltage-gated calcium channels (CaV) and activates postsynaptic G-protein-gated inwardly rectifying potassium channels (GIRK).[7]
-
The net effect of this signaling cascade is a reduction in neuronal excitability through decreased neurotransmitter release (presynaptically) and hyperpolarization of the postsynaptic membrane.
Caption: Predicted GABA-B receptor signaling pathway.
Experimental Workflow for Biological Characterization
To validate the hypothesized biological activity and mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow serves as a self-validating system, where data from each stage informs the next.
Caption: A tiered workflow for characterizing a novel GABA-B agonist.
Tier 1: Radioligand Binding Assay (Target Engagement)
Objective: To determine if this compound binds to the GABA-B receptor and to quantify its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line expressing human GABA-B receptors (e.g., HEK293 or CHO cells) or from rodent brain tissue (e.g., cortex or cerebellum).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [³H]CGP54626.
-
Competition Binding:
-
Incubate the membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For non-specific binding determination, use a saturating concentration of a known GABA-B agonist (e.g., GABA or baclofen).
-
-
Incubation & Harvesting: Incubate at room temperature for 60-90 minutes. Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Tier 2: [³⁵S]GTPγS Functional Assay (G-Protein Activation)
Objective: To determine if the binding of the compound results in the activation of the Gi/o protein, confirming its agonist activity.
Methodology:
-
Membrane Preparation: Use the same membrane preparations as in the binding assay.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Increasing concentrations of the test compound.
-
-
Incubation: Pre-incubate membranes with the test compound and GDP. Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.
-
Harvesting & Quantification: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the incorporated [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like baclofen.
Data Summary Table (Hypothetical)
The following table illustrates how quantitative data from these assays would be structured for clear comparison against a benchmark compound.
| Compound | Radioligand Binding (Ki, nM) | [³⁵S]GTPγS Binding (EC50, nM) | [³⁵S]GTPγS Binding (Emax, % of Baclofen) |
| Baclofen (Benchmark) | 150 ± 25 | 250 ± 40 | 100% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| (R)-Enantiomer (for comparison) | Experimental Value | Experimental Value | Experimental Value |
Potential Therapeutic Applications and Future Directions
Confirmation of GABA-B receptor agonist activity would position this compound as a candidate for disorders responsive to GABAergic modulation. The enhanced pharmacokinetic properties conferred by the trifluoromethyl group could offer advantages over existing therapies.[1]
Potential Indications:
-
Spasticity: As a muscle relaxant for conditions like multiple sclerosis or spinal cord injuries.
-
Anxiety Disorders: By providing a generalized inhibitory tone in the central nervous system.
-
Neuropathic Pain: By reducing the release of excitatory neurotransmitters in pain pathways.[8]
-
Addiction: By modulating reward pathways in the brain.
Future research should focus on a full preclinical characterization, including pharmacokinetic profiling (ADME), in vivo efficacy in relevant animal models, and safety toxicology studies. Furthermore, direct comparative studies with its (R)-enantiomer are crucial, as the (R)-enantiomer of similar compounds often exhibits higher potency at the GABA-B receptor.[6]
Conclusion
This compound stands as a molecule with significant, albeit largely unexplored, therapeutic potential. While its primary documented use is as a synthetic intermediate, its structural similarity to known GABA-B agonists provides a strong rationale for its investigation as a direct pharmacological agent. The trifluoromethyl moiety offers the promise of improved drug-like properties, potentially leading to a best-in-class candidate. The experimental framework outlined in this guide provides a clear and robust pathway for elucidating its biological activity, defining its mechanism of action, and validating its potential for development into a novel therapeutic for a range of neurological disorders.
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid solubility data
An In-depth Technical Guide to the Solubility Profiling of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, the accurate determination of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor solubility can lead to incomplete absorption, variable therapeutic outcomes, and significant challenges in formulation development.[1] This guide provides a comprehensive technical overview of the methodologies and underlying principles for determining the solubility of a specific active pharmaceutical ingredient (API), this compound. While specific experimental data for this compound is not publicly available, this document will serve as a detailed framework for its characterization, leveraging established protocols and theoretical considerations.
This compound is a substituted β-amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests that its solubility will be highly dependent on pH.[2][3] The presence of a trifluoromethylphenyl group imparts a degree of lipophilicity, which will also influence its solubility in various media. A thorough understanding of these characteristics is essential for its progression through preclinical and clinical development.
Physicochemical Properties Influencing Solubility
Before embarking on experimental solubility determination, a theoretical assessment of the molecule's properties can provide valuable insights into its expected behavior.
-
Structure: this compound possesses both a hydrogen bond donor (the amino group) and acceptor (the carboxylic acid group and the fluorine atoms), as well as a hydrophobic region (the phenyl ring). This amphiphilic nature suggests some degree of aqueous solubility that will be modulated by other factors.
-
pKa (Ionization Constant): As an amino acid, this compound will have at least two pKa values: one for the carboxylic acid group (pKa1, acidic) and one for the amino group (pKa2, basic). The solubility of the compound is expected to be at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[4] At pH values below the pI, the amino group will be protonated (positive charge), and at pH values above the pI, the carboxylic acid group will be deprotonated (negative charge), leading to increased solubility in both acidic and basic solutions.[2][5]
-
LogP (Partition Coefficient): The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethylphenyl group will contribute to a higher LogP, suggesting that while it may have some aqueous solubility due to the ionizable groups, it will also have an affinity for non-polar environments.
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development, the amount of available material, and the required precision. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for measuring the equilibrium solubility of a compound in a given solvent system.[6][7] It involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is truly saturated at equilibrium.
-
Equilibration Time: Sufficient time is crucial to allow the dissolution process to reach a steady state. This can range from a few hours to several days, depending on the compound and the solvent.[8]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (typically 25°C or 37°C for physiological relevance) is critical for reproducibility.[9]
-
Phase Separation: Complete removal of undissolved solid particles before analysis is essential to avoid overestimation of solubility. This is typically achieved through centrifugation or filtration.[8]
-
Validated Analytical Method: An accurate and precise analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to quantify the dissolved compound.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solvents: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions in the gastrointestinal tract.[9][10] Other organic and mixed-solvent systems can also be evaluated based on formulation needs.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Influence of pH on the ionization and solubility of an amino acid.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Classification (BCS) |
| 0.1 N HCl | 1.2 | > 1.0 | High Solubility |
| Acetate Buffer | 4.5 | 0.5 | Low Solubility |
| Phosphate Buffer | 6.8 | 0.8 | High Solubility |
| Water | ~7.0 | 0.6 | Low Solubility |
| Ethanol | N/A | > 10 | Very Soluble |
| Propylene Glycol | N/A | > 5 | Soluble |
Interpretation and Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. [11][12]A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [9][13] Based on the hypothetical data in Table 1, this compound would likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound, depending on its permeability characteristics. The pH-dependent solubility, with a minimum around pH 4.5, is a key consideration for oral formulation development, as the drug will encounter varying pH environments in the gastrointestinal tract.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is fundamental to its successful development as a therapeutic agent. The methodologies outlined in this guide, particularly the shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility and pKa, provide a robust framework for obtaining this critical data. The resulting solubility profile will inform formulation strategies, such as salt formation, pH modification, or the use of solubilizing excipients, to ensure adequate bioavailability and consistent clinical performance. Further characterization of its solid-state properties (e.g., polymorphism) is also recommended, as different crystalline forms can exhibit different solubilities.
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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group on the phenyl ring can impart desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control during the drug development process. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures.
Molecular Structure and Key Spectroscopic Features
The structure of this compound comprises a chiral center at the C3 carbon, a propanoic acid moiety, an amino group, and a phenyl ring substituted with a trifluoromethyl group at the meta-position. Each of these features gives rise to characteristic signals in its NMR, IR, and MS spectra.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.5 | m | 4H | Aromatic protons |
| ~4.5 | t | 1H | CH-NH₂ |
| ~2.8 | d | 2H | CH₂-COOH |
Expertise & Experience: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current. The methine proton (CH-NH₂) is expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-COOH) will likely appear as a doublet due to coupling with the methine proton. The exact chemical shifts can be influenced by the solvent and pH.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | COOH |
| ~142 | Aromatic C-CF₃ |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~125 (q) | CF₃ |
| ~124 | Aromatic CH |
| ~50 | CH-NH₂ |
| ~40 | CH₂-COOH |
Expertise & Experience: The carboxylic acid carbon is the most deshielded and appears furthest downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The aliphatic carbons of the propanoic acid backbone will be found in the upfield region of the spectrum.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 | s | CF₃ |
Expertise & Experience: The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard such as CFCl₃.
Experimental Protocol for NMR Data Acquisition
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, with the spectral width appropriate for fluorine signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | N-H stretch (amine) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
Expertise & Experience: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the primary amine will also be present. The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1350-1100 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectral Data
| m/z | Interpretation |
| 234.0742 | [M+H]⁺ (protonated molecule) |
| 217 | [M-NH₃]⁺ |
| 189 | [M-COOH]⁺ |
Expertise & Experience: In electrospray ionization (ESI) positive ion mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺, which for C₁₀H₁₀F₃NO₂ has a calculated exact mass of 234.0742. Fragmentation patterns may involve the loss of small neutral molecules such as ammonia (NH₃) or the carboxylic acid group (COOH).
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated value to confirm the elemental composition.
Visualizing the Workflow
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features and employing the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important chiral building block, ensuring the quality and integrity of their research and development endeavors.
References
-
PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Chiral Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties that are highly desirable in drug design, including enhanced metabolic stability and lipophilicity. While the specific developmental history of the (S)-enantiomer is not extensively documented in public literature, its structural motifs are present in pharmacologically active molecules, suggesting its importance in the construction of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in contemporary drug discovery and development.
Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. The trifluoromethyl (CF3) group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When incorporated into the scaffold of β-amino acids, these properties can be leveraged to create novel peptidomimetics and small molecule drug candidates with improved therapeutic potential.[1]
β-amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are important constituents of various natural products and have been utilized in the development of peptidomimetics and other therapeutic agents.[1] The (S)-enantiomer of 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is of particular interest due to the high degree of stereoselectivity often observed in biological systems.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 233.19 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Solubility | Soluble in DMSO, slightly soluble in water | [2] |
| Storage | Store in a cool, dry place, protected from light and moisture | [2] |
Synthesis Strategies for Enantiopure this compound
Asymmetric Hydrogenation
One common approach involves the asymmetric hydrogenation of a prochiral enamine precursor. This method often employs chiral rhodium or ruthenium catalysts with chiral phosphine ligands to achieve high enantioselectivity.
Caption: Asymmetric Hydrogenation Workflow.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective reactions. The auxiliary is first attached to the propanoic acid backbone, followed by a stereoselective amination step. Subsequent removal of the auxiliary yields the desired enantiomerically pure β-amino acid.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases or acylases can be used to selectively acylate or deacylate one enantiomer, allowing for the separation of the two forms. While effective, this method is limited by a maximum theoretical yield of 50% for the desired enantiomer.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a chiral building block for the synthesis of more complex pharmaceutical agents.[1][3] Its utility stems from several key features:
-
Stereochemical Control: The defined (S)-stereochemistry is crucial for interacting with chiral biological targets like enzymes and receptors.
-
Metabolic Stability: The trifluoromethyl group enhances resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[1]
-
Lipophilicity: The CF3 group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Peptidomimetic Scaffolds: As a β-amino acid, it can be incorporated into peptide-based drug candidates to introduce conformational constraints and improve resistance to proteolysis.[1]
While the analogous (R)-enantiomer is a known intermediate in the synthesis of the calcimimetic agent Cinacalcet, the specific therapeutic agents derived from the (S)-enantiomer are not as widely documented in the public domain.[1]
Caption: Role in the Drug Discovery Pipeline.
Potential Biological Activity and Mechanism of Action
Based on its structural similarity to known neuroactive compounds, this compound is hypothesized to act as a modulator of GABA (γ-aminobutyric acid) receptors.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.
Structural analogs such as baclofen and phenibut are known GABA-B receptor agonists. The phenyl ring and the γ-amino acid backbone of the target molecule are key pharmacophoric features that suggest a potential interaction with GABA receptors. The trifluoromethyl group at the meta-position of the phenyl ring likely influences the binding affinity and selectivity for different GABA receptor subtypes. However, it is crucial to note that without direct experimental evidence, this remains a well-founded hypothesis.
Caption: Hypothesized Mechanism of Action.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chiral building block for medicinal chemistry. The presence of the trifluoromethyl group provides a strategic advantage for enhancing the drug-like properties of molecules. While its specific discovery and development history are not as well-documented as its (R)-enantiomer, the fundamental principles of medicinal chemistry strongly suggest its utility in the design of novel therapeutics, particularly those targeting the central nervous system. Further research into efficient and scalable enantioselective synthetic routes and the exploration of its biological activity in various therapeutic areas are warranted to fully unlock the potential of this intriguing molecule.
References
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Chem-Impex. (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. Available at: [Link]
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PubChem. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ExportersIndia. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid. Available at: [Link]
Sources
An In-depth Technical Guide to the In-Vitro Evaluation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
This guide provides a comprehensive technical framework for the in-vitro investigation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a compound of interest in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale for a robust preclinical evaluation.
Introduction: The Rationale for Investigating this compound
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders. Consequently, molecules that can modulate this system are of significant therapeutic interest.
This compound is a synthetic, chiral, non-proteinogenic β-amino acid. Its core structure is analogous to GABA, suggesting potential interaction with components of the GABAergic system. The strategic inclusion of a trifluoromethyl group on the phenyl ring is a key medicinal chemistry feature, known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic properties. These structural attributes position the compound as a promising candidate for modulating GABAergic neurotransmission, potentially through the inhibition of GABA transporters (GATs) or interaction with GABA receptors.
This guide outlines a logical, multi-tiered in-vitro strategy to elucidate the biological activity, potency, selectivity, and potential cytotoxicity of this compound.
Foundational Characterization: Physicochemical Properties and Laboratory Handling
A thorough understanding of the test article's physical and chemical properties is a prerequisite for accurate and reproducible in-vitro studies.
Table 1: Physicochemical Properties of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][2] |
| Molecular Weight | 233.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Stereochemistry | (S)-enantiomer | N/A |
Storage and Handling: The compound should be stored in a cool, dry place, protected from light. For preparation of stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. It is crucial to determine the final concentration of DMSO in the assay medium and ensure it is below a level that could induce cellular toxicity (typically ≤ 0.5%).
Solubility Profiling: A preliminary solubility assessment in various aqueous buffers (e.g., phosphate-buffered saline, Hank's Balanced Salt Solution) at physiological pH is recommended to ensure the compound remains in solution at the desired test concentrations.
In-Vitro Experimental Workflows for Pharmacological Profiling
The following experimental workflows are designed to systematically characterize the interaction of this compound with key components of the GABAergic system.
Part A: Primary Target Engagement - GABA Transporter Inhibition
Scientific Rationale: GABA transporters are critical for regulating the concentration of GABA in the synaptic cleft, thereby controlling the duration and intensity of inhibitory signaling.[4] Inhibition of these transporters is a clinically validated mechanism for increasing GABAergic tone.[4] A radiolabeled uptake assay is the gold standard for quantifying the inhibitory activity of a test compound on these transporters.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporters hGAT1, hGAT2, hGAT3, and hBGT1.[5][6] Culture cells to confluence in appropriate media.
-
Assay Preparation: Seed cells into 96-well plates and allow them to adhere overnight. On the day of the assay, wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a mixture of unlabeled GABA and [³H]GABA to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the GABA uptake).
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Part B: Selectivity Profiling - GABA Receptor Binding
Scientific Rationale: To build a comprehensive pharmacological profile, it is essential to determine if the compound interacts with other key components of the GABAergic system, such as the GABAA and GABAB receptors.[7] This helps to assess selectivity and identify potential off-target effects. Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing either the GABAA or GABAB receptor, or from native tissue sources rich in these receptors (e.g., rat brain cortex).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]muscimol for GABAA or [³H]CGP54626 for GABAB), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Simplified GABAB receptor signaling pathway.
Part C: Cellular Phenotypic Assessment - Neurotoxicity
Scientific Rationale: Early assessment of potential cytotoxicity is a critical step in the drug discovery process. A compound that is highly toxic to cells is unlikely to be a viable therapeutic candidate. Cell viability assays provide a quantitative measure of the compound's effect on cell health.
Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding: Seed a relevant neuronal or glial cell line (e.g., SH-SY5Y neuroblastoma cells or primary astrocytes) into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Addition of Resazurin: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).
Synthesizing the Data: Building a Comprehensive In-Vitro Profile
The data generated from these workflows should be integrated to form a comprehensive in-vitro profile of this compound.
Table 2: Example Data Summary Table
| Assay | Target | Parameter | Result |
| GABA Uptake | hGAT1 | IC₅₀ (µM) | Experimental Value |
| GABA Uptake | hGAT3 | IC₅₀ (µM) | Experimental Value |
| Receptor Binding | GABAA | Ki (µM) | Experimental Value |
| Receptor Binding | GABAB | Ki (µM) | Experimental Value |
| Cell Viability | SH-SY5Y | CC₅₀ (µM) | Experimental Value |
Interpretation and Next Steps:
-
Potency and Selectivity: A potent inhibitor of a specific GABA transporter with significantly lower affinity for other transporters and receptors would be considered a desirable profile. The selectivity index (e.g., CC₅₀ / IC₅₀) provides a measure of the therapeutic window.
-
Structure-Activity Relationships: The data for the (S)-enantiomer can be compared to its (R)-enantiomer or other positional isomers to understand the stereochemical requirements for activity.
-
Further In-Vitro Characterization: Based on these initial findings, further studies could include:
-
Mechanism of Inhibition Studies: To determine if the inhibition of GABA transport is competitive, non-competitive, or uncompetitive.
-
Electrophysiology: To assess the functional consequences of GABA transporter inhibition on neuronal activity using techniques like patch-clamp.
-
High-Content Imaging: To investigate more subtle cytotoxic effects or changes in cellular morphology.
-
By following this structured and scientifically-grounded approach, researchers can generate a robust and reliable in-vitro data package for this compound, providing a solid foundation for further preclinical and clinical development.
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Pajpanova, T., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]
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PubChem. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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Pajpanova, T., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
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Chem-Impex. (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. [Link]
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Pajpanova, T., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. [Link]
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PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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MDPI. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]
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Kumar, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Reports. [Link]
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Chem-Impex. (S)-3-Amino-3-(4-trifluoromethylphenyl)propionic acid. [Link]
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An In-depth Technical Guide to the Homologs and Analogs of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives are prime candidates for modulating the GABAergic system, a critical target for therapies addressing neurological and psychiatric disorders. The incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a key strategic element, often employed to enhance metabolic stability, lipophilicity, and overall pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of the core compound, its structural analogs, and potential homologs. We will delve into enantioselective synthesis strategies, structure-activity relationships (SAR), potential biological targets, and detailed experimental protocols for their evaluation. This document serves as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics targeting the GABA system.
Introduction: The Significance of Fluorinated β-Amino Acids
β-Amino acids are crucial building blocks for a wide range of biologically active molecules, including peptides and small molecule pharmaceuticals.[1][2] Unlike their α-amino acid counterparts, peptides constructed from β-amino acids often exhibit enhanced stability against proteolytic degradation, making them attractive scaffolds for drug design.[3] The compound this compound belongs to a class of β-phenyl-β-amino acids, which are structurally related to GABA. This structural similarity positions them as potential modulators of GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).[2]
The strategic placement of fluorine or fluorinated groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can profoundly influence a molecule's properties due to its high electronegativity, metabolic stability, and lipophilicity, which can lead to improved drug-like characteristics.[4] Therefore, this compound represents a valuable chiral building block for creating novel therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles.[4]
The Core Compound: this compound
The core molecule is a chiral compound featuring a propanoic acid backbone with an amino group at the β-position (C3) and a 3-(trifluoromethyl)phenyl substituent also at the β-position. The (S)-stereochemistry at the chiral center is often critical for specific interactions with biological targets.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Appearance | White to off-white powder |
| Chirality | (S)-enantiomer |
Synthesis of the Core Compound and its Analogs
Experimental Protocol: Conceptual Asymmetric Synthesis
This protocol is a conceptualized workflow based on established methodologies for the asymmetric synthesis of related β-amino acids.
Objective: To synthesize this compound.
Workflow Diagram:
Caption: A conceptual workflow for the asymmetric synthesis of the core compound.
Step-by-Step Methodology:
-
Step 1: Knoevenagel Condensation.
-
React 3-(trifluoromethyl)benzaldehyde with a malonic acid monoester (e.g., ethyl hydrogen malonate) in the presence of a base like piperidine or pyridine.
-
This reaction forms the corresponding ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (an α,β-unsaturated ester). The causality here is the deprotonation of the acidic methylene of the malonic ester, which then acts as a nucleophile attacking the aldehyde carbonyl, followed by dehydration.
-
-
Step 2: Asymmetric Michael Addition.
-
To the α,β-unsaturated ester, perform a stereoselective 1,4-conjugate (Michael) addition of an ammonia equivalent. This is the key chirality-inducing step.
-
Rationale for Experimental Choice: This can be achieved using a chiral amine (which can later be removed) or, more commonly, a chiral catalyst (e.g., a chiral phase-transfer catalyst or a metal complex with a chiral ligand) with a simple amine source like benzylamine. The chiral environment created by the catalyst dictates the facial selectivity of the nucleophilic attack on the double bond, leading to one enantiomer in excess.
-
-
Step 3: Hydrolysis and Deprotection.
-
The resulting chiral β-amino ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.
-
If a protecting group was used for the amine (like a benzyl group), it is removed. For a benzyl group, this is typically achieved via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst).[6] This step is self-validating as the removal of the ester and protecting group yields the final amino acid, which can be verified by NMR and mass spectrometry.
-
Homologs and Analogs: Exploring the Chemical Space
The therapeutic potential of the core compound can be fine-tuned by systematically modifying its structure to generate homologs and analogs.
Structural Analogs
Analogs are compounds with structural similarities. For the core compound, analogs can be generated by modifying the phenyl ring or the propanoic acid backbone.
-
Positional Isomers of the Trifluoromethyl Group: The electronic and steric properties of the molecule change significantly when the CF₃ group is moved to the ortho- or para- positions of the phenyl ring. This directly impacts how the molecule fits into a receptor binding pocket.
-
Alternative Phenyl Ring Substitutions: Replacing or adding other substituents (e.g., fluoro, chloro, methyl, methoxy groups) can alter the compound's polarity, lipophilicity, and electronic distribution, which are critical for receptor affinity and pharmacokinetic properties.[7] For example, the analog F-phenibut (β-(4-Fluorophenyl)-GABA) is a potent GABA-B receptor agonist.[7]
-
Backbone Modifications: Altering the amino acid backbone, for instance by introducing substituents on the α-carbon, can introduce conformational constraints that may enhance binding affinity or selectivity for a specific receptor subtype.
Homologs
Homologs are compounds belonging to a homologous series, where each successive member differs by a repeating unit, typically a methylene group (-CH₂-).
-
β-Amino Butanoic Acid Derivatives (Chain Elongation): Inserting a methylene group between the phenyl ring and the β-carbon would result in a (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid.
-
α-Amino Acid Derivatives (Chain Shortening): While technically an isomer and not a homolog in the strictest sense, moving the phenyl group to the α-carbon results in a different class of amino acid with potentially different biological targets.
Studies on related GABA analogs have shown that chain length can dramatically affect receptor selectivity. For instance, in the case of homo-beta-proline, the (R)-enantiomer is more potent at GABA-A receptors, while the (S)-enantiomer's affinity lies exclusively with GABA-B receptors, demonstrating stereoselectivity influenced by the overall structure.[8]
Biological Targets and Mechanism of Action
The primary putative biological targets for this compound and its derivatives are components of the GABAergic system.
GABA Receptors
-
GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[9] Upon activation by GABA, they open a chloride ion channel, leading to hyperpolarization of the neuron and thus an inhibitory effect.[9]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[10] They are heterodimers of GABA-B1 and GABA-B2 subunits.[4]
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like baclofen, or potentially the core compound, initiates a downstream signaling cascade.[4][10]
-
G-Protein Activation: The agonist binds to the GABA-B1 subunit, causing a conformational change that activates the associated G-protein (Gαi/o).[10]
-
Effector Modulation: The activated G-protein dissociates into Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[10]
-
The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.[10] It also inhibits voltage-gated calcium channels (CaV), which reduces calcium influx at the presynaptic terminal and thereby inhibits neurotransmitter release.[10]
-
Caption: The GABAB receptor signaling pathway.
Structure-Activity Relationship (SAR)
While comprehensive quantitative SAR data for this compound and its direct analogs are not widely available in the public domain, we can infer key relationships from related compounds and general principles of medicinal chemistry.
Quantitative Data on Related Analogs
The following table presents data for related GABA-B agonists to provide context. A significant data gap exists for the core compound and its direct trifluoromethyl analogs, highlighting an area for future research.
| Compound | Target | Activity (EC₅₀) | Reference |
| (±)-Baclofen | GABA-B Receptor | 6.0 µM | [7] |
| Phenibut | GABA-B Receptor | ~1362 µM | [7] |
| F-phenibut (4-fluoro analog) | GABA-B Receptor | 23.3 µM | [7] |
| (S)-3-Amino-3-(3-CF₃-phenyl)propanoic acid | GABA-B Receptor | Data not publicly available |
The data for F-phenibut clearly demonstrates that the addition of a single fluorine atom in the para position dramatically increases potency at the GABA-B receptor compared to the unsubstituted phenibut.[7] This underscores the profound impact of halogenation on activity.
Inferred SAR Principles
-
Role of the Phenyl Ring: The aromatic ring is likely involved in hydrophobic or π-π stacking interactions within the receptor binding pocket.
-
Impact of the CF₃ Group:
-
Electronic Effect: The strongly electron-withdrawing nature of the CF₃ group alters the electronics of the phenyl ring, which can influence binding interactions.
-
Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and potentially improve brain penetration.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the CF₃ group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), which can prolong the compound's half-life.
-
-
Stereochemistry: The (S)-configuration at the β-carbon is likely crucial for orienting the phenyl ring and the amino and carboxyl groups correctly for optimal interaction with the chiral binding site of the receptor. Different stereoselectivities are often observed between GABA-A and GABA-B receptors for the same chiral molecule.[11]
Recommended Experimental Evaluation
To fully characterize the biological profile of this compound and its analogs, a series of well-established assays should be performed.
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the GABA-B receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue. This is a self-validating system as these membranes are a rich, natural source of GABA receptors.[12]
-
Incubation: In a series of tubes, incubate the synaptic membranes with a fixed concentration of a known GABA-B receptor radioligand (e.g., [³H]-GABA in the presence of a GABA-A antagonist to ensure specificity, or [³H]-baclofen).[12]
-
Competition: To these tubes, add the test compound (e.g., this compound) at varying concentrations.
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically done by vacuum filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel modulators of the GABAergic system. The strategic inclusion of the trifluoromethyl group offers a powerful tool to enhance the drug-like properties of this class of β-amino acids. While its direct biological activity remains to be fully elucidated in the public domain, its structural relationship to known GABA-B agonists like F-phenibut and baclofen strongly suggests its potential in this area.
Future research should focus on several key areas:
-
Systematic Synthesis and Evaluation: A focused effort to synthesize and test a series of analogs, particularly the ortho- and para-CF₃ positional isomers and homologs with varied chain lengths, is crucial to build a robust SAR profile.
-
Quantitative Biological Profiling: Determining the binding affinities (Ki) and functional activities (EC₅₀ or IC₅₀) at both GABA-A and GABA-B receptor subtypes is essential to understand the potency and selectivity of these compounds.
-
In Vivo Studies: Promising candidates should be advanced into animal models of relevant CNS disorders, such as anxiety, epilepsy, or neuropathic pain, to evaluate their therapeutic potential.
This in-depth guide provides the foundational knowledge and experimental framework necessary to advance the exploration of this important class of molecules, with the ultimate goal of developing novel and effective therapeutics for a range of neurological and psychiatric conditions.
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The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the transformative impact of strategic molecular modifications in drug discovery. Among these, the introduction of the trifluoromethyl (CF3) group stands out as a particularly powerful and versatile tool.[1][2][3] This guide is designed to provide a comprehensive overview of the multifaceted roles of the CF3 group, moving beyond simple descriptions to delve into the underlying mechanisms and practical applications that make it an indispensable part of the medicinal chemist's toolkit. We will explore its profound influence on a molecule's physicochemical properties and, consequently, its biological activity, supported by experimental data and detailed protocols.
Part 1: The Unique Physicochemical Profile of the Trifluoromethyl Group
The trifluoromethyl group's utility stems from a unique combination of electronic, steric, and stability-enhancing properties that distinguish it from other functional groups, particularly its hydrocarbon analogue, the methyl group.
Electronic Properties: A Potent Electron-Withdrawing Force
The three highly electronegative fluorine atoms make the CF3 group one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2][4][5] This strong inductive effect can significantly alter the electron density distribution within a molecule, which in turn modulates the acidity or basicity of nearby functional groups.[5][6] For instance, the pKa of an adjacent carboxylic acid or amine can be substantially lowered, influencing the molecule's ionization state at physiological pH. This is a critical factor for drug-receptor interactions and membrane permeability. The combination of the CF3 group's inductive stabilization and hydrogen bonding has been shown to create remarkably acidic alcohols.[7]
Lipophilicity: A Context-Dependent Contributor
The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[4][8][9] This increased lipophilicity can lead to improved absorption and distribution.[4] The Hansch π value for a CF3 group is +0.88, indicating its lipophilic nature.[9] However, the overall impact on a molecule's lipophilicity (logP or logD) is context-dependent. The strong electron-withdrawing nature of the CF3 group can influence the acidity of nearby hydrogen bond donors, and in some cases, this can lead to a decrease in lipophilicity, particularly in molecules with adjacent hydroxyl groups.[10]
Steric and Conformational Effects
The trifluoromethyl group is larger than a methyl group and is often considered a bioisostere for a chlorine atom due to their similar steric profiles.[8][9] This steric bulk can influence a molecule's conformation and how it fits into a binding pocket.[5] The introduction of a CF3 group can lead to a change in the preferred molecular conformation, which can be advantageous for optimizing interactions with a biological target.[11]
Metabolic Stability: The Strength of the Carbon-Fluorine Bond
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4][8][12][13] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[9] This makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][12] By replacing a metabolically labile methyl or methoxy group with a CF3 group, a primary site of metabolic attack can be blocked, a strategy often referred to as "metabolic switching."[12][13] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[12][13]
Part 2: Strategic Application of the Trifluoromethyl Group in Drug Design
The unique physicochemical properties of the CF3 group are strategically leveraged in drug design to optimize a compound's pharmacological profile.
Enhancing Binding Affinity and Potency
The introduction of a CF3 group can significantly enhance a drug candidate's binding affinity for its target.[2][8][9] This can be attributed to several factors:
-
Favorable Interactions: The CF3 group can participate in favorable multipolar interactions with the protein backbone, particularly with carbonyl groups.[14][15] These interactions can substantially contribute to the high affinity of small molecule inhibitors.[14]
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows for enhanced hydrophobic interactions within the binding pocket.[8]
-
Conformational Control: The steric bulk of the CF3 group can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy.
A notable example is the development of menin-MLL inhibitors, where the introduction of CF3 groups led to a considerable improvement in inhibitory activity due to the formation of short-distance interactions with the protein backbone.[14]
Bioisosteric Replacement
The trifluoromethyl group is frequently used as a bioisostere for other chemical groups to fine-tune a molecule's properties.[16]
-
Methyl Group: Replacing a methyl group with a CF3 group can block metabolic oxidation and alter electronic properties.[16]
-
Chloro Group: The CF3 group has a similar size to a chlorine atom and can be used to mimic its steric properties while introducing different electronic effects.[8][9]
-
Nitro Group: In some cases, the CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[17][18][19][20]
Modulating Pharmacokinetics
The collective effects of the CF3 group on metabolic stability, lipophilicity, and pKa can lead to significant improvements in a drug's pharmacokinetic profile.[2][8][9] Enhanced metabolic stability leads to a longer half-life and reduced clearance.[12][13] Increased lipophilicity can improve absorption and membrane permeability, including penetration of the blood-brain barrier.[8][9] Modulation of pKa can optimize the ionization state for better solubility and transport.
Part 3: Experimental Assessment of Trifluoromethylated Compounds
Evaluating the impact of trifluoromethylation on a drug candidate's properties is a critical step in the development process. The following section details a key experimental protocol for assessing metabolic stability.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[12][13]
Objective: To quantify the intrinsic clearance of a compound in vitro as an indicator of its metabolic stability.
Materials:
-
Test compound and a positive control (a compound with known metabolic instability).
-
Liver microsomes (e.g., human, rat, or mouse).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for quenching the reaction.
-
96-well plates.
-
Incubator shaker.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
-
Data Interpretation and Comparative Analysis
The introduction of a trifluoromethyl group is expected to significantly increase metabolic stability. The following table provides a comparative summary of expected outcomes.
| Parameter | Compound with Labile Methyl Group | Compound with Trifluoromethyl Group | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks a primary site of metabolism, reducing the rate of clearance.[12][13] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism results in lower intrinsic clearance.[13] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[21] |
Workflow for Assessing Metabolic Stability
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A Comprehensive Technical Guide to the Stereospecific Synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral β-Amino Acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development.[1] Its structural features, particularly the stereocenter at the β-carbon and the presence of a trifluoromethyl group on the phenyl ring, confer valuable properties to molecules that incorporate this scaffold. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] As a β-amino acid, it serves as a crucial building block for the synthesis of peptidomimetics, β-lactams, and other complex pharmaceutical agents, often imparting conformational constraints and resistance to enzymatic degradation.[1] The stereospecific synthesis of the (S)-enantiomer is paramount, as biological systems typically exhibit high stereoselectivity, and the desired therapeutic effect is often associated with a single enantiomer.
This in-depth technical guide provides a comprehensive overview of the primary stereospecific methodologies for the synthesis of this compound. It is designed to be a practical resource for researchers and scientists, offering not only theoretical background but also actionable experimental protocols.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure β-amino acids is a well-explored area of organic chemistry, with several robust strategies available. For the specific synthesis of this compound, three principal methods stand out due to their efficiency and high stereocontrol:
-
Asymmetric Hydrogenation of a Prochiral Enamine: This is often the most direct and atom-economical approach, relying on a chiral catalyst to stereoselectively reduce a carbon-carbon double bond.
-
Enzymatic Kinetic Resolution of a Racemic Mixture: This method utilizes the high stereoselectivity of enzymes to separate a racemic mixture of the target molecule or a precursor.
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation, followed by the removal of the auxiliary.
This guide will delve into the technical details of each of these methodologies, providing both the "why" and the "how" for their successful implementation.
Methodology 1: Asymmetric Hydrogenation of a Prochiral Enamine
Asymmetric hydrogenation of enamines is a powerful and widely adopted strategy for the synthesis of chiral amines and their derivatives.[2][3] The key to this approach is the selection of a suitable chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, which creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.[4][5]
Causality Behind Experimental Choices
The synthesis begins with the preparation of a prochiral enamine precursor. A common and effective route involves the condensation of 3-(trifluoromethyl)benzaldehyde with a malonic acid derivative, followed by subsequent transformations to yield the β-aminoacrylate. The choice of catalyst is critical for achieving high enantioselectivity. Rhodium complexes bearing chiral diphosphine ligands, such as those from the Josiphos, BICP, or Me-DuPhos families, have demonstrated excellent performance in the asymmetric hydrogenation of β-aminoacrylates.[2][5] The ligand's structure dictates the stereochemical outcome of the reaction. For the synthesis of the (S)-enantiomer, a catalyst with the appropriate chirality must be selected.
Experimental Workflow and Protocol
The following diagram illustrates the conceptual workflow for the asymmetric hydrogenation approach:
Caption: Conceptual workflow for the asymmetric hydrogenation synthesis.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Methyl (E/Z)-3-(acetylamino)-3-(3-(trifluoromethyl)phenyl)acrylate
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1 eq.) and methyl 2-acetamidoacetate (1.1 eq.) in toluene, add a catalytic amount of a suitable base (e.g., piperidine).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, a mixture of E/Z isomers, can often be used in the next step without further purification.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the crude β-(acetylamino)acrylate (1 eq.) and a solution of the chiral rhodium catalyst (e.g., [Rh(COD)(Me-DuPhos)]BF₄, 0.5-1 mol%) in a degassed solvent such as toluene or methanol.
-
Seal the reactor and purge with argon, then with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 40 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by HPLC or TLC.
-
Once the reaction is complete, carefully vent the reactor and purge with argon.
-
Remove the solvent under reduced pressure to obtain the crude protected β-amino acid ester.
Step 3: Hydrolysis to the Final Product
-
Dissolve the crude protected β-amino acid ester in a mixture of aqueous acid (e.g., 6M HCl) and an organic co-solvent if necessary.
-
Heat the mixture to reflux for several hours until the ester and amide protecting groups are cleaved.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., NaOH).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Typical Value |
| Catalyst Loading | 0.5 - 1 mol% |
| Hydrogen Pressure | 40 - 100 psi |
| Temperature | Room Temperature |
| Enantiomeric Excess (ee) | >95% |
| Overall Yield | 70 - 85% |
Methodology 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases, to resolve a racemic mixture.[6] In this process, the enzyme selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices
This method is particularly advantageous when a racemic version of the target molecule or a suitable precursor is readily accessible. Lipases are frequently employed due to their broad substrate tolerance, commercial availability, and ability to function in organic solvents.[7] The choice of enzyme, acylating agent (for transesterification), and solvent are critical parameters that must be optimized to achieve high enantioselectivity (E-value) and conversion. For the resolution of β-amino acids, the racemic N-acetylated form is often a suitable substrate for lipase-catalyzed hydrolysis or esterification.[6]
Experimental Workflow and Protocol
The following diagram illustrates the workflow for enzymatic kinetic resolution:
Caption: Conceptual workflow for the enzymatic kinetic resolution.
Detailed Experimental Protocol (Representative)
Step 1: Preparation of Racemic N-Acetyl-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
-
Dissolve racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in a suitable solvent (e.g., aqueous acetone).
-
Add a base (e.g., NaHCO₃) followed by the slow addition of acetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate to obtain the racemic N-acetylated amino acid.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Suspend the racemic N-acetylated amino acid and a lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435) in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an alcohol (e.g., n-butanol) to act as the acyl acceptor.
-
Shake the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the newly formed ester.
-
Filter off the enzyme (which can often be reused).
Step 3: Separation and Deprotection
-
Separate the unreacted (S)-N-acetyl amino acid from the (R)-ester by extraction or chromatography.
-
Hydrolyze the enriched (S)-N-acetyl amino acid using acidic conditions (e.g., 6M HCl) as described in the asymmetric hydrogenation protocol to obtain the final product.
| Parameter | Typical Value |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Organic Solvent (e.g., TBME) |
| Temperature | 30 - 50°C |
| Conversion for Optimal Resolution | ~50% |
| Enantiomeric Excess (ee) | >99% |
Methodology 3: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[8] An Evans oxazolidinone auxiliary, for example, can be acylated with a propionyl group, and the resulting enolate can then be reacted with an electrophile in a highly diastereoselective manner.[9]
Causality Behind Experimental Choices
The chiral auxiliary, by virtue of its steric bulk and defined stereochemistry, directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess.[8] Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. This method offers high predictability and reliability, although it is less atom-economical than catalytic approaches.
Experimental Workflow and Protocol
The following diagram illustrates the workflow for a chiral auxiliary-based synthesis:
Caption: Conceptual workflow for chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol (Representative)
Step 1: Preparation of the N-Acylated Evans Auxiliary
-
Dissolve the (S)-4-benzyl-2-oxazolidinone (1 eq.) in anhydrous THF and cool to -78°C.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Add 3-(3-(trifluoromethyl)phenyl)propanoyl chloride (1.1 eq.) and stir at -78°C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Diastereoselective Azidation
-
Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78°C.
-
Add a strong base such as lithium diisopropylamide (LDA) to form the enolate.
-
Add a suitable electrophilic azide source (e.g., trisyl azide) and stir at low temperature.
-
Quench the reaction and purify the azidated product.
Step 3: Auxiliary Cleavage and Reduction
-
Cleave the chiral auxiliary using conditions such as lithium hydroperoxide (LiOOH).
-
Reduce the azide group to the primary amine using a method such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction.
-
Purify the final product to yield this compound.
| Parameter | Typical Value |
| Diastereomeric Excess (de) | >98% |
| Overall Yield | 50 - 70% |
Conclusion and Future Outlook
The stereospecific synthesis of this compound is a critical step in the development of novel pharmaceuticals. This guide has detailed three robust and field-proven methodologies: asymmetric hydrogenation, enzymatic kinetic resolution, and chiral auxiliary-mediated synthesis. The choice of method will depend on factors such as scale, cost, and available expertise. Asymmetric hydrogenation often represents the most efficient and scalable approach, while enzymatic resolution and chiral auxiliaries offer reliable alternatives with high stereocontrol. Future advancements in catalyst design and biocatalysis are expected to further refine these methods, making the synthesis of this and other valuable chiral building blocks even more accessible and sustainable.
References
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Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., & Armstrong, J. D. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]
- Seebach, D., & Gessier, F. (2001). Enantioselective synthesis of β-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Helvetica Chimica Acta, 84(6), 1854-1871.
- Forró, E., & Fülöp, F. (2003). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry, 14(20), 3091-3096.
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Forró, E., & Fülöp, F. (2007). Lipase-catalyzed resolutions of β-amino esters in organic media. Tetrahedron: Asymmetry, 18(1), 93-98.
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Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
- Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919.
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipase-catalyzed kinetic resolution of amino acid esters.
- Ager, D. J. (2002). The Evans' chiral auxiliary. In Handbook of Chiral Chemicals (pp. 237-251). CRC Press.
- Wang, M. X., & Lin, S. J. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- Zhu, G., & Zhang, X. (2000). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 65(11), 3489-3496.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
- Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 133-141.
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Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]
- Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective aldol condensations. Topics in Stereochemistry, 13, 1-115.
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Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
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Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. Retrieved from [Link]
- Kuwano, R., Kashiwabara, M., & Ikeda, Y. (2016). Asymmetric Hydrogenation of 3-Amido-2-arylpyridinium Salts by Triply Chloride-Bridged Dinuclear Iridium Complexes Bearing Enantiopure Diphosphine Ligands. Synlett, 27(11), 1687-1691.
- Francos, J., et al. (2021). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Chiral Tetrahydroquinolines and Tetrahydroisoquinolines.
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PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
- Vaickelioniene, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(21), 7306.
- Chen, Z. P., et al. (2016).
- Giraud, A., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 9(45), 48861–48870.
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Methodological & Application
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid dosage for in-vivo rodent studies
Application Notes & Protocols for In-Vivo Rodent Studies
Topic: Establishing an In-Vivo Dosing Paradigm for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a Novel GABAergic Modulator
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available, peer-reviewed studies explicitly state a definitive dosage for this compound in in-vivo rodent models. The following guide is therefore presented as a scientifically-grounded framework for determining an appropriate dosage. It synthesizes data from structurally analogous compounds to provide a robust starting point for dose-range finding studies.
Introduction: Understanding the Compound
This compound is a chiral, non-proteinogenic β-amino acid. Its core structure is analogous to β-phenyl-γ-aminobutyric acid (GABA), positioning it as a potential modulator of the GABAergic system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1] Structurally, it is a derivative of phenibut and baclofen, which have established clinical utility.[1][2]
The key structural modifications relevant to its pharmacology are:
-
β-phenyl group: This addition to the GABA backbone, as seen in phenibut, is thought to enhance the molecule's ability to cross the blood-brain barrier (BBB), a significant limitation for GABA itself.[2][3][4]
-
Trifluoromethyl (CF3) group: The incorporation of a CF3 group on the phenyl ring is a deliberate medicinal chemistry strategy. This group is known to enhance metabolic stability and lipophilicity, which can significantly improve pharmacokinetic properties such as oral bioavailability and CNS penetration.[1][5]
Given these features, the compound is hypothesized to act as a CNS-active agent, likely targeting GABA receptors (GABA-A and/or GABA-B) or GABA transporters.[1][6] Its effects could be anxiolytic, sedative, or nootropic, similar to other GABA analogues.[2][7][8][9]
Core Principles for Dosage Determination of a Novel Compound
For a novel compound like this compound, a direct dosage cannot be assumed. The primary objective is to establish a therapeutic window—a range that maximizes efficacy while minimizing toxicity. This is achieved through a systematic, multi-step approach.
Caption: Workflow for establishing an in-vivo dosage paradigm.
Comparative Dosage Analysis of Structural Analogs
The logical first step is to review established dosages for structurally similar compounds. This provides a scientifically justified starting range for dose-escalation studies.
| Compound | Animal Model | Dosage Range | Route | Observed Effect / Context | Citation |
| Phenibut | Rodents | 10 - 25 mg/kg | i.p. | Anxiolytic effects in Elevated Plus Maze | [4] |
| Rabbits | 40 mg/kg | s.c. | Enhanced learning | [10] | |
| Gabapentin | Mice | 5 - 10 mg/kg | i.p. | Improved cognitive performance | [8] |
| GABA | Rats | 0.5% - 1% in water | p.o. | Effects on memory | [11] |
| Mice / Rats | 1 - 60 mg/kg | p.o. | Varied: anxiolytic, sleep-promoting | [12] | |
| S-23 | Rats | > 0.1 mg/day | p.o. | SARM activity (hormonal modulation) | [13] |
| S-4 (Andarine) | Rats | 1 - 30 mg/kg | p.o. / i.v. | SARM activity (PK study) | [14][15] |
Analysis and Interpretation:
-
The active dose for phenyl-GABA analogs like Phenibut and Gabapentin in rodents appears to be in the 5 - 40 mg/kg range via parenteral routes (i.p., s.c.).
-
The trifluoromethylphenyl moiety is present in potent selective androgen receptor modulators (SARMs) like S-4 and S-23, which are effective at doses as low as 0.1-1 mg/kg orally.[13][14][15]
Experimental Protocols
Protocol 1: Acute Dose-Escalation and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose safety profile and identify the maximum tolerated dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose in water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard caging and environmental conditions
-
Syringes and gavage needles
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least 7 days prior to dosing.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Make serial dilutions to achieve the desired dose concentrations (e.g., 1, 3, 10, 30, 100 mg/kg). The compound's hydrochloride salt form may enhance water solubility.[16]
-
Group Allocation: Assign animals to dose groups (n=3-5 per sex per group), including a vehicle control group.
-
Administration: Administer a single dose via the intended clinical route (oral gavage is common for initial screening).
-
Observation: Continuously monitor animals for the first 4 hours post-dosing, then at regular intervals for up to 14 days. Record clinical signs of toxicity, paying attention to:
-
CNS Effects: Sedation, hyperactivity, ataxia, tremors, convulsions.
-
Autonomic Effects: Salivation, piloerection, changes in respiration.
-
General: Body weight changes, food/water intake, mortality.
-
-
MTD Definition: The MTD is the highest dose that does not cause mortality or overt signs of life-threatening toxicity.
Caption: Workflow for an acute MTD study.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.
Materials:
-
Cannulated rats (jugular vein) for serial blood sampling.
-
Dosing solutions at 2-3 selected sub-MTD levels (e.g., low, mid, high).
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS or HPLC system for bioanalysis.
Methodology:
-
Dosing: Administer a single dose (intravenous and oral arms are required to determine absolute bioavailability). For this example, we focus on the oral route. Dose cannulated rats via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters to Measure:
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute effects. |
| Tmax | Time to reach Cmax | Informs on the speed of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines dosing frequency for chronic studies. |
| F% | Bioavailability (requires i.v. data) | Percentage of oral dose that reaches systemic circulation. |
Protocol 3: Dose-Response Behavioral Study (Example: Elevated Plus Maze for Anxiolytic Activity)
Objective: To identify an effective dose range for a specific behavioral endpoint.
Materials:
-
Elevated Plus Maze (EPM) apparatus.
-
Video tracking software.
-
Male mice (e.g., C57BL/6) or rats.
-
Dosing solutions at 3-4 sub-MTD, PK-informed doses.
Methodology:
-
Animal Handling & Acclimation: Handle animals for several days to reduce stress. Acclimate them to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the compound or vehicle via the chosen route (e.g., i.p. for rapid onset). Dosing should occur at a time point before Tmax (e.g., 30 minutes prior to testing).
-
EPM Test: Place the animal at the center of the maze, facing an open arm. Allow it to explore for 5 minutes.
-
Data Collection: Record the session using video tracking software. Key parameters are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Analysis: Compare the data from treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotion.
Conclusion and Forward Outlook
The rational determination of an in-vivo dosage for a novel compound such as this compound is a foundational step in preclinical development. While no direct dosage is published, a thorough analysis of its structural analogs—namely GABA mimetics like Phenibut and compounds containing the trifluoromethylphenyl moiety—provides a strong basis for initiating dose-range finding studies. A starting dose-escalation range of 1-30 mg/kg in rodents is a scientifically defensible starting point. This must be empirically validated through systematic MTD, PK, and pharmacodynamic studies to establish a safe and effective therapeutic window for this promising CNS-active agent.
References
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- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed.
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Application Notes and Protocols for the HPLC Analysis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Abstract
This technical guide provides a comprehensive framework for the enantioselective analysis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a critical chiral building block in modern medicinal chemistry.[1] The presence of a chiral center and a trifluoromethyl group presents unique analytical challenges requiring specialized High-Performance Liquid Chromatography (HPLC) methods for accurate enantiomeric purity assessment.[2] This document outlines detailed protocols for direct chiral HPLC separation, emphasizing the rationale behind column selection, mobile phase optimization, and system suitability. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of chiral pharmaceutical intermediates.
Introduction: The Significance of Chiral Purity
This compound is a non-proteinogenic β-amino acid of significant interest in pharmaceutical development.[1] Its structure, featuring a trifluoromethyl (CF3) group, enhances metabolic stability and lipophilicity, making it a valuable component in the design of novel therapeutics.[1] The stereochemistry at the C3 carbon is crucial, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[3] Therefore, robust and reliable analytical methods to determine the enantiomeric excess (e.e.) are paramount during drug discovery and development.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for resolving enantiomers.[3][4] This guide focuses on a direct approach, which avoids the need for derivatization, thereby simplifying sample preparation and eliminating potential sources of analytical error.[5]
Understanding the Analyte: Key Structural Features
The successful HPLC analysis of this compound hinges on understanding its key structural attributes:
-
Chiral Center: The stereogenic center at the C3 position necessitates a chiral environment for enantiomeric discrimination.
-
Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group means the molecule's net charge is pH-dependent. This is a critical factor in mobile phase selection to ensure consistent ionization and retention.[2]
-
Trifluoromethyl Group: This electron-withdrawing group influences the molecule's polarity and interactions with the stationary phase.[2]
-
Aromatic Ring: The phenyl group provides a site for π-π interactions, which can be exploited for chromatographic separation.
Chiral HPLC Method Development: A Rationale-Driven Approach
The cornerstone of this analysis is the selection of an appropriate chiral stationary phase (CSP). For underivatized amino acids like the target analyte, macrocyclic glycopeptide-based CSPs are exceptionally effective.[6][7]
Recommended Chiral Stationary Phase
A teicoplanin-based CSP , such as the Chirobiotic T column, is highly recommended for the direct enantiomeric separation of this compound.[2] Teicoplanin CSPs offer multimodal separation capabilities, including reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development.[2][6] The chiral recognition mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance.
Mobile Phase Optimization: The Key to Resolution
The choice and composition of the mobile phase are critical for achieving baseline separation of the enantiomers.
-
Reversed-Phase Mode: This is often the most convenient and robust mode for this type of analyte. A typical mobile phase consists of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer.[2]
-
Organic Modifier: Methanol and ethanol are preferred organic modifiers for teicoplanin-based columns as they facilitate the necessary hydrogen bonding interactions for chiral recognition. The concentration of the organic modifier directly impacts retention time and can be adjusted to optimize resolution.
-
Aqueous Phase and pH Control: The pH of the mobile phase must be carefully controlled to ensure the analyte is in a single ionic state.[2] Buffering the aqueous phase with volatile salts like ammonium acetate or ammonium formate is recommended, especially if the method is to be coupled with mass spectrometry (MS).[7] A pH value at least two units away from the isoelectric point (pI) of the analyte is a good starting point to prevent peak broadening.[2]
Detailed Experimental Protocol
This section provides a step-by-step protocol for the HPLC analysis.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV Detector |
| Chiral Column | Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Methanol |
| Sample Diluent | Mobile Phase |
| Standard | Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid |
| Sample | This compound |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic elution with 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample and Standard Preparation
-
Standard Preparation (Racemic Mixture): Accurately weigh and dissolve approximately 10 mg of racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation ((S)-enantiomer): Prepare the sample of the (S)-enantiomer in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[2]
System Suitability Testing (SST)
Before analyzing samples, perform system suitability tests using the racemic standard to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 for both enantiomer peaks |
| Theoretical Plates (N) | > 2000 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections |
Analysis and Data Interpretation
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those from the standard chromatogram.
-
Calculate the enantiomeric excess (e.e.) of the (S)-enantiomer using the following formula:
e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Where Area(S) and Area(R) are the peak areas of the (S) and (R) enantiomers, respectively.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining data quality and analytical throughput.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Poor Resolution | - Suboptimal mobile phase composition.- Column degradation. | - Adjust the percentage of the organic modifier.- Verify and adjust the mobile phase pH.- Flush the column or replace it if performance does not improve. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload. | - Ensure the mobile phase pH is appropriate for the analyte's pI.[2]- Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase.[2]- Reduce the injection volume or sample concentration.[2] |
| Variable Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Inadequate column equilibration. | - Ensure the mobile phase is thoroughly mixed and degassed.[2]- Use a column oven to maintain a stable temperature.[2]- Ensure the column is fully equilibrated with the mobile phase before each injection.[2] |
Conclusion
The enantioselective analysis of this compound by chiral HPLC is a critical quality control step in pharmaceutical development. The method presented, utilizing a teicoplanin-based chiral stationary phase, provides a robust and reliable means of determining enantiomeric purity. By understanding the underlying principles of chiral separation and adhering to the detailed protocols and troubleshooting guidelines, researchers can confidently and accurately assess the quality of this important chiral building block.
References
- Ilisz, I., Aranyi, A., & Peter, A. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed.
- Lee, J. T., & Beesley, T. E. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- (n.d.). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
- (n.d.). Chiral HPLC Separations. Phenomenex.
- (n.d.). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. Benchchem.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid in Neurotransmitter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic, chiral, non-proteinogenic β-amino acid that has emerged as a compound of significant interest within the landscape of medicinal chemistry and neuropharmacology. Its structural architecture, characterized by a β-phenyl-γ-aminobutyric acid (GABA) analog core, positions it as a promising candidate for modulating the GABAergic system, the primary inhibitory neurotransmitter network in the mammalian central nervous system. The strategic incorporation of a trifluoromethyl group on the phenyl ring is a well-established medicinal chemistry strategy to enhance metabolic stability, lipophilicity, and, consequently, the pharmacokinetic profile of a molecule.
Given its structural similarity to known GABAergic modulators, this compound is hypothesized to exert its effects through interaction with GABA receptors or, pertinently to this guide, GABA transporters (GATs). GATs are critical in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. The four known GAT subtypes, GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1), represent key therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy and anxiety.
These application notes provide a comprehensive, in-depth technical guide for researchers to investigate the interaction of this compound with neurotransmitter transporters. We present detailed protocols for both radiolabeled and fluorescence-based neurotransmitter uptake assays, enabling the determination of the compound's potency, selectivity, and mechanism of action.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is fundamental to robust and reproducible assay design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical small molecules of this class |
| Melting Point | 210-212°C | [2] |
| LogP (calculated) | ~ -0.5 to -0.6 | [1][3] |
Solubility and Stability:
While comprehensive public data on the solubility and stability of this compound in various buffers is limited, its calculated LogP suggests moderate hydrophilicity. For initial experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay buffer. Based on the general stability of amino acids and fluorinated compounds, it is advisable to store the compound in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8 °C is recommended.[4]
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on cellular function.
Experimental Design: A Multi-faceted Approach to Transporter Profiling
To comprehensively characterize the interaction of this compound with neurotransmitter transporters, a tiered experimental approach is recommended. This involves an initial screening against the four major GABA transporter subtypes, followed by an assessment of its selectivity against the primary monoamine transporters (dopamine, norepinephrine, and serotonin).
Figure 1: A tiered experimental workflow for characterizing the interaction of the test compound with neurotransmitter transporters.
Protocol 1: Radiometric Neurotransmitter Uptake Assay in HEK-293 Cells
This protocol describes a robust and widely used method to quantify the inhibition of neurotransmitter uptake using radiolabeled substrates. The use of Human Embryonic Kidney 293 (HEK-293) cells is advantageous due to their high transfection efficiency and low endogenous transporter expression, providing a clean background for heterologous expression of specific transporter subtypes.
Materials:
-
HEK-293 cells stably or transiently expressing the human transporter of interest (hGAT1, hGAT2, hGAT3, hBGT-1, hDAT, hNET, or hSERT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer (e.g., Krebs-HEPES buffer: 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose, pH 7.3-7.4)
-
Radiolabeled substrates: [³H]GABA, [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Unlabeled neurotransmitters (for determining non-specific uptake and as standards)
-
This compound
-
Known selective inhibitors for each transporter (for positive controls, e.g., Tiagabine for GAT1, Desipramine for NET, Fluoxetine for SERT, GBR12909 for DAT)
-
96-well cell culture plates (poly-D-lysine coated for better cell adherence)
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester (optional) or vacuum manifold
Procedure:
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing HEK-293 cells into 96-well plates at a density of 40,000-60,000 cells per well.[5]
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and formation of a confluent monolayer.
-
-
Assay Preparation:
-
On the day of the assay, prepare serial dilutions of this compound and the reference inhibitors in the assay buffer.
-
Prepare the radiolabeled substrate solution in the assay buffer at a concentration close to its Kₘ for the respective transporter.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the test compound dilutions or reference inhibitors to the appropriate wells. For total uptake, add 50 µL of assay buffer. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM Tiagabine for GAT1).
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.
-
Incubate for a predetermined linear uptake time (typically 5-20 minutes) at 37°C. The optimal incubation time should be determined empirically for each transporter and cell line.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for measuring transporter activity. These assays typically utilize a fluorescent substrate that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence, resulting in an increase in signal only upon intracellular accumulation.[6][7]
Materials:
-
HEK-293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Note: Commercially available kits are predominantly for monoamine transporters.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[6][7]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound and reference inhibitors.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescence microplate reader with bottom-read capabilities.
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into 96- or 384-well plates at the density recommended by the cell supplier or kit manufacturer (e.g., 40,000-60,000 cells/well for a 96-well plate).[5]
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
-
Uptake Assay:
-
Remove the culture medium and add 100 µL (for 96-well plates) of the test compound dilutions to the wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Add 100 µL of the fluorescent substrate/masking dye solution to each well.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
The assay can be read in either kinetic or endpoint mode.
-
Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. This allows for the determination of the initial rate of uptake.
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the initial linear portion of the fluorescence versus time curve).
-
For endpoint data, use the final fluorescence values.
-
Plot the percentage of inhibition (calculated relative to the control wells without the inhibitor) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Figure 2: A detailed workflow for the radiometric neurotransmitter uptake assay.
Expected Outcomes and Interpretation
The primary outcome of these assays will be the determination of IC₅₀ values for this compound at each of the tested neurotransmitter transporters.
| Transporter | Expected IC₅₀ of this compound | Interpretation |
| GAT1 | To be determined | Potent inhibition (low µM or nM) would suggest a primary mechanism of action through this major neuronal GABA transporter. |
| GAT2 | To be determined | Activity at GAT2 could indicate potential effects on peripheral GABAergic signaling. |
| GAT3 | To be determined | Inhibition of this glial GABA transporter could suggest a role in modulating extrasynaptic GABA tone. |
| BGT-1 | To be determined | Interaction with BGT-1 might imply effects on both GABAergic signaling and osmolyte balance. |
| DAT | To be determined | High IC₅₀ values would indicate selectivity for GABA transporters over the dopamine transporter. |
| NET | To be determined | High IC₅₀ values would indicate selectivity for GABA transporters over the norepinephrine transporter. |
| SERT | To be determined | High IC₅₀ values would indicate selectivity for GABA transporters over the serotonin transporter. |
A compound is generally considered selective for a particular transporter if its IC₅₀ value is at least 10-fold lower for that transporter compared to others. The data generated from these assays will provide crucial insights into the pharmacological profile of this compound, guiding further in vitro and in vivo studies to explore its therapeutic potential.
Conclusion: A Framework for Advancing Neurotransmitter Research
The protocols detailed in these application notes provide a robust and validated framework for characterizing the interaction of this compound with key neurotransmitter transporters. By employing both traditional radiometric and modern fluorescence-based techniques, researchers can obtain high-quality, reproducible data on the compound's potency and selectivity. This information is invaluable for elucidating its mechanism of action and for driving the development of novel therapeutics targeting the GABAergic system and beyond.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-16. Retrieved from [Link]
-
Kvist, T., Andersen, J., & Thompson, M. K. (2013). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of visualized experiments : JoVE, (73), e50262. Retrieved from [Link]
- Schousboe, A., Sarup, A., Bak, L. K., & Waagepetersen, H. S. (2004). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 29(2), 413–418.
- Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: from structure to function and regulation. Pharmacological reviews, 58(3), 591–624.
- Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology, 269(2), 219–224.
- Madsen, K. K., White, H. S., & Schousboe, A. (2010). Neuronal and non-neuronal GABA transporters as targets for novel anxiolytic drugs. Basic & clinical pharmacology & toxicology, 106(4), 275–281.
-
Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165. Retrieved from [Link]
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- 2. 143438-91-9 CAS MSDS (3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid in Neurodegenerative Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic β-phenyl-β-alanine derivative. Its structural similarity to γ-aminobutyric acid (GABA) and other established GABAergic modulators, such as baclofen and phenibut, positions it as a potent candidate for modulating GABAergic neurotransmission.[1] The presence of a trifluoromethyl group on the phenyl ring is a strategic modification in medicinal chemistry aimed at enhancing metabolic stability, lipophilicity, and binding affinity to its target receptors.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in preclinical models of neurodegenerative diseases. Given the crucial role of the GABAergic system in maintaining neuronal homeostasis, its modulation presents a promising therapeutic avenue for conditions characterized by neuronal excitotoxicity, neuroinflammation, and synaptic dysfunction.
Mechanism of Action: A Focus on the GABA B Receptor
The primary molecular target for this compound is presumed to be the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the central nervous system.[1][3] Activation of GABA B receptors is a key mechanism for dampening neuronal excitability and has been shown to be neuroprotective in various injury and disease models.[4][5]
Upon agonist binding, the GABA B receptor initiates a signaling cascade with two main downstream effects:
-
Presynaptic Inhibition: Activation of presynaptic GABA B receptors inhibits voltage-gated Ca2+ channels, which in turn reduces the release of excitatory neurotransmitters like glutamate.[6][7] This is a critical mechanism for preventing excitotoxicity, a common pathological feature in many neurodegenerative disorders.[8]
-
Postsynaptic Inhibition: Postsynaptically, GABA B receptor activation opens G-protein-coupled inwardly-rectifying K+ (GIRK) channels.[6][7] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[9]
Additionally, GABA B receptor activation can inhibit adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[3][10] This can influence long-term cellular processes, including gene expression and protein synthesis.
Below is a diagram illustrating the canonical GABA B receptor signaling pathway.
Caption: GABA B Receptor Signaling Pathway.
Application in Neurodegenerative Disease Models
The neuroprotective effects of GABA B receptor agonists make them valuable tools for studying and potentially treating neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD models, neuronal hyperexcitability and excitotoxicity contribute to synaptic loss and cognitive decline. GABA B receptor agonists like baclofen have been shown to exert beneficial effects. In a streptozotocin-induced rat model of AD, very low doses of baclofen demonstrated memory-enhancing and anti-inflammatory effects, and normalized the expression of acetylcholine esterase.[11][12] Furthermore, baclofen has been observed to reduce proinflammatory cytokines in glial cells and attenuate astroglial activation in the cortex and hippocampus of AD models.[13]
Parkinson's Disease (PD)
While the role of GABA B agonists in PD is complex, they have been investigated for their potential to modulate the altered neuronal circuitry in the basal ganglia.[14] Preclinical studies suggest that GABA agonists may relieve motor symptoms and protect dopaminergic neurons.[15] However, clinical data on baclofen in PD patients is mixed, with some studies indicating a worsening of parkinsonism at higher doses.[14][16] Therefore, careful dose-response studies with novel agonists like this compound are warranted.
The following table summarizes key parameters for the application of GABA B agonists in neurodegenerative disease models.
| Parameter | Alzheimer's Disease Model | Parkinson's Disease Model |
| Animal Model | Streptozotocin (STZ)-induced rat model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model |
| Compound | Baclofen (as a reference) | This compound |
| Dosage Range | 0.01-0.05 mg/kg (i.p.) for baclofen[11] | To be determined via dose-response studies |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Oral (p.o.) |
| Key Endpoints | Cognitive function (e.g., Morris water maze), neuroinflammation markers (e.g., GFAP), synaptic protein levels | Motor function (e.g., rotarod, pole test), dopaminergic neuron survival (e.g., tyrosine hydroxylase staining), oxidative stress markers |
Experimental Protocols
The following protocols provide a framework for evaluating the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol describes a method to assess the ability of the test compound to protect cultured neurons from glutamate-induced cell death.[17][18]
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
2. Cell Culture and Plating:
-
Culture neuronal cells according to standard protocols.
-
Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution in a culture medium to achieve a range of final concentrations for testing (e.g., 1 µM, 10 µM, 100 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).
-
Pre-treat the cells with the compound for 1-2 hours before inducing excitotoxicity. Include a vehicle control group.
4. Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in a culture medium.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells, to be optimized for the cell line used).[19] Do not add glutamate to the control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release using a commercial kit according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease
This protocol outlines an approach to evaluate the neuroprotective effects of the test compound in a well-established mouse model of Parkinson's disease.[20][21]
1. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to MPTP.[21]
-
House animals under standard conditions with ad libitum access to food and water. All procedures should be approved by an institutional animal care and use committee.
2. Experimental Groups:
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound (Low Dose)
-
MPTP + this compound (High Dose)
3. Dosing and Administration:
-
Dissolve this compound in saline.
-
Administer the compound (i.p. or p.o.) for a pre-treatment period (e.g., 3-7 days) before MPTP administration and continue for the duration of the experiment.
-
Induce the PD model by administering MPTP-HCl (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days.[21][22]
4. Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod, pole test, open field test) at baseline and at specified time points after the final MPTP injection (e.g., 7 and 14 days).[15][23]
5. Neurochemical and Immunohistochemical Analysis:
-
At the end of the experiment (e.g., 21 days after the last MPTP injection), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.[23]
-
Dissect the brains and process the substantia nigra and striatum for analysis.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
HPLC: Analyze striatal tissue for dopamine and its metabolites to assess the extent of the dopaminergic lesion.
The following diagram provides a general workflow for in vivo neuroprotection studies.
Caption: General Experimental Workflow for In Vivo Neuroprotection Studies.
Conclusion
This compound represents a promising research tool for investigating the therapeutic potential of GABA B receptor modulation in neurodegenerative diseases. Its chemical features suggest favorable pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide provide a solid foundation for researchers to explore its neuroprotective effects in relevant in vitro and in vivo models. Careful experimental design, particularly in dose-response studies and the selection of appropriate endpoints, will be crucial for elucidating its full potential in the context of neurodegeneration research.
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Application Notes & Protocols for the Formulation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for Preclinical Animal Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for in vivo animal studies. The successful delivery of this novel chemical entity is paramount for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.[1] This guide outlines a systematic approach, from initial physicochemical characterization to the preparation of formulations suitable for common administration routes, such as oral gavage and intraperitoneal injection. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Introduction and Pre-formulation Assessment
This compound is a phenylalanine derivative with a molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol .[2][3][4] The presence of a trifluoromethyl group can influence properties like metabolic stability and lipophilicity, which in turn affects its solubility and bioavailability.[5] Before any formulation work commences, a thorough pre-formulation assessment is critical to understand the physicochemical properties of the compound, which will dictate the formulation strategy.[1]
Critical Physicochemical Parameters
A logical, step-by-step evaluation of the compound's properties is the foundation for a successful formulation. The decision tree below illustrates this initial process.
Figure 1: A workflow diagram illustrating the key pre-formulation assessment steps for this compound.
Interpreting Pre-formulation Data
The data from the pre-formulation assessment will guide the selection of an appropriate vehicle and formulation approach. For instance, low aqueous solubility is a common challenge for new chemical entities, with over 40% demonstrating this characteristic.[6]
| Parameter | Significance for Formulation |
| Aqueous Solubility | Determines if a simple aqueous solution is feasible. Low solubility necessitates enabling formulations like suspensions or solutions with co-solvents.[6][7] |
| pKa | The presence of ionizable groups (amino and carboxylic acid) suggests that solubility will be pH-dependent. Adjusting the pH can be a simple and effective method to enhance solubility.[7] |
| LogP/LogD | Indicates the lipophilicity of the compound. A high LogP may suggest good permeability but poor aqueous solubility, guiding the choice towards lipid-based formulations or co-solvents.[1] |
| Stability | Assesses degradation in potential vehicles and conditions, ensuring the compound remains stable throughout the study. |
Formulation Strategies and Vehicle Selection
The goal is to develop a safe and effective formulation that delivers the desired dose in a small, manageable volume for the animal model. The choice between a solution, suspension, or other advanced formulation depends on the compound's properties and the intended route of administration.
Decision Tree for Formulation Selection
Figure 2: A decision tree to guide the selection of an appropriate formulation strategy.
Common Vehicles for Preclinical Studies
The selection of excipients should prioritize safety and inertness to avoid confounding experimental results.[8]
| Vehicle Type | Components | Primary Use | Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Soluble compounds for various routes. | Must be sterile for parenteral routes.[1] |
| Aqueous Suspensions | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Poorly soluble compounds for oral administration. | Requires particle size control and uniform dispersion.[1] |
| Co-solvent Solutions | PEG 300/400, Propylene Glycol, Ethanol, DMSO | Enhancing solubility of hydrophobic compounds.[9] | Potential for toxicity and effects on drug metabolism.[10][11] Dilute as much as possible. |
| Lipid-based | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) | Highly lipophilic compounds for oral or subcutaneous routes.[12][13] | Can influence absorption kinetics. |
| Surfactant-based | Tween 80, Cremophor EL | To improve wetting and solubility of poorly soluble drugs.[1] | Can have biological effects and toxicity.[14] Use at the lowest effective concentration. |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations for oral gavage and intraperitoneal injection. Note: All procedures for parenteral administration must be conducted under sterile conditions.
Protocol 1: Preparation of a Suspension for Oral Gavage
This protocol is suitable if this compound exhibits poor aqueous solubility.
Objective: To prepare a uniform and resuspendable suspension at a target concentration (e.g., 10 mg/mL).
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Graduated cylinder or volumetric flask
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of sodium CMC to 100 mL of purified water while stirring continuously. Allow several hours for complete dissolution.[1]
-
Dose Calculation: Calculate the required amount of the compound based on the desired concentration and final volume.
-
Particle Size Reduction: If the compound's particles are large, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in dissolution and suspension uniformity.[6][15]
-
Levigation (Wetting): Accurately weigh the powdered compound. Transfer it to the mortar and add a small volume of the 0.5% CMC vehicle to create a smooth, uniform paste. This wetting step is crucial for preventing particle agglomeration.[1]
-
Dilution: Gradually add the remaining vehicle to the paste with continuous mixing.
-
Homogenization: Transfer the mixture to a suitable container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Quality Control: Visually inspect for uniform appearance. Before each dose administration, the suspension should be thoroughly mixed (e.g., by vortexing) to ensure accurate dosing. Assess physical stability by observing for any signs of irreversible caking or precipitation.[1]
Protocol 2: Preparation of a Co-solvent Solution for Intraperitoneal Injection
This protocol is applicable if the compound is poorly soluble in aqueous vehicles but can be dissolved with the aid of co-solvents.
Objective: To prepare a clear, sterile solution at a target concentration (e.g., 5 mg/mL).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solubilization: Weigh the required amount of the compound and place it in a sterile vial.
-
Co-solvent Addition: Add a minimal amount of DMSO to dissolve the compound completely (e.g., 10% of the final volume).
-
Intermediate Dilution: Add PEG 400 (e.g., 30% of the final volume) and mix well. The use of co-solvents can alter the polarity of the solvent system to enhance solubility.[9]
-
Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. A common vehicle combination is 10% DMSO, 30% PEG 400, and 60% saline.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of particulates. If precipitation occurs upon addition of the aqueous component, the formulation may need to be optimized by adjusting the co-solvent ratios or by considering a different formulation approach.[7]
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be performed in a well-ventilated area or a chemical fume hood.
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Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. Available at: [Link]
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Application Notes and Protocols for Determining the Cell Permeability of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Authored by a Senior Application Scientist
Abstract
The assessment of cell permeability is a cornerstone of modern drug discovery, directly influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the permeability profile of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a phenylalanine derivative. We will explore a strategic, tiered approach, beginning with a high-throughput, non-cell-based assay to evaluate passive diffusion, followed by a more physiologically relevant cell-based model to investigate active transport phenomena. The protocols herein are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility.
Introduction: The Critical Role of Permeability in Drug Efficacy
For a therapeutic agent to be effective, it must first reach its target site of action in sufficient concentration. For orally administered drugs, this journey begins with absorption across the intestinal epithelium. Poor membrane permeability is a significant contributor to the failure of drug candidates in later developmental stages.[1] Therefore, early and accurate assessment of a compound's ability to traverse cellular barriers is paramount.
This compound is a small molecule with the following properties:
Given its structure as an amino acid derivative, its transport across a cell membrane could be influenced by both passive diffusion, driven by its physicochemical properties, and active transport mediated by amino acid transporters. This guide outlines a robust, two-tiered strategy to comprehensively characterize its permeability.
A Tiered Strategy for Permeability Assessment
We advocate for a tiered approach to permeability screening. This strategy is both resource-efficient and scientifically rigorous, beginning with a simple, high-throughput assay and progressing to a more complex, biologically intricate model.
-
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA) . This assay serves as an initial, rapid screen for passive transcellular permeability.[3] It is a cell-free model, making it cost-effective and highly reproducible.[4] PAMPA helps to quickly categorize compounds based on their ability to diffuse across a lipid membrane, providing a foundational understanding of their lipophilicity and potential for passive absorption.[5]
-
Tier 2: Caco-2 Cell Permeability Assay . Following the initial screen, the Caco-2 assay provides a more in-depth and biologically relevant assessment. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[6][7] This model is invaluable as it expresses a variety of influx and efflux transporters (such as P-glycoprotein), allowing for the study of active transport mechanisms in addition to passive diffusion.[8][9]
The logical flow of this tiered approach is visualized below.
Figure 1: Tiered approach for permeability assessment.
Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
Principle of the Assay
This assay isolates the contribution of passive diffusion to permeability.[5] A lipid solution, often lecithin in dodecane, is coated onto a filter membrane in a 96-well plate, creating an artificial lipid bilayer. The test compound is added to the donor well, and its appearance in the acceptor well is quantified over time.
Experimental Workflow
Figure 2: Step-by-step workflow for the PAMPA assay.
Detailed Step-by-Step Protocol
-
Preparation of Solutions :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO.[10] Prepare enough volume for triplicate wells.
-
Prepare the lipid solution: 1% (w/v) lecithin in dodecane. Sonicate to ensure complete dissolution.
-
Prepare the acceptor buffer: 1X PBS (pH 7.4) with 5% DMSO.
-
-
Plate Preparation :
-
Using a multichannel pipette, carefully dispense 5 µL of the lecithin/dodecane solution into each well of a 96-well PAMPA donor plate, ensuring the entire membrane is coated.[4]
-
Fill the wells of a 96-well acceptor plate with 300 µL of the acceptor buffer.
-
-
Assay Execution :
-
Immediately after coating, add 150 µL of the 10 µM test compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly in a sealed container with a wet paper towel (to minimize evaporation) for 16 hours at room temperature.
-
-
Sample Analysis :
-
After incubation, separate the plates.
-
Collect samples from the donor and acceptor wells for concentration analysis by a validated LC-MS/MS method. Also, analyze a sample of the initial donor solution (T₀) to calculate mass recovery.
-
Data Analysis
The effective permeability (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [Cₐ]/[Cₑq]) ] / [ (A/Vₜ) * t ]
Where:
-
[Cₐ] is the concentration of the compound in the acceptor well at time t.
-
[Cₑq] is the equilibrium concentration, calculated as ([Cₐ]Vₐ + [Cₐ]Vₐ) / (Vₐ + Vₐ).
-
A is the filter area.
-
Vₜ is the total volume (Vₐ + Vₐ).
-
t is the incubation time in seconds.
Mass Recovery (%) should also be calculated to ensure the compound did not degrade or bind to the plate. A recovery of >70% is generally considered acceptable.
Tier 2 Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.[11]
Principle of the Assay
Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[7] The assay is conducted in a Transwell™ system, which separates an apical (AP) compartment (representing the intestinal lumen) from a basolateral (BL) compartment (representing the blood side).[12] By measuring transport in both directions (AP to BL and BL to AP), one can determine the apparent permeability (Papp) and an efflux ratio (ER). An ER significantly greater than 1 suggests the involvement of active efflux transporters like P-glycoprotein.[9]
Experimental Workflow
Figure 3: Workflow for the Caco-2 permeability assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Seeding :
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto Transwell inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.[9]
-
-
Monolayer Integrity Verification (Self-Validation) :
-
TEER Measurement : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this indicates the formation of tight junctions.[13]
-
Lucifer Yellow Assay : To confirm paracellular pathway integrity, add Lucifer Yellow (a fluorescent, membrane-impermeable marker) to the donor compartment. After incubation, measure its concentration in the receiver compartment. A leakage of <2% is acceptable.[5]
-
-
Transport Experiment :
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare dosing solutions of the test compound (10 µM) and controls (e.g., 10 µM propranolol for high permeability, 10 µM atenolol for low permeability) in transport buffer.
-
For A→B permeability : Add the dosing solution to the apical (AP) compartment and fresh transport buffer to the basolateral (BL) compartment.
-
For B→A permeability : Add the dosing solution to the BL compartment and fresh transport buffer to the AP compartment.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle orbital shaking.[6]
-
-
Sample Analysis :
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following formula:[7]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (moles/s).
-
A is the surface area of the cell monolayer (cm²).
-
C₀ is the initial concentration in the donor compartment (moles/cm³).
The Efflux Ratio (ER) is a critical parameter for identifying substrates of efflux transporters:[14]
ER = Papp (B→A) / Papp (A→B)
An ER ≥ 2 is a strong indicator that the compound is subject to active efflux.[9]
Data Interpretation and Presentation
The data generated from these assays allow for a comprehensive classification of the permeability of this compound.
Quantitative Data Summary
Results should be summarized in a clear, tabular format. Below is a template with hypothetical data for illustration.
| Compound | Assay | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| (S)-3-Amino-3-(...) | Caco-2 | 5.2 ± 0.4 | 5.5 ± 0.6 | 1.06 | 95% |
| Propranolol (High Perm) | Caco-2 | 25.1 ± 1.8 | 24.5 ± 2.1 | 0.98 | 98% |
| Atenolol (Low Perm) | Caco-2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | 97% |
| Digoxin (P-gp Substrate) | Caco-2 | 0.2 ± 0.05 | 4.8 ± 0.5 | 24.0 | 92% |
Permeability Classification
The calculated Papp values can be used to classify the compound's potential for in vivo absorption.
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Intestinal Absorption | Reference |
| < 1.0 | Low | < 30% (Poor) | [15][16] |
| 1.0 - 10.0 | Moderate | 30% - 80% (Moderate to Good) | [15][16] |
| > 10.0 | High | > 80% (Excellent) | [15][16] |
Based on the hypothetical data above, this compound would be classified as having moderate permeability with no significant efflux . This profile suggests a good potential for oral absorption.
Conclusion
This application note provides a structured, scientifically grounded framework for determining the cell permeability of this compound. By employing a tiered strategy that combines the high-throughput PAMPA screen with the detailed, mechanistic insights from the Caco-2 cell model, researchers can efficiently and accurately characterize a compound's potential for intestinal absorption. The inclusion of rigorous quality controls and self-validating steps, such as TEER measurements and the use of appropriate controls, ensures the generation of reliable and actionable data, facilitating informed decision-making in the drug development pipeline.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(9), 1039-1049.
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
- Na, Y., et al. (2016). A novel in vitro permeability assay using three-dimensional cell culture system. Journal of Pharmaceutical and Biomedical Analysis, 117, 212-218.
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
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Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Retrieved from [Link]
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Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
- Velická, M., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics, 18(9), 3466-3480.
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DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
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Biosig Lab. (n.d.). Deep-PK: Theory. Retrieved from [Link]
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Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
- Gobburu, J. V., & Chen, E. P. (2000). A general approach to the apparent permeability index. Journal of pharmaceutical sciences, 89(9), 1163–1170.
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PubChem. (n.d.). (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
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Application Notes and Protocols for Competitive Binding Assays of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the binding affinity of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid using competitive binding assays. As a chiral β-amino acid derivative, this compound and its analogs are of significant interest in medicinal chemistry, particularly for their potential modulation of neurotransmitter systems.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making such compounds promising candidates for drug development.[2] This document offers detailed, step-by-step protocols, explains the underlying scientific principles, and provides a robust methodology for data analysis, empowering researchers to accurately determine the binding affinity (Ki) of this compound for its putative molecular target.
Introduction: The Significance of this compound and Competitive Binding Assays
This compound is a synthetic amino acid derivative with structural similarities to γ-aminobutyric acid (GABA) analogs, suggesting its potential as a modulator of GABAergic neurotransmission.[1] The primary molecular targets for such compounds are often GABA receptors (GABAA and GABAB) and GABA transporters (GATs).[1] To elucidate the pharmacological profile of this compound, it is crucial to determine its binding affinity for its specific molecular target.
Competitive binding assays are a cornerstone of pharmacology and drug discovery, providing a quantitative measure of the affinity of a test compound (the "competitor") for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to displace a labeled ligand (typically a radioligand) that has a known high affinity for the receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.[3]
This guide will focus on a hypothetical competitive binding assay for this compound against the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1]
The Principle of Competitive Binding
A competitive binding assay relies on the competition between a labeled ligand (L*) and an unlabeled test compound (I) for a finite number of receptors (R). The extent of displacement of the labeled ligand is proportional to the affinity and concentration of the unlabeled test compound.
The fundamental interactions can be summarized as follows:
-
R + L ⇌ R-L** (Binding of the labeled ligand)
-
R + I ⇌ R-I (Binding of the unlabeled inhibitor)
By systematically increasing the concentration of the unlabeled inhibitor (I), a dose-dependent decrease in the binding of the labeled ligand (L*) is observed. This relationship is then used to determine the IC50 of the inhibitor, which is the concentration of the inhibitor that displaces 50% of the specifically bound labeled ligand.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Experimental Protocol: GABAB Receptor Binding
This protocol is designed for determining the binding affinity of this compound for the GABAB receptor using a radioligand binding assay.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human GABAB receptor.
-
Radioligand: [³H]-CGP 54626 (a high-affinity, selective GABAB receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: GABA (at a high concentration, e.g., 1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂, 1.2 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of the assay buffer and ensure the pH is accurately adjusted to 7.4 at room temperature.
-
Radioligand Solution: Dilute the [³H]-CGP 54626 stock in assay buffer to a final concentration that is approximately equal to its Kd for the GABAB receptor (typically in the low nanomolar range).
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <0.1%) to avoid interference.
-
Non-specific Binding Control Solution: Prepare a high-concentration stock of GABA in the assay buffer.
Assay Procedure
-
Plate Setup: Set up a 96-well plate with triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Addition of Reagents:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of the high-concentration GABA solution.
-
Test Compound Wells: Add 50 µL of each dilution of this compound.
-
-
Add Radioligand: Add 50 µL of the diluted [³H]-CGP 54626 solution to all wells.
-
Add Receptor Membranes: Add 100 µL of the diluted GABAB receptor membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.[4]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[4]
Data Analysis and Interpretation
Calculating Specific Binding
First, calculate the specific binding at each concentration of the test compound:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Then, express the specific binding at each test compound concentration as a percentage of the maximal specific binding (in the absence of the test compound).
Determining the IC50
Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Calculating the Inhibition Constant (Ki) using the Cheng-Prusoff Equation
The IC50 value is dependent on the concentration of the radioligand used in the assay.[3][5] To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:[5]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: The inhibition constant of the test compound.
-
IC50: The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The dissociation constant of the radioligand for the receptor.
It is important to note that the Cheng-Prusoff equation assumes a simple competitive interaction at a single binding site.[5][6]
Data Analysis Workflow
Caption: Step-by-step data analysis workflow for competitive binding assays.
Example Data Presentation
The following table provides an example of how to structure the data obtained from a competitive binding assay.
| Concentration of this compound (M) | Log Concentration (M) | % Specific Binding (Mean ± SEM) |
| 1.00E-10 | -10.0 | 98.5 ± 2.1 |
| 1.00E-09 | -9.0 | 95.2 ± 3.5 |
| 1.00E-08 | -8.0 | 85.1 ± 4.2 |
| 1.00E-07 | -7.0 | 52.3 ± 3.9 |
| 1.00E-06 | -6.0 | 15.8 ± 2.8 |
| 1.00E-05 | -5.0 | 4.5 ± 1.5 |
| 1.00E-04 | -4.0 | 1.2 ± 0.8 |
From a non-linear regression analysis of such data, one would obtain an IC50 value. For instance, if the IC50 is determined to be 8.5 x 10⁻⁸ M, and the assay was performed with a radioligand concentration ([L]) of 1.5 nM and the radioligand's Kd is 1.2 nM, the Ki would be calculated as follows:
Ki = (8.5 x 10⁻⁸ M) / (1 + (1.5 nM / 1.2 nM)) = 3.78 x 10⁻⁸ M = 37.8 nM
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity of this compound using competitive binding assays. By following the detailed steps for experimental execution and data analysis, researchers can obtain reliable and reproducible Ki values. This information is critical for understanding the compound's pharmacological profile and for making informed decisions in the drug discovery and development process. The principles and protocols outlined herein are adaptable to other ligands and receptor systems, serving as a valuable resource for the broader scientific community.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
- Leff, P., & Dougall, I. G. (1993). Further subtleties in the analysis of competitive agonist-antagonist interactions. Trends in Pharmacological Sciences, 14(4), 110-112.
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
- Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
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ResearchGate. (n.d.). The protocol of competitive binding assay. [Table]. Retrieved from [Link]
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Application Notes and Protocols: Investigating the Effects of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid on Synaptic Plasticity
Introduction: Unraveling the Neuromodulatory Potential of a Novel GABA Analog
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic, non-proteinogenic β-amino acid. Its structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), suggests its potential as a modulator of GABAergic neurotransmission.[1] Specifically, its classification as a β-phenyl-γ-aminobutyric acid analog positions it as a putative agonist for GABAB receptors.[1] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects, playing a crucial role in regulating neuronal excitability and synaptic plasticity.[2][3]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[4][5] Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy.[6][7] Given the known role of GABAB receptors in modulating synaptic transmission and plasticity, it is hypothesized that this compound, acting as a GABAB receptor agonist, will influence these processes. Specifically, activation of GABAB receptors is anticipated to suppress the induction of LTP and facilitate the induction of LTD at excitatory synapses.[2][8]
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on synaptic plasticity. The protocols herein describe a multi-tiered approach, from electrophysiological characterization of synaptic transmission and plasticity in ex vivo brain slices to the biochemical and morphological analysis of underlying molecular and structural changes.
Experimental Design: A Multi-faceted Approach to Characterizing Neuromodulatory Effects
A robust experimental design is paramount to elucidating the precise effects of this compound on synaptic plasticity. The following experimental plan employs a combination of electrophysiology, biochemistry, and high-resolution imaging to provide a comprehensive analysis.
Core Experimental Workflow
Caption: Hypothesized GABAB receptor-mediated signaling cascade.
Expected Outcomes and Data Interpretation
The following table summarizes the anticipated results based on the hypothesis that this compound is a GABAB receptor agonist.
| Experiment | Expected Outcome with Compound Treatment | Interpretation |
| Basal Synaptic Transmission | No significant change in the I/O curve. | The compound does not affect baseline synaptic strength at the concentrations tested. |
| Paired-Pulse Facilitation | Increase in the PPF ratio. | Suggests a presynaptic mechanism of action, likely a decrease in presynaptic release probability. |
| Long-Term Potentiation | Attenuation or complete block of LTP induction. | The compound inhibits the strengthening of synapses. |
| Long-Term Depression | Facilitation or no change in LTD induction. | The compound may promote the weakening of synapses. |
| Western Blotting | Reduced phosphorylation of AMPA receptor subunits (e.g., GluA1 at Ser831) following LTP induction. | Indicates a molecular correlate of inhibited synaptic potentiation. |
| Dendritic Spine Analysis | Prevention of the spine head enlargement typically associated with LTP. | Demonstrates a structural correlate of the compound's inhibitory effect on synaptic strengthening. |
Conclusion
The experimental design and protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound on synaptic plasticity. By integrating electrophysiological, biochemical, and imaging techniques, researchers can gain a detailed understanding of the compound's mechanism of action, from its influence on synaptic transmission to its impact on the underlying molecular and structural components of plasticity. These studies will be instrumental in evaluating the therapeutic potential of this novel GABA analog for neurological and psychiatric disorders characterized by aberrant synaptic function.
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Lai, H. M., & Ip, N. Y. (2023). Peek behind the paper: Three dimensional visualization and analysis of dendritic spines in human brain tissue. BioTechniques, 75(6), 287-288. [Link]
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Mukai, H., et al. (2011). Automated Analysis of Spines from Confocal Laser Microscopy Images: Application to the Discrimination of Androgen and Estrogen Effects on Spinogenesis. Neuroinformatics, 9(2-3), 225-237. [Link]
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CrestOptics. Hippocampal dendritic spines using confocal spinning disk microscopy. [Link]
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Trepel, C., & Funke, K. (2010). Assessment of different induction protocols to elicit long-term depression (LTD) in the rat visual cortex in vivo. Brain research, 1321, 44-53. [Link]
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Synaptic Systems. Synaptic Systems protocol for western blotting - AP staining. [Link]
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Booker, S. A., et al. (2023). GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus. Frontiers in Cellular Neuroscience, 17, 1243570. [Link]
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Cooke, S. F., & Bliss, T. V. (2006). Long-term potentiation and long-term depression: a clinical perspective. The Neuroscientist, 12(5), 417-425. [Link]
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Booker, S. A., et al. (2023). GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus. Frontiers in Cellular Neuroscience, 17, 1243570. [Link]
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Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344. [Link]
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JoVE. Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation. [Link]
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Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344. [Link]
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Li, H., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International Journal of Molecular Sciences, 24(8), 7168. [Link]
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Takesian, A. E., & Hensch, T. K. (2013). Presynaptic GABAB Receptors Regulate Experience-Dependent Development of Inhibitory Short-Term Plasticity. The Journal of neuroscience, 33(18), 7701-7711. [Link]
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protocols.io. Western Blotting for Neuronal Proteins. [Link]
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Genes to Cognition Online. Hippocampal slice electrophysiology. [Link]
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Bang, A., et al. (2022). Development of a platform to investigate long-term potentiation in human iPSC-derived neuronal networks. STAR protocols, 3(3), 101569. [Link]
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ResearchGate. Induction of LTP in hippocampal slices. [Link]
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Animated biology With arpan. (2017, October 4). LTP vs LTD [Video]. YouTube. [Link]
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Springer Nature Experiments. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting. [Link]
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Sjöström, P. J., & Gerstner, W. (2002). Natural patterns of activity and long-term synaptic plasticity. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 360(1798), 2239-2253. [Link]
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Animated biology With arpan. (2017, October 2). Long Term Potentiation (LTP) basics [Video]. YouTube. [Link]
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Animated biology With arpan. (2017, October 4). Long term synaptic depression (LTD ) [Video]. YouTube. [Link]
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Meredith, R. M., et al. (2003). Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition. The Journal of Neuroscience, 23(35), 11141-11146. [Link]
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Manahan-Vaughan, D., & Braunewell, K. H. (1999). Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition. Proceedings of the National Academy of Sciences, 96(15), 8749-8754. [Link]
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NTNU Open. Bayesian optimal experimental design for studying synaptic plasticity. [Link]
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ResearchGate. General Considerations for In Vivo Exploration of Synaptic Plasticity. [Link]
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Lee, B., & Sur, B. (2018). Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder. Neural plasticity, 2018, 6472947. [Link]
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Kauer, J. A., & Malenka, R. C. (2007). Synaptic plasticity and addiction. Nature reviews. Neuroscience, 8(11), 844-858. [Link]
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Paulus, W., et al. (2013). The pharmacology of neuroplasticity induced by non-invasive brain stimulation: building models for the clinical use of CNS active drugs. Neuropsychopharmacology, 38(1), 213-228. [Link]
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Sjöström, P. J., & Lalanne, T. (2016). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor protocols, 2016(10), pdb.top078819. [Link]
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Jackman, S. L., et al. (2020). Synaptotagmin 7 Sculpts Short-Term Plasticity at a High Probability Synapse. eNeuro, 7(6), ENEURO.0298-20.2020. [Link]
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Pellegrini-Giampietro, D. E., et al. (1989). Hippocampal synaptic plasticity induced by excitatory amino acids includes changes in sensitivity to the calcium channel blocker, omega-conotoxin. Neuroscience letters, 102(2-3), 197-204. [Link]
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Application Note & Protocol: Strategies for Dissolving (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for Research Applications
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. As a β-amino acid featuring a trifluoromethyl moiety, this compound presents unique solubilization challenges due to its amphoteric nature and the lipophilic character imparted by the CF3 group.[1] This guide moves beyond simple instructions to explain the underlying chemical principles governing its solubility. We present a mechanistic approach to solvent selection, detailed step-by-step protocols for preparing aqueous and organic stock solutions, and a decision-making framework to assist in choosing the appropriate method for various experimental applications, from in vitro assays to in vivo studies.
Physicochemical Profile & Solubility Rationale
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common protein-building amino acids. Its structure contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH), making it an amphoteric and likely zwitterionic compound at physiological pH. The trifluoromethyl group (-CF3) on the phenyl ring significantly increases the molecule's lipophilicity and metabolic stability, making it a valuable building block in modern drug design.[1]
Understanding these features is critical for dissolution. The compound's charge state is highly pH-dependent, which is the primary lever to manipulate for achieving aqueous solubility.[2] In its solid, zwitterionic form, it may exhibit poor solubility in both water and nonpolar organic solvents. The key to dissolution is to convert it into a more soluble salt form by adjusting the pH.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[3] |
| Molecular Weight | ~233.19 g/mol | PubChem[3][4] |
| Appearance | Typically a white to off-white solid | General Chemical Knowledge |
| Key Structural Features | β-Amino Acid, Chiral Center, Trifluoromethylphenyl Group | BenchChem[1] |
| Predicted Nature | Amphoteric, Zwitterionic | BenchChem[2] |
The Mechanism of Solubilization: A pH-Centric Approach
The solubility of this compound is fundamentally governed by the protonation state of its amino and carboxylic acid groups.
-
At Isoelectric Point (pI): The molecule exists as a zwitterion with both a positive (NH₃⁺) and a negative (COO⁻) charge. Net charge is zero, and intermolecular electrostatic interactions can lead to crystal lattice formation, resulting in minimal aqueous solubility.
-
In Acidic Conditions (pH < pI): Adding a strong acid (e.g., HCl) will protonate the carboxylate group (COO⁻ → COOH). The amino group remains protonated (NH₃⁺), resulting in a net positive charge (a cation). This cationic salt may have improved aqueous solubility over the zwitterion.
-
In Basic Conditions (pH > pI): Adding a strong base (e.g., NaOH, KOH) is the most common and effective strategy. The base deprotonates the ammonium group (NH₃⁺ → NH₂). The carboxyl group remains deprotonated (COO⁻), resulting in a net negative charge (an anion). This anionic salt form is typically much more soluble in aqueous solutions.[5]
For organic solvents, high-polarity aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for creating high-concentration stock solutions, as they can disrupt the intermolecular forces of the solid.
Protocol Decision Workflow
The choice of solvent is dictated entirely by the downstream application. Using an inappropriate solvent can lead to experimental artifacts, cellular toxicity, or compound precipitation. The following decision tree provides a logical path to selecting the correct dissolution strategy.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Standard Dissolution Protocols
Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of Aqueous Stock Solutions for In Vitro Assays
This protocol is ideal for preparing a high-concentration stock solution that will be further diluted into aqueous cell culture media or assay buffers. The principle is to create a soluble sodium salt of the compound.
Materials:
-
This compound (MW: 233.19 g/mol )
-
1N Sodium Hydroxide (NaOH) solution
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Sterile 1M HEPES buffer or appropriate sterile buffer for final dilution
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the compound in a sterile conical tube or vial.
-
Example: For a 10 mM stock solution in 10 mL, weigh 23.32 mg.
-
-
Initial Suspension: Add a portion of the final volume of sterile water to the solid. For the example above, add ~7 mL of water. The compound will likely not dissolve and will form a slurry.
-
Base Solubilization (The Critical Step): Add 1N NaOH dropwise while vortexing or stirring continuously.
-
Rationale: The NaOH deprotonates the carboxylic acid, forming the highly soluble sodium salt. You will need approximately one molar equivalent of NaOH.
-
Calculation:
-
Moles of compound = Mass (g) / MW ( g/mol )
-
Volume of 1N NaOH (µL) ≈ Moles of compound * 1,000,000
-
For 23.32 mg: Moles = 0.02332 g / 233.19 g/mol = ~0.0001 mol. You will need ~100 µL of 1N NaOH.
-
-
Procedure: Add the calculated amount of NaOH slowly. The solution should clarify as the compound dissolves. If it remains cloudy, add one or two additional microliters of 1N NaOH until the solution is clear. Avoid adding a large excess of base.
-
-
Final Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
pH Check & Neutralization (Optional but Recommended): Check the pH of the stock solution. It will be basic. If your downstream application is sensitive to high pH upon initial dilution, you can carefully adjust it towards neutral with a sterile acid like 1N HCl. Do this slowly, as the compound may precipitate if the pH drops too low.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile storage tube. This removes any potential microbial contamination or microscopic particulates.
-
Storage: Store the stock solution at -20°C or -80°C. For short-term use, 4°C may be acceptable for a few days, but stability should be verified.
Protocol 2: Preparation of Organic Stock Solutions
This protocol is suitable for chemical synthesis applications or for creating very high concentration master stocks (e.g., >50 mM).
Materials:
-
This compound
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Methodology:
-
Weigh Compound: Weigh the desired amount of the compound directly into a suitable vial (e.g., amber glass vial with a PTFE-lined cap).
-
Add Solvent: Add the calculated volume of DMSO or DMF to achieve the target concentration.
-
Aid Dissolution: Vortex the mixture vigorously. If the compound is slow to dissolve, the following aids can be used:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.
-
Gentle Warming: Warm the solution to 30-40°C in a water bath. Do not overheat, as this could degrade the compound.
-
-
Ensure Complete Dissolution: Hold the vial up to a light source to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Store the solution tightly sealed at room temperature or -20°C, protected from light and moisture. DMSO is hygroscopic and can freeze at 4°C.
Protocol 3: Considerations for In Vivo Formulations
Preparing formulations for animal studies requires careful consideration of biocompatibility, tonicity, and pH. The goal is to dissolve the compound in a vehicle that is non-toxic and well-tolerated.
-
Strategy: A common approach is to first dissolve the compound using a minimal amount of a solubilizing agent (like in Protocol 1 or 2) and then dilute it into a final, biocompatible vehicle.
-
Example Vehicle: A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a co-solvent system such as:
-
5-10% DMSO
-
10-20% Solutol® HS 15 or PEG400
-
70-85% Saline or Phosphate-Buffered Saline (PBS)
-
-
pH Adjustment: The final pH of the formulation must be adjusted to be close to physiological pH (typically 7.2-7.4) to avoid injection site irritation.
-
Methodology Outline:
-
Create a concentrated stock in NaOH (as per Protocol 1) or DMSO (Protocol 2).
-
In a separate tube, mix the other vehicle components (e.g., PEG400 and saline).
-
Slowly add the concentrated compound stock to the main vehicle with constant stirring.
-
Check and adjust the final pH to ~7.4.
-
Sterile filter the final formulation before use.
-
Visualizing the Aqueous Dissolution Workflow
The following diagram illustrates the key steps for the most common challenge: preparing a sterile, aqueous stock solution.
Caption: Step-by-step workflow for preparing an aqueous stock solution.
References
-
PubChem. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
J&K Scientific. Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. [Link]
-
Protocols.io. (2017). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. [Link]
-
RSC Publishing. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions [protocols.io]
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Technical Guide for Neuroscience Research
Introduction: Unveiling a Potential Modulator of GABAergic Neurotransmission
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has emerged as a compound of significant interest within the neuroscience research community. Its structural analogy to the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), positions it as a promising candidate for the modulation of GABAergic signaling. Specifically, its classification as a β-phenyl-β-alanine derivative suggests a potential interaction with GABA type B (GABAB) receptors.
A key structural feature of this molecule is the trifluoromethyl (CF3) group attached to the phenyl ring. This modification is a well-established strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a compound, potentially leading to an improved pharmacokinetic profile and better blood-brain barrier penetration.[1][2] These characteristics make this compound a valuable tool for in-depth investigations of the GABAergic system in both in vitro and in vivo models.
This technical guide provides a comprehensive overview of the potential applications of this compound as a research tool. It offers detailed protocols for its characterization and use in neuroscience research, grounded in established methodologies for studying GABAB receptor function. It is important to note that while the structural characteristics of this compound are well-defined, specific experimental data on the (S)-enantiomer is limited in publicly available literature. The protocols and data presented herein are based on the established pharmacology of GABAB receptor agonists and provide a framework for the empirical validation of this specific compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value (Predicted/Reported for related compounds) | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |
| Molecular Weight | 233.19 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in aqueous solutions, pH-dependent. | |
| Storage | Store at 2-8°C, protected from light and moisture. |
Note on Stereochemistry: It is critical to acknowledge that biological activity is often stereospecific. For many GABAB receptor agonists, the (R)-enantiomer exhibits significantly higher potency than the (S)-enantiomer.[4] Therefore, the (S)-enantiomer may serve as a valuable negative control in experiments designed to confirm the stereoselectivity of an observed effect.
Mechanism of Action: A Putative GABAB Receptor Agonist
The primary hypothesized mechanism of action for this compound is its function as an agonist at the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5]
Activation of GABAB receptors leads to a cascade of downstream signaling events, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium ion influx at the presynaptic terminal, leading to a decrease in the release of various neurotransmitters.[5]
Application Notes and Protocols
The following sections provide detailed protocols for the characterization and application of this compound in key neuroscience research areas.
In Vitro Characterization: Electrophysiology
Electrophysiological techniques are essential for directly measuring the effects of this compound on neuronal activity and for confirming its mechanism of action at the GABAB receptor.
Objective: To determine the potency and efficacy of this compound as a GABAB receptor agonist and to assess its effects on synaptic transmission.
Experimental Model: Acute brain slices (e.g., hippocampus, cortex, or thalamus) from rodents are a suitable model.
Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.
-
Cut 300-400 µm thick slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution for whole-cell patch-clamp recordings.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a neuron in the region of interest.
-
To assess postsynaptic effects, apply a GABAB receptor agonist like baclofen as a positive control to elicit an outward current (due to GIRK channel activation). After washout, apply this compound at increasing concentrations (e.g., 1 µM to 1 mM) to determine a dose-response curve.
-
To investigate presynaptic effects, evoke synaptic responses by stimulating afferent fibers with a bipolar electrode. Measure the amplitude of evoked inhibitory or excitatory postsynaptic currents (IPSCs/EPSCs). Apply the compound and observe for a reduction in the evoked response amplitude, indicative of presynaptic inhibition.
-
In Vivo Investigation: Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a compound under physiological conditions.[6]
Objective: To determine the effect of systemic or local administration of this compound on the extracellular levels of GABA, glutamate, and other neurotransmitters in a specific brain region.
Experimental Model: Adult rodents (rats or mice).
Protocol: In Vivo Microdialysis
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., ventral tegmental area, prefrontal cortex, or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting stable baseline samples, administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Behavioral Pharmacology
Behavioral assays are crucial for understanding the functional consequences of modulating GABAB receptor activity with this compound.
Objective: To assess the effects of the compound on behaviors relevant to neurological and psychiatric disorders, such as anxiety, depression, and nociception.
Experimental Models: Rodent models of anxiety (e.g., elevated plus maze, open field test), depression (e.g., forced swim test, tail suspension test), and pain (e.g., hot plate test, von Frey test).
Protocol: Elevated Plus Maze (Anxiety Model)
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
Conclusion and Future Directions
This compound represents a potentially valuable research tool for the neuroscience community. Its structural features suggest a likely interaction with GABAB receptors, and the presence of the trifluoromethyl group may confer advantageous pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers to systematically characterize the pharmacological profile of this compound and to explore its utility in various models of neurological and psychiatric disorders. Future studies should focus on empirically determining the potency, efficacy, and selectivity of the (S)-enantiomer at GABAB receptors and on elucidating its in vivo behavioral effects. Such research will be instrumental in fully defining the role of this compound as a tool for advancing our understanding of GABAergic neurotransmission.
References
- Joosen, M. J., et al. (2010). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in Molecular Biology.
- Perreault, M. L., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- Wrobel, D., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules.
- Perreault, M. L., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences.
-
Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Stereo-Specific LC-MS/MS Method for the Quantification of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by a rapid and efficient chiral chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, clinical research, and various drug development applications where accurate measurement of this specific stereoisomer is critical. The described validation parameters are aligned with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Introduction
This compound is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The presence of a trifluoromethyl group on the phenyl ring can enhance metabolic stability and lipophilicity, making it a valuable structural motif in the design of pharmacologically active compounds. Due to the stereoselective nature of biological systems, the development of a robust and reliable analytical method capable of specifically quantifying the (S)-enantiomer in a complex biological matrix like plasma is paramount for accurate pharmacokinetic and pharmacodynamic assessments.
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, rapid, and effective method for removing the majority of proteinaceous interferences from plasma samples. Acetonitrile is a commonly used and efficient precipitating agent.
Protocol:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
dot
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation of enantiomers requires a chiral stationary phase. A crown ether-based or a teicoplanin-based chiral column is recommended for the separation of underivatized amino acid enantiomers.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Chiral Stationary Phase Column (e.g., Crownpak CR-I(+) or Chirobiotic T) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for resolution of the (S)-enantiomer from potential interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 1: LC-MS/MS Parameters.
Mass Spectrometry and MRM Transitions
The molecular formula of this compound is C₁₀H₁₀F₃NO₂ with a molecular weight of 233.19 g/mol . The expected protonated molecule [M+H]⁺ is approximately m/z 234.07. Fragmentation of similar compounds often involves the loss of small neutral molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 234.1 | To be determined empirically | To be optimized |
| Internal Standard (e.g., d5) | 239.1 | To be determined empirically | To be optimized |
Table 2: Proposed MRM Transitions. The product ions and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
dot
Caption: LC-MS/MS Analytical Workflow.
Bioanalytical Method Validation
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix. A linear regression model with a weighting factor is typically used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and stereospecific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chiral LC separation make it suitable for high-throughput analysis in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]
-
Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]
-
Slideshare. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Available at: [Link]
-
PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Available at: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available at: [Link]
-
Centre de recherche du CHUM. Featured method: Plasma amino acid LC-MS/MS analysis. Available at: [Link]
-
ResearchGate. Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... Available at: [Link]
-
PubMed. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2018). Available at: [Link]
-
National Center for Biotechnology Information. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (2018). Available at: [Link]
-
ResearchGate. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2019). Available at: [Link]
-
National Center for Biotechnology Information. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2006). Available at: [Link]
-
ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2000). Available at: [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). Available at: [Link]
-
SciSpace. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. (2019). Available at: [Link]
-
National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Available at: [Link]
-
Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2024). Available at: [Link]
Application Notes & Protocols: (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for High-Throughput Screening of GABA-T Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of GABA-T Inhibition and the Potential of a Novel β-Amino Acid Scaffold
The γ-aminobutyric acid (GABA)ergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in numerous neurological disorders, including epilepsy, anxiety, and substance abuse.[2][3] GABA aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the key enzyme responsible for the catabolism of GABA.[1][4] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism has made GABA-T a compelling therapeutic target for the development of novel anticonvulsant and anxiolytic drugs.[1]
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structural features, particularly the trifluoromethyl group, are known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates.[5][6] While the specific biological activity of this compound is an area of active investigation, its structural similarity to known GABA analogues suggests its potential as a modulator of the GABAergic system. This document provides a comprehensive guide for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of human GABA-T.
The protocols outlined herein are designed to be robust, reproducible, and adaptable for large-scale screening operations, leveraging a fluorescence-based assay to monitor GABA-T activity.[7][8]
The Scientific Rationale: Causality in Assay Design
The selection of an appropriate assay is paramount for a successful HTS campaign. For GABA-T, an enzyme-coupled assay provides a reliable and sensitive method to measure its activity. The catalytic reaction of GABA-T involves the conversion of GABA and α-ketoglutarate to succinic semialdehyde (SSA) and glutamate.[4] Directly measuring the consumption of substrates or the formation of products in a high-throughput format can be challenging. Therefore, we employ a coupled enzymatic reaction where the product, SSA, is further oxidized by succinic semialdehyde dehydrogenase (SSADH) with the concomitant reduction of NADP+ to NADPH.[9] The production of NADPH can be monitored by the increase in absorbance at 340 nm.[9]
To enhance sensitivity and minimize interference from library compounds that may absorb at 340 nm, we further couple the production of NADPH to a fluorescent reporter system. In this system, diaphorase utilizes the newly generated NADPH to reduce a non-fluorescent substrate, resazurin, into the highly fluorescent resorufin.[7] This results in a significant signal amplification, making the assay highly suitable for HTS.
Experimental Protocols
Preparation of Reagents
A critical aspect of a robust HTS assay is the quality and consistency of the reagents. It is highly recommended to use recombinant human GABA-T to ensure the relevance of the screening results to human physiology.[2][3][4][10]
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Buffer | Storage |
| Human GABA-T | 1 mg/mL | 50 mM Tris-HCl, pH 8.0, 10% glycerol | -80°C |
| SSADH | 10 U/mL | 50 mM Tris-HCl, pH 8.0 | -20°C |
| Diaphorase | 10 U/mL | 50 mM Tris-HCl, pH 7.5 | -20°C |
| GABA | 100 mM | Deionized Water | -20°C |
| α-Ketoglutarate | 100 mM | Deionized Water | -20°C |
| NADP+ | 50 mM | Deionized Water | -20°C |
| Resazurin | 10 mM | DMSO | -20°C, protected from light |
| This compound | 10 mM | DMSO | -20°C |
| Vigabatrin (Positive Control) | 10 mM | Deionized Water | -20°C |
High-Throughput Screening Protocol for GABA-T Inhibitors
This protocol is optimized for a 384-well plate format, a common standard in HTS.[11]
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 100 nL of test compounds, this compound, and controls (Vigabatrin and DMSO) into a 384-well assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
For dose-response curves, perform serial dilutions of the compounds directly in the assay plates.
-
-
Enzyme Preparation:
-
Prepare an enzyme mix containing human GABA-T in assay buffer (50 mM Potassium Pyrophosphate, pH 8.6, 1 mM 2-mercaptoethanol).
-
Dispense 5 µL of the enzyme mix into each well of the assay plate. The final concentration of GABA-T should be optimized to yield a robust signal-to-background ratio (typically in the range of 2-5 µg/mL).[4]
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a substrate mix containing GABA, α-ketoglutarate, NADP+, SSADH, and diaphorase in assay buffer.
-
Dispense 5 µL of the substrate mix to each well to initiate the enzymatic reaction. The final concentrations in the 10 µL reaction volume should be:
-
GABA: 200 µM
-
α-Ketoglutarate: 5 mM
-
NADP+: 2.5 mM
-
SSADH: 0.1 U/mL
-
Diaphorase: 0.1 U/mL
-
Resazurin: 25 µM
-
-
-
Signal Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
The quality of the HTS assay should be monitored by calculating the Z'-factor for each plate.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_DMSO + SD_background)) / |Mean_DMSO - Mean_background|
-
Data Interpretation and Follow-up Studies
A successful HTS campaign will identify a set of "hits" – compounds that exhibit significant inhibition of GABA-T. It is crucial to perform follow-up studies to confirm their activity and elucidate their mechanism of action.
Table 2: Hit Validation Cascade
| Stage | Experiment | Purpose |
| 1. Hit Confirmation | Re-testing of primary hits | Confirm activity and rule out false positives. |
| 2. Dose-Response Analysis | IC50 determination | Quantify the potency of the confirmed hits. |
| 3. Orthogonal Assays | Alternative assay format (e.g., absorbance-based) | Confirm activity in a different assay to rule out technology-specific artifacts. |
| 4. Mechanism of Action Studies | Enzyme kinetics (e.g., Michaelis-Menten) | Determine the mode of inhibition (e.g., competitive, non-competitive). |
| 5. Selectivity Profiling | Counter-screening against related enzymes | Assess the selectivity of the inhibitors. |
| 6. Structural Activity Relationship (SAR) | Testing of structural analogues | Identify key chemical features responsible for activity. |
Trustworthiness: A Self-Validating System
The robustness of this HTS protocol is ensured by the inclusion of several quality control measures:
-
Positive Control: Vigabatrin, a known irreversible inhibitor of GABA-T, should be included on every assay plate to confirm that the assay can detect inhibition.[10]
-
Negative Control: DMSO, the vehicle for the compound library, serves as the baseline for 0% inhibition.
-
Z'-Factor: This statistical parameter provides a measure of the assay's quality and reproducibility.[12] Consistent Z'-factors above 0.5 indicate a reliable assay.
-
Orthogonal Assays: Confirmation of hits in an alternative assay format is a critical step to eliminate false positives that may arise from interference with the primary assay's detection system.
By adhering to these principles, researchers can have high confidence in the data generated from the HTS campaign.
Conclusion
This compound represents a promising scaffold for the discovery of novel GABA-T inhibitors. The detailed protocols and application notes provided in this guide offer a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize potent and selective modulators of this important therapeutic target. The integration of robust assay design, stringent quality control, and a systematic hit validation cascade will facilitate the discovery of new chemical entities with the potential for development into next-generation therapeutics for neurological disorders.
References
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Park, M. G., Han, A. R., Kim, S. Y., Kim, T. Y., Kim, H. M., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2016-2024. [Link]
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Taylor & Francis Online. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]
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Korea Advanced Institute of Science and Technology. (n.d.). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]
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PubMed. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]
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National Institutes of Health. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. [Link]
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Chem-Impex. (n.d.). (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. [Link]
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PubMed. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
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ResearchGate. (2021). Workflow for overexpression of recombinant human GABA-T in Expi293F™ human cells. [Link]
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bioRxiv. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. [Link]
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PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
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ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
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ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]
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ResearchGate. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. [Link]
-
PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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Taylor & Francis Online. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]
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PubChem. (n.d.). (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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The Wertheim UF Scripps Institute. (n.d.). High-Throughput Molecular Screening Center. [Link]
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The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. [Link]
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Electrophysiological recording with (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Application and Protocol Guide
Topic: Electrophysiological Recording with (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Electrophysiological Characterization of this compound: A Guide to Unveiling its Modulatory Effects on GABAergic Neurotransmission
Abstract: this compound is a synthetic, non-proteinogenic β-amino acid derivative that has attracted interest in neuropharmacology.[1][2] Its structure, analogous to γ-aminobutyric acid (GABA) modulators like baclofen and phenibut, positions it as a promising candidate for investigating GABAergic neurotransmission.[3] The inclusion of a trifluoromethyl group on the phenyl ring is a strategic modification known to enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile for therapeutic applications.[1][3] This guide serves as a comprehensive resource for researchers, providing a detailed framework and step-by-step protocols for the electrophysiological evaluation of this compound. We will delve into its postulated mechanism as a positive allosteric modulator (PAM) of GABA receptors and outline rigorous patch-clamp methodologies to quantify its effects on neuronal currents.
Compound Profile and Handling
Before commencing any electrophysiological experiment, a thorough understanding of the compound's properties is essential for accurate and reproducible results.
1.1. Physicochemical Properties The properties of this compound are summarized below. Proper handling and storage are critical to maintain its integrity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4] |
| Molecular Weight | 233.19 g/mol | [4][5] |
| CAS Number | 507472-20-0 (for Fmoc-protected version) | [6] |
| Appearance | Typically a white to off-white solid | Inferred |
| Melting Point | 210-212°C | [4] |
| Solubility | Enhanced by the trifluoromethyl group | [7] |
| Storage | Store at room temperature in a well-ventilated, dry place | [4][8] |
1.2. Stock Solution Preparation Accurate preparation of stock solutions is the foundation of reliable dose-response experiments.
-
Solvent Selection: Due to its chemical structure, Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration primary stock. For final dilutions in aqueous recording solutions, ensure the final DMSO concentration does not exceed a level known to affect the preparation (typically <0.1%).
-
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
On the day of the experiment, prepare fresh serial dilutions from the stock aliquot using the appropriate extracellular recording solution.
-
Postulated Mechanism of Action: Positive Allosteric Modulation
Based on its structural similarity to known GABAergic compounds, the primary hypothesis is that this molecule acts as a positive allosteric modulator (PAM) at GABA receptors.[3]
A PAM binds to a site on the receptor that is distinct from the agonist binding site (the orthosteric site).[9] This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, GABA.[9][10] This modulation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) or efficacy (a greater maximal response), leading to a more pronounced inhibitory effect on neurotransmission.[10] This mechanism is advantageous as it amplifies the physiological GABA signal only when and where it is present, potentially reducing side effects associated with direct agonists.[10]
GABA acts on two primary receptor types:
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[11] Their activation leads to a rapid influx of Cl⁻, hyperpolarizing the neuron and causing fast synaptic inhibition.[12][13]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[3] Their activation leads to slower, more prolonged inhibitory signals, often through the modulation of Ca²⁺ and K⁺ channels.
The protocols outlined below are designed to test the compound's activity and determine its potential preference for GABA-A or GABA-B receptors.
Caption: Mechanism of Positive Allosteric Modulation (PAM) at a GABA receptor.
Electrophysiological Characterization Workflow
The gold standard for assessing the activity of a potential ion channel or receptor modulator is the patch-clamp technique.[14][15] The whole-cell configuration is particularly well-suited for this purpose as it allows for the measurement of macroscopic currents from the entire cell membrane.
Caption: Experimental workflow for electrophysiological characterization.
3.1. Cell System Preparation The choice of cell system is critical and depends on the experimental goals.
-
Recombinant Systems: HEK293 or CHO cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are ideal for mechanistic studies.[16] They provide a homogenous receptor population, simplifying data interpretation.
-
Primary Neuronal Cultures: Cultured hippocampal or cortical neurons offer a more physiologically relevant context, as they express native receptors in a neuronal environment.[17]
-
Acute Brain Slices: For studying receptors in their native synaptic circuits, recordings from neurons in acute brain slices are the most physiologically relevant preparation.[18]
3.2. Reagent and Solution Preparation Standard patch-clamp solutions are required. The compositions below are starting points and may require optimization.
| Solution Type | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| Internal Solution (GABA-A) | CsCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.4 |
-
Rationale for Internal Solution: A high chloride internal solution (using CsCl) sets the Cl⁻ reversal potential near 0 mV. When clamping the cell at a negative holding potential (e.g., -70 mV), GABA-A receptor activation will result in robust inward currents that are easy to measure.[14] Cesium is used to block potassium channels, which can contaminate the recording.
3.3. Step-by-Step Whole-Cell Patch-Clamp Protocol
-
System Setup: Prepare the recording chamber with oxygenated (95% O₂/5% CO₂) external solution, heated to the desired recording temperature (e.g., 32-34°C).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[14]
-
Cell Approach: Under visual guidance, approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Gigaseal Formation: Upon touching the cell membrane, release the positive pressure. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[15]
-
Whole-Cell Access: Apply brief, strong suction pulses to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.
-
Baseline GABA Application: Voltage-clamp the cell at -70 mV. Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀, predetermined for your cell system) for a short duration (e.g., 2-5 seconds) to establish a stable baseline inward current. Repeat this application 2-3 times to ensure a consistent response.[19]
-
Compound Application: Pre-incubate the cell with the desired concentration of this compound in the external solution for 1-2 minutes.
-
Co-application: While continuing to perfuse the test compound, co-apply the same EC₁₀-EC₂₀ concentration of GABA.
-
Data Acquisition: Record the resulting current. A significant increase in the current amplitude compared to the baseline GABA response indicates positive allosteric modulation.
-
Washout: Perfuse the chamber with the standard external solution to wash out both the test compound and GABA. Periodically apply GABA alone to monitor the return to the baseline response level.
-
Dose-Response: Repeat steps 8-11 with increasing concentrations of the test compound to generate a dose-response curve.
3.4. Data Analysis and Interpretation The primary metric for a PAM is the potentiation of the GABA-evoked current.
-
Quantification of Potentiation:
-
Measure the peak amplitude of the inward current in response to GABA alone (IGABA).
-
Measure the peak amplitude in response to the co-application of the test compound and GABA (ICompound+GABA).
-
Calculate the percent potentiation: % Potentiation = ((I_Compound+GABA - I_GABA) / I_GABA) * 100
-
-
Dose-Response Analysis:
-
Plot the % Potentiation against the logarithm of the test compound's concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
| Parameter | Description | Example Value |
| GABA EC₂₀ | Concentration of GABA eliciting 20% of its maximal response | 1-3 µM |
| IGABA (Peak Current) | Peak current amplitude with GABA EC₂₀ alone | -250 pA |
| ICompound+GABA (Peak Current) | Peak current with GABA EC₂₀ + Test Compound | -700 pA |
| % Potentiation | Percentage increase in current amplitude | 180% |
| EC₅₀ (Potentiation) | Compound concentration for 50% maximal potentiation | 5.2 µM |
| Emax | Maximum observed potentiation | 210% |
Protocol Validation: Distinguishing Receptor Subtype Specificity
To build a trustworthy dataset, it is crucial to confirm the molecular target. This can be achieved using selective antagonists.
-
Testing for GABA-A Receptor Activity:
-
Establish a potentiated response with the test compound and GABA as described above.
-
In the continued presence of the test compound and GABA, co-apply a selective GABA-A receptor antagonist, such as Bicuculline (10-20 µM).[20]
-
Expected Outcome: If the compound acts via the GABA-A receptor, bicuculline should completely block the potentiated current.
-
-
Testing for GABA-B Receptor Activity:
-
GABA-B receptors primarily activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. To measure this, a different protocol is needed.
-
Use an internal solution containing GTP (for G-protein function) and a potassium-based salt (e.g., K-Gluconate).
-
Hold the cell at a potential between the reversal for K⁺ and other ions (e.g., -50 mV).
-
Application of a GABA-B agonist (e.g., Baclofen) should induce an outward current.
-
Test if this compound potentiates the GABA- or Baclofen-induced outward current.
-
Confirmation: The potentiated outward current should be blocked by a selective GABA-B antagonist, such as Saclofen or CGP 55845 .
-
References
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. MedChemExpress. [URL: https://www.medchemexpress.com/s-3-tert-butoxycarbonyl-amino-3-3-trifluoromethyl-phenyl-propanoic-acid.html]
- Recording of GABAA receptor-mediated Cl currents using the IonFlux™ platform. Cell Microsystems. [URL: https://cellmicrosystems.com/wp-content/uploads/2021/04/TN-006-GABA-Assay-Guide-Rev-B.pdf]
- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. Benchchem. [URL: https://www.benchchem.com/product/b1156]
- Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2893026/]
- (S)-3-Amino-3-(3-trifluoromethylphenyl)propionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/15582]
- What are GABAB receptor positive allosteric modulators and how do they work? Synapse-Connect. [URL: https://www.synapse-connect.
- Methods for recording and measuring tonic GABAA receptor-mediated inhibition. ResearchGate. [URL: https://www.researchgate.
- Whole-Cell Patch Clamp Protocol. Axon Instruments. [URL: https://www.moleculardevices.
- Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2014.00187/full]
- Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512313/]
- GABAA receptor positive allosteric modulator. Wikipedia. [URL: https://en.wikipedia.
- What are GABAA receptor positive allosteric modulators and how do they work? Synapse-Connect. [URL: https://www.synapse-connect.
- Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1909983/]
- A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/B1156-Structural-Analogs-Technical-Guide.pdf]
- Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. J&K Scientific. [URL: https://www.jk-sci.com/507472-20-0_15582.htm]
- (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/15581]
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- A Practical Guide to Patch Clamping. Florida State University. [URL: https://www.bio.fsu.edu/~penner/practical%20guide.pdf]
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- (A) PatchXpress protocol for the screening of GABA A positive... ResearchGate. [URL: https://www.researchgate.
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- A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1192112/]
- (S)-3-Amino-3-(4-trifluoromethylphenyl)propionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/15583]
- (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761731]
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Application Notes and Protocols for the Synthesis of Derivatives from (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Scaffold
This compound is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry.[1][2] Its structural architecture, featuring a chiral center and a trifluoromethyl (CF3) group on the phenyl ring, provides a unique combination of properties highly desirable in modern drug design. The CF3 group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic properties.[1][2]
This guide provides a comprehensive overview of the synthetic strategies to generate diverse derivatives from this valuable building block. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to explore a wide chemical space and develop novel therapeutic agents. We will delve into the derivatization of both the primary amine and the carboxylic acid functionalities, explaining the rationale behind the chosen methodologies and providing step-by-step procedures.
Core Synthetic Strategies: A Modular Approach to Derivative Synthesis
The synthetic utility of this compound lies in its two reactive handles: the primary amine and the carboxylic acid. A modular approach, often beginning with the protection of one group while the other is modified, is the most effective strategy.
Caption: General workflow for the synthesis of derivatives.
Part 1: Protection of the Amino Group
For selective modification of the carboxylic acid, the primary amine must first be protected to prevent self-polymerization and other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4][5][6][7]
Protocol 1: N-Boc Protection
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the remaining aqueous layer and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product, (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid.[8]
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | THF/Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Part 2: Derivatization of the Carboxylic Acid
With the amine protected, the carboxylic acid is now available for a variety of transformations, most commonly amide bond formation and esterification.
Protocol 2: Amide Coupling
This protocol details the synthesis of amide derivatives from N-Boc protected this compound using a peptide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Materials:
-
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 eq) in DMF in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
| Parameter | Value |
| Starting Material | N-Boc-(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | 70-95% |
Protocol 3: Esterification
This protocol describes the synthesis of ester derivatives. A one-pot approach, similar to that described for related phenylpropanoic acids, can be adapted.[9]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol, used as both reagent and solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester derivative.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Alcohol (e.g., Methanol, Ethanol) |
| Activating Agent | Thionyl chloride (SOCl₂) |
| Solvent | Corresponding Alcohol |
| Temperature | Reflux |
| Typical Yield | 60-85% |
Part 3: Derivatization of the Amine
For derivatization of the primary amine, the carboxylic acid can either be protected as an ester or the reaction conditions can be chosen to favor N-functionalization.
Protocol 4: Reductive Amination for N-Alkylation
This protocol describes the N-alkylation of the primary amine via reductive amination, a common strategy in the synthesis of related pharmaceutical compounds like Cinacalcet.[10][11][12]
Materials:
-
This compound methyl ester (or other ester)
-
Desired aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the starting amino ester (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reductive amination workflow.
Conclusion
The this compound scaffold is a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore. By employing a strategic combination of protection, activation, and coupling reactions, novel molecules with tailored properties can be efficiently synthesized and evaluated.
References
-
Molecules. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Available at: [Link]
-
PubMed. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Available at: [Link]
-
ResearchGate. (2025). Synthesis process of cinacalcet hydrochloride. Available at: [Link]
-
Beilstein Journals. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Available at: [Link]
- Google Patents. (N/A). CN104829460A - Synthesis method of cinacalcet hydrochloride and intermediate thereof.
-
Wikipedia. (N/A). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Boc-Protected Amino Groups. Available at: [Link]
-
PMC - NIH. (N/A). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available at: [Link]
-
Int.J. ChemTech Res. (2011). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
-
ResearchGate. (N/A). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Available at: [Link]
-
NIH. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Available at: [Link]
-
PMC - PubMed Central - NIH. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Available at: [Link]
-
eScholarship.org. (N/A). Synthesis of N-trifluoromethyl amides from carboxylic acids. Available at: [Link]
-
PMC - NIH. (N/A). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]
- Google Patents. (N/A). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
Macmillan Group. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Available at: [Link]
-
PubMed Central. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Available at: [Link]
-
NIH. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Available at: [Link]
-
Organic Syntheses Procedure. (N/A). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 10. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl | MDPI [mdpi.com]
- 11. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve final product yield and purity. As a chiral β-amino acid with a trifluoromethyl group, this molecule presents unique challenges that require careful consideration of synthetic strategy and reaction optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Category 1: Racemic Synthesis via One-Pot Condensation followed by Chiral Resolution
This common approach involves the initial synthesis of the racemic β-amino acid, followed by separation of the desired (S)-enantiomer.
Problem 1.1: Low yield of racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in the one-pot synthesis.
-
Observed Issue: The reaction of 3-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate in a solvent like ethanol results in a low yield of the desired racemic β-amino acid.
-
Probable Cause: A significant side reaction is the formation of 3-(trifluoromethyl)cinnamic acid via a Knoevenagel condensation, followed by decarboxylation. This pathway can be competitive with the desired Mannich-type reaction that leads to the β-amino acid.[1]
-
Proposed Solution:
-
Optimize Reaction Temperature and Time: Prolonged heating can favor the formation of the cinnamic acid byproduct. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time that maximizes the formation of the β-amino acid while minimizing the byproduct.
-
Control Stoichiometry: Ensure that an adequate excess of ammonium acetate is used to favor the formation of the intermediate imine required for the Mannich reaction.
-
Solvent Selection: While ethanol is commonly used, exploring other polar protic solvents or solvent mixtures could alter the reaction kinetics in favor of the desired product.
-
Problem 1.2: Inefficient Chiral Resolution of the Racemic Amino Acid.
-
Observed Issue: Attempts to resolve the racemic mixture using classical methods (e.g., diastereomeric salt formation with a chiral resolving agent) result in low recovery of the (S)-enantiomer or poor enantiomeric excess (ee).
-
Probable Cause: The formation of stable diastereomeric salts can be challenging. The choice of resolving agent and crystallization solvent is critical and often requires extensive screening.
-
Proposed Solution:
-
Enzymatic Kinetic Resolution: This is a highly effective method for resolving racemic amino acids.[2][3]
-
Enzyme Selection: Lipases (e.g., from Candida antarctica) can be used for the enantioselective esterification or hydrolysis of a protected form of the amino acid.[2] Amidases can also be employed for the enantioselective hydrolysis of the corresponding amide.
-
Optimization: Key parameters to optimize include pH, temperature, solvent (often a biphasic system or an organic solvent), and the choice of acyl donor (for esterification).
-
-
Chiral Preparative HPLC: While costly for large-scale production, preparative HPLC using a chiral stationary phase (e.g., polysaccharide-based or teicoplanin-based) can provide high-purity enantiomers.[4][5]
-
Category 2: Asymmetric Synthesis using Biocatalysis
This approach utilizes enzymes to directly produce the desired (S)-enantiomer from a prochiral precursor.
Problem 2.1: Low conversion or poor enantioselectivity in transaminase-catalyzed asymmetric synthesis.
-
Observed Issue: The reaction of 3'-(trifluoromethyl)acetophenone with an amine donor, catalyzed by a transaminase, results in low conversion to the corresponding amine, which is a precursor to the target amino acid, or the product has a low enantiomeric excess.
-
Probable Cause:
-
Enzyme Specificity and Activity: The chosen transaminase may have low activity towards the bulky trifluoromethyl-substituted ketone.[6][7][8][9]
-
Reaction Equilibrium: Transaminase reactions are reversible, which can limit the maximum achievable conversion.[6]
-
Inhibition: High concentrations of the substrate or co-product (e.g., acetone if using isopropylamine as the amine donor) can inhibit the enzyme.
-
-
Proposed Solution:
-
Enzyme Screening and Engineering: Screen a panel of transaminases to identify one with high activity and selectivity for the target substrate. If necessary, protein engineering (e.g., directed evolution) can be employed to improve the enzyme's performance.[7][9]
-
Equilibrium Shift: To drive the reaction towards product formation, use a large excess of the amine donor or remove the ketone co-product (e.g., by using a lactate dehydrogenase/NADH system to convert pyruvate to lactate).
-
Optimization of Reaction Conditions: Systematically optimize pH, temperature, co-solvent concentration, and substrate/enzyme ratio to maximize activity and stability.
-
Category 3: General Issues
Problem 3.1: Side reactions related to the trifluoromethyl group.
-
Observed Issue: Formation of unexpected byproducts, potentially arising from the electron-withdrawing nature of the CF3 group.
-
Probable Cause: The trifluoromethyl group increases the acidity of the α-proton in the propanoic acid backbone. This can facilitate side reactions such as epimerization (loss of stereochemical purity) under basic conditions or elimination reactions (dehydrofluorination) under harsh conditions.[10]
-
Proposed Solution:
-
Mild Reaction Conditions: Use mild bases and reaction temperatures whenever possible, especially in steps following the establishment of the chiral center.
-
Protecting Group Strategy: Protect the amino and/or carboxylic acid functionalities to reduce the acidity of the α-proton and prevent unwanted side reactions during subsequent transformations.
-
Problem 3.2: Difficulty in purification and isolation.
-
Observed Issue: The final product is difficult to purify, leading to low isolated yield and contamination with starting materials or byproducts.
-
Probable Cause: As an amino acid, the target molecule is zwitterionic and can have high polarity and low solubility in common organic solvents.
-
Proposed Solution:
-
Ion-Exchange Chromatography: This is a highly effective technique for purifying amino acids. The product can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the eluent.
-
Crystallization: Carefully screen different solvent systems to find conditions for selective crystallization of the desired product. Adjusting the pH to the isoelectric point of the amino acid can often induce precipitation.
-
Derivatization: If direct purification is challenging, consider protecting the amino and/or carboxyl groups to make the molecule less polar and more amenable to standard silica gel chromatography. The protecting groups can then be removed in the final step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy for achieving high enantioselectivity in this synthesis?
A1: Biocatalytic methods, particularly the use of transaminases for asymmetric synthesis or lipases/amidases for kinetic resolution, generally offer the highest enantioselectivity.[3][6][7][8][9] These enzymatic transformations are highly specific and can often yield products with >99% ee. The choice between asymmetric synthesis and kinetic resolution will depend on the availability of the starting materials and the desired overall yield (kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer).
Q2: How does the trifluoromethyl group influence the choice of synthetic route?
A2: The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially affecting the rates of reactions involving electrophilic aromatic substitution. More importantly, it increases the acidity of the α-proton of the propanoic acid, making the stereocenter susceptible to racemization under basic conditions.[10] Therefore, synthetic routes that employ mild reaction conditions, especially after the chiral center is set, are preferred.
Q3: What are the key analytical techniques for monitoring this synthesis?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection can be used to monitor the progress of the reaction.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. Columns with chiral stationary phases, such as those based on polysaccharides (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptides (e.g., Chirobiotic T), are commonly used.[4][5]
-
Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are essential for confirming the structure and purity of the final product.
Q4: Are there any specific safety precautions to consider?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with organic solvents, ensure adequate ventilation (fume hood). Specific reagents may have their own hazards; always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions involving reactive intermediates or high pressures should be conducted with appropriate shielding.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Enzymatic Resolution (Lipase) | ||
| pH | 6.0 - 8.0 | Optimal pH range for many lipases. |
| Temperature | 30 - 50 °C | Balances enzyme activity and stability. |
| Transaminase Reaction | ||
| pH | 7.0 - 8.5 | Typical optimal pH for transaminases. |
| Temperature | 25 - 40 °C | Maintains enzyme stability. |
| Amine Donor Concentration | 5-10 fold excess | Shifts the reaction equilibrium towards product formation. |
| Purification | ||
| pH for Crystallization | Isoelectric Point (pI) | Minimizes the solubility of the zwitterionic amino acid. |
Experimental Protocols
Protocol 1: General Procedure for Racemic Synthesis
-
To a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain the racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.[1][11]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
-
Protect the racemic amino acid (e.g., as its methyl ester).
-
Prepare a buffered aqueous solution at the optimal pH for the chosen lipase.
-
Add the protected amino acid and the lipase (e.g., immobilized Candida antarctica lipase B).
-
Stir the mixture at the optimal temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the enzyme by filtration.
-
Extract the mixture with an organic solvent.
-
Separate the unreacted (S)-ester from the hydrolyzed (R)-acid using standard extraction or chromatographic techniques.
-
Deprotect the (S)-ester to obtain the final product.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid. (n.d.). Google Patents.
-
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
3-(Benzamido)-3-phenylpropanoic acid rac-4a. (n.d.). Wiley-VCH. Retrieved January 9, 2026, from [Link]
-
A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Transaminase biocatalysis: optimization and application. (2017). Green Chemistry. Retrieved January 9, 2026, from [Link]
-
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2003). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Transaminases for industrial biocatalysis: novel enzyme discovery. (2020). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. (2006). PubMed. Retrieved January 9, 2026, from [Link]
-
Kinetic resolution of amino acid derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
(PDF) Transaminase Biocatalysis: Optimization and Application. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Biocatalytic transamination process. (n.d.). Google Patents.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
(R)-AT catalyzed reactions. a Kinetic resolution of racemic amines using pyruvic acid as amino accepter. b Asymmetric synthesis of optically pure D. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. Retrieved January 9, 2026, from [Link]
-
N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. (2006). PubMed. Retrieved January 9, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 9, 2026, from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved January 9, 2026, from [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid - Google Patents [patents.google.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Crystallization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
Welcome to the technical support center for the crystallization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chiral building block. As a β-amino acid with a bulky and lipophilic trifluoromethylphenyl group, its crystallization behavior can be nuanced. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.
I. Understanding the Molecule: Key Considerations for Crystallization
This compound is a chiral, non-proteinogenic β-amino acid.[1] Its structure presents a unique combination of a polar amino acid backbone and a nonpolar, electron-withdrawing trifluoromethylphenyl side chain. This duality governs its solubility and crystallization characteristics. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, which can influence solvent selection and potential intermolecular interactions during crystal lattice formation.[2][3]
II. Recommended Starting Protocol for Crystallization
While a universally optimized protocol is sample-dependent, the following method serves as a robust starting point for the recrystallization of this compound. This protocol is based on the general principles of amino acid crystallization and the known properties of trifluoromethyl-containing compounds.
Protocol: Anti-Solvent Crystallization from a Methanol/Water System
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm methanol (start with ~40-50 °C). The goal is to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Anti-Solvent Addition: While gently swirling the warm methanolic solution, slowly add deionized water dropwise. Water acts as the anti-solvent, reducing the solubility of the compound.
-
Inducing Crystallization: Continue adding water until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation. If turbidity persists, gently warm the solution until it becomes clear again.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, you may place the flask in an ice bath or refrigerator (2-8 °C) to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the crystals under vacuum to a constant weight.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when cooling is too rapid.
-
Causality: The high concentration of the solute upon anti-solvent addition or rapid cooling can lead to a liquid-liquid phase separation before nucleation and crystal growth can occur.
-
Solutions:
-
Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of the primary solvent (methanol in the recommended protocol) to reduce the level of supersaturation.[4]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before transferring it to a colder environment.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the slightly cooled solution to encourage nucleation.[4]
-
Solvent System Modification: Consider a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may be beneficial.
-
Q2: No crystals are forming, even after cooling for an extended period. How can I induce crystallization?
A2: The failure to crystallize is usually due to either insufficient supersaturation or a high nucleation barrier.
-
Causality: The solution may not be concentrated enough for nucleation to occur spontaneously.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seed Crystals: Introduce a seed crystal of the pure compound.[4]
-
Concentration: If the solution is too dilute, you can either evaporate some of the solvent or add more anti-solvent. Be cautious with the latter to avoid oiling out.
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath), but be aware that rapid cooling can lead to smaller, less pure crystals.
-
Q3: The crystallization was very rapid, and the resulting solid looks like a fine powder. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[4]
-
Causality: The solution was likely too supersaturated, leading to rapid, uncontrolled nucleation and growth.
-
Solutions:
-
Use More Solvent: Re-dissolve the solid in the same solvent system but use a larger volume of the primary solvent. This will require a larger volume of anti-solvent to reach the point of nucleation and will slow down the crystallization process upon cooling.[4]
-
Slower Anti-Solvent Addition: Add the anti-solvent more slowly and with vigorous stirring to ensure homogeneity.
-
Q4: My final yield is very low. How can I improve it?
A4: A low yield can result from several factors, including incomplete crystallization or using an excessive amount of solvent.
-
Causality: The compound may have significant solubility in the mother liquor even at low temperatures, or too much primary solvent was used initially.
-
Solutions:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, there is still a considerable amount of your compound in solution.[4]
-
Second Crop of Crystals: You can attempt to obtain a second, albeit likely less pure, crop of crystals by further concentrating the mother liquor and re-cooling.
-
Optimize Solvent Volumes: In subsequent attempts, use a more minimal amount of the primary solvent for dissolution.
-
Extended Cooling: Ensure the crystallization mixture has been cooled for a sufficient amount of time to allow for maximum precipitation.
-
Q5: I suspect my crystalline product is not a single polymorph. What is polymorphism and how can I address it?
A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point. Amino acids, particularly those with aromatic side chains, are known to exhibit polymorphism.
-
Causality: The specific crystallization conditions (solvent, temperature, cooling rate) can influence which polymorphic form is favored.
-
Addressing Polymorphism:
-
Consistent Crystallization Conditions: To ensure batch-to-batch consistency, it is crucial to carefully control and document all crystallization parameters.
-
Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to characterize the crystalline form.
-
Solvent Screening: A systematic screen of different solvents and solvent mixtures may be necessary to identify conditions that consistently produce the desired polymorph.
-
IV. Data and Visualization
Table 1: Solvent and Anti-Solvent Considerations
| Solvent Class | Examples | Role | Rationale for this compound |
| Polar Protic | Water, Methanol, Ethanol | Primary Solvent | The amino acid backbone is polar and will have good solubility in these solvents, especially when warm. |
| Polar Aprotic | Acetone, Acetonitrile | Primary or Co-Solvent | May offer alternative solubility profiles. |
| Non-Polar | Hexane, Heptane, Toluene | Anti-Solvent | The trifluoromethylphenyl group imparts significant non-polar character, making the compound insoluble in these solvents. |
Diagram 1: Troubleshooting Crystallization Failures
Caption: A workflow for troubleshooting common crystallization problems.
Diagram 2: Solvent/Anti-Solvent Selection Logic
Caption: Logic for selecting a suitable solvent system based on the molecule's structure.
V. References
-
Wade, L. G. (2022). Organic Chemistry (10th ed.). Pearson.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Google Patents. (1992). Method for crystallization of amino acids. (U.S. Patent No. 5,118,815A).
-
Google Patents. (2015). Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (Chinese Patent No. CN104693020A).
-
Zhang, Y., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3046–3054. [Link]
Sources
Technical Support Center: (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Pre-Study Considerations & Compound Formulation
This initial phase is critical for the success and reproducibility of any in vivo study. Inadequate characterization and formulation of your test article can lead to misleading or uninterpretable results.
Q1: My compound, (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, has poor aqueous solubility. What are my options for vehicle selection for oral and intravenous administration?
A1: Poor water solubility is a common challenge with new chemical entities (NCEs). The primary goal in preclinical studies is to maximize exposure to assess safety and efficacy.[1][2] Your formulation strategy will depend on the route of administration and the goals of your study.
-
For Oral Administration (Gavage):
-
Suspensions: A simple suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) is often a good starting point. This approach is straightforward and gives an indication of whether the compound can achieve therapeutic concentrations based on its intrinsic properties.[3]
-
Co-solvents: If a solution is required, a mixture of solvents may be necessary. Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[3] However, be mindful that these excipients can have their own biological effects, which must be controlled for.[4][5]
-
Nanosuspensions: For very challenging compounds, creating a stable nanosuspension can significantly improve oral bioavailability.[1]
-
-
For Intravenous Administration:
-
Aqueous Solutions: If the compound is soluble at the required concentration in a physiologically compatible buffer (e.g., saline, PBS), this is the ideal choice.
-
Co-solvent Systems: A common strategy for poorly soluble NCEs is to use a vehicle containing a mixture of solvents like N,N-Dimethylacetamide (DMA), PG, and PEG-400.[5] It's crucial to ensure that the chosen vehicle does not cause adverse cardiovascular or other effects on its own.[5]
-
Micronized Suspensions: For IV administration, any suspension must have a particle size of less than 3 microns to avoid the risk of capillary blockade.[3]
-
Crucial Steps Before Dosing:
-
Vehicle Toxicity Study: Always run a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[6]
-
Stability Testing: Confirm that your compound is stable in the chosen vehicle for the duration of the study.[1][4]
-
Justification: If your preclinical formulation differs from your intended clinical formulation, be prepared to provide a scientific justification to regulatory bodies.[4]
Section 2: Anticipated Side Effects & Pharmacological Context
Understanding the expected pharmacological action of your compound is key to anticipating potential side effects. As a GABA analogue, this compound is expected to modulate inhibitory neurotransmission in the central nervous system (CNS).[7]
Q2: What are the most likely on-target side effects I should monitor for in my animal models?
A2: Given that GABA is the primary inhibitory neurotransmitter in the CNS, compounds that enhance GABAergic activity can be expected to produce CNS depressant effects.[7][8] These can manifest in a dose-dependent manner.
Commonly Anticipated On-Target Effects of GABA Analogues:
| Side Effect | Behavioral Manifestation in Rodents | Potential Mechanism |
| Sedation/Drowsiness | Decreased locomotor activity, lethargy, prolonged sleeping time.[8] | General CNS depression due to enhanced GABAergic inhibition.[7] |
| Ataxia | Lack of voluntary coordination of muscle movements, unsteady gait, poor performance on rotarod tests.[8] | Disruption of cerebellar function, which is highly regulated by GABAergic neurons. |
| Dizziness | Observable as circling behavior or head tilting. | Vestibular system disruption. |
| Muscle Relaxation | Reduced muscle tone, decreased grip strength. | Spinal cord and supraspinal effects on motor neuron excitability. |
Q3: Are there any serious or unexpected off-target effects I should be aware of with this class of compounds?
A3: While on-target effects are often predictable, off-target effects can be unexpected and more severe. For GABA analogues, several serious adverse events have been reported, which warrant careful monitoring.
Potential Serious or Off-Target Adverse Events:
| Side Effect | Observational Signs in Animal Models | Considerations |
| Respiratory Depression | Slowed or shallow breathing, cyanosis (blueish tint to skin/mucous membranes). | Can be life-threatening, especially at high doses or in combination with other CNS depressants.[9][10] |
| Neuropsychiatric Reactions | Agitation, hostility, hyperactivity (more common in children for some GABA analogues).[8] | Paradoxical reactions that may be species- or strain-dependent. |
| Suicidal Thoughts/Behavior | In animal models, this is difficult to assess directly but may manifest as self-injurious behavior or significant changes in depression-like behaviors (e.g., in forced swim or tail suspension tests). An increase in such behaviors should be carefully evaluated.[8] | A known risk for some CNS-active drugs.[11] |
| Gastrointestinal Upset | Diarrhea, constipation, changes in fecal output.[8] | Can be a direct effect on the enteric nervous system or a systemic effect. |
Section 3: Troubleshooting Guide for In-Vivo Studies
Unexpected results are a common part of in vivo research. A systematic approach to troubleshooting is essential to identify the root cause and take corrective action.
Q4: I've observed unexpected mortality in my high-dose group. How do I determine the cause?
A4: Unexpected mortality is a serious event that requires immediate investigation. The following workflow can help you systematically determine the cause.
Caption: Troubleshooting workflow for unexpected animal mortality.
Q5: My animals are showing signs of CNS stimulation (e.g., hyperactivity, tremors) instead of the expected sedation. What could be the cause?
A5: Paradoxical CNS stimulation is a known, though less common, effect of some GABAergic compounds.[8] Here are the potential causes and troubleshooting steps:
-
Metabolite Activity: The parent compound may be rapidly metabolized to an active metabolite with a different pharmacological profile (e.g., a stimulant).
-
Action: Conduct a metabolite identification study to characterize the metabolic profile of your compound in the species being tested.
-
-
Receptor Subtype Specificity: The compound may have a complex interaction with different GABA receptor subtypes, leading to unexpected downstream effects.
-
Action: If possible, perform in vitro receptor binding or functional assays to determine the compound's activity at a wider range of targets.
-
-
Off-Target Effects: The compound may be interacting with other neurotransmitter systems (e.g., dopamine, norepinephrine) at the doses tested.[12]
-
Action: A broader in vitro pharmacology screen (e.g., a safety panel) can help identify potential off-target activities.
-
-
Dose-Response Relationship: Some compounds exhibit a biphasic or "U-shaped" dose-response curve, where low doses cause stimulation and high doses cause sedation.
-
Action: Ensure you are testing a wide enough range of doses to fully characterize the dose-response relationship.
-
Section 4: Methodologies & Protocols
Standardized and detailed protocols are essential for generating reliable and reproducible data.
Protocol: Functional Observational Battery (FOB)
The FOB is a non-invasive series of tests used to detect gross functional deficits and assess the behavioral and physiological state of an animal after compound administration.[6][13][14]
-
Objective: To systematically and quantitatively assess the behavioral and physiologic state of the mouse or rat.[13][15]
-
Animals: At least 8-10 animals of each sex per dose group are recommended.[6][15]
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before testing begins.[16]
-
Home Cage Observation (Unprovoked):
-
Observe the animal in its home cage for 1-2 minutes.
-
Score posture, spontaneous activity, and any abnormal behaviors (e.g., tremors, convulsions).
-
-
Handling Observation:
-
Carefully remove the animal from its cage.
-
Assess ease of removal, muscle tone, and any vocalizations.
-
-
Open Field Arena (3-5 minutes):
-
Place the animal in a standardized open field arena.[16]
-
Record and score the following parameters:
-
Arousal/Alertness: Observe the animal's response to the new environment.
-
Locomotor Activity: Count the number of grid lines crossed in a set time.[16]
-
Gait and Posture: Look for ataxia, abnormal limb position, or kyphosis (hunching).
-
Stereotypies: Note any repetitive, unvarying behaviors like head bobbing or circling.
-
Autonomic Signs: Record instances of urination, defecation, and piloerection.[13]
-
-
-
Sensory and Motor Reflexes:
-
Approach Response: Slowly move a finger towards the animal's head and record its response (e.g., startle, avoidance).[16]
-
Touch Response: Gently touch the animal's back with a probe and observe its reaction.
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself.[16]
-
Grip Strength: Allow the animal to grip a wire or grid and gently pull it backwards, measuring the force of its grip.
-
Auditory Startle: Use a click box or similar device to produce a sudden sound and observe the startle response.
-
-
Data Analysis: Data from the FOB is typically scored on a graded scale for each parameter. Statistical analysis (e.g., ANOVA, Kruskal-Wallis test) is then used to compare the scores of the treated groups to the vehicle control group.
Caption: Experimental workflow for the Functional Observational Battery (FOB).
References
-
Functional Observation Battery . Taconic Biosciences. [Link]
-
How Do GABA Analogs Work? - Uses, Side Effects, Drug Names . RxList. [Link]
-
Gamma-aminobutyric acid analogs . Drugs.com. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE . Altasciences. [Link]
-
Preclinical Formulations That Don't Break Your IND and Keep Studies On Track . DavosPharma. [Link]
-
CNS Risk Assessment in Preclinical Development . Allucent. [Link]
-
Functional Observational Battery . MMPC. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations . PubMed Central. [Link]
-
The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents . PubMed. [Link]
-
CNS Safety - Pharmacology . Sygnature Discovery. [Link]
-
Preclinical formulations for discovery and toxicology: physicochemical challenges . ResearchGate. [Link]
-
Irwin Test in Rats & Mice . Melior Discovery. [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat . PubMed. [Link]
-
Functional Observational Battery (FOB) . Molecular Diagnostic Services. [Link]
-
Preclinical screening methods of cns stimulants . Slideshare. [Link]
-
Preclinical assessment of CNS drug action using eye movements in mice . PubMed. [Link]
-
Gabapentin . Wikipedia. [Link]
-
GABA: Benefits, side effects, and more . Medical News Today. [Link]
-
The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention . MDPI. [Link]
-
CNS Drug Liabilities in Early Phase Clinical Trials . Applied Clinical Trials. [Link]
-
Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile . PubMed Central. [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davospharma Website [davos.com]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mds-usa.com [mds-usa.com]
- 7. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. GABA: Benefits, side effects, and more [medicalnewstoday.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 14. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mmpc.org [mmpc.org]
Technical Support Center: Optimizing Amide Coupling Reactions for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
Welcome to the technical support center dedicated to the successful amide coupling of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this unique β-amino acid. The presence of both steric hindrance and an electron-withdrawing trifluoromethyl group presents specific challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and product purity.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry due to the favorable pharmacokinetic properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] However, the steric bulk of the trifluoromethylphenyl group, combined with the electron-withdrawing nature of the trifluoromethyl substituent, can decrease the nucleophilicity of the amine and hinder the approach to the activated carboxylic acid, making amide bond formation challenging.[3][4] This guide will equip you with the knowledge to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive species to facilitate coupling.[3] Inefficient activation is a primary reason for low yields.
-
Solution:
-
Choice of Coupling Reagent: For sterically hindered substrates, standard carbodiimide reagents like DCC or EDC may be insufficient.[5] Consider more potent activating agents such as uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP).[6][7][8] These reagents are known to be highly effective for challenging couplings.[6][7]
-
Reagent Stoichiometry: Ensure you are using an adequate excess of the coupling reagent. A 1.1 to 1.5 molar equivalent of the coupling reagent relative to the carboxylic acid is a good starting point.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester.[3][9]
-
-
-
Potential Cause 2: Deactivation of the Amine. The amine's nucleophilicity can be compromised by protonation, rendering it unreactive.[3]
-
Solution:
-
Base Selection and Stoichiometry: Use a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to scavenge the acid formed during the reaction. Typically, 2-3 equivalents of the base are required.
-
Order of Addition: Add the base to the carboxylic acid and coupling reagent mixture before introducing the amine.
-
-
-
Potential Cause 3: Steric Hindrance. The bulky nature of the reactants can physically impede the reaction.[3][5]
-
Solution:
-
Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier imposed by steric hindrance.
-
Acyl Fluoride Formation: For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[4] Acyl fluorides are less sterically demanding and more reactive towards hindered amines.[4] Reagents like TFFH or BTFFH can be used for in situ generation of the acyl fluoride.[4]
-
-
-
Potential Cause 4: Hydrolysis of Activated Intermediate. The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide bond formation.[3]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[10]
-
-
Issue 2: Formation of Side Products
-
Potential Cause 1: Racemization. The chiral center of the amino acid can be susceptible to epimerization under certain conditions, particularly with highly activating coupling reagents.[6][11]
-
Solution:
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), can effectively suppress racemization.[6][8] Many modern coupling reagents, like HATU, already incorporate a HOAt moiety.[8]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the risk of racemization.[11]
-
-
-
Potential Cause 2: Guanidinylation of the Amine. Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the amine to form a guanidinium byproduct, which terminates the reaction.[7][9]
-
Solution:
-
Pre-activation: Pre-activating the carboxylic acid before adding the amine is crucial to ensure the activated species reacts with the intended amine rather than the coupling reagent itself.[9]
-
Reagent Stoichiometry: Avoid a large excess of the coupling reagent.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
For this sterically hindered and electron-deficient amino acid, high-reactivity coupling reagents are recommended.[6] Uronium salts like HATU and HCTU , or phosphonium salts such as PyBOP , are excellent first choices due to their high efficiency and ability to minimize side reactions.[5][6][7] For extremely difficult couplings, in situ formation of the acyl fluoride using a reagent like TFFH should be considered.[4]
Q2: What is the optimal solvent for this coupling reaction?
Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices.[3][10] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[3]
Q3: How much base should I use?
Typically, 2 to 3 equivalents of a non-nucleophilic base like DIPEA are sufficient. One equivalent neutralizes the acid generated from the coupling, and the other ensures the amine remains deprotonated and nucleophilic.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting materials and the formation of the product.[3]
Q5: Are there any specific safety precautions I should take?
Many coupling reagents and solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some coupling reagents, particularly those based on benzotriazole, can be explosive under certain conditions, so handle them with care.[12]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High reactivity, low racemization.[6][8] | Can cause guanidinylation of the amine if not pre-activated.[9] |
| HCTU | Uronium Salt | Similar to HATU, often more cost-effective.[6] | Similar potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High efficiency, does not react with the free amine.[7][13] | Byproducts can sometimes be difficult to remove. |
| EDC/HOBt | Carbodiimide | Economical, water-soluble byproducts (for EDC).[13][14] | May be less effective for sterically hindered substrates.[5] |
| TFFH/BTFFH | Fluorinating Agent | Excellent for highly hindered couplings via acyl fluoride formation.[4] | Reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
-
Dissolve the this compound (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[3]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the solution containing the acyl fluoride to the amine solution.
-
Monitor the reaction for completeness. Reaction times may be longer for these types of couplings.
-
Work-up and purify as described in Protocol 1.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for amide bond formation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Wuhanpeptide. (n.d.). How to Optimize Peptide Synthesis?.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- NIH. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Benchchem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide on (R)-3-Amino-3- (3-(trifluoromethyl)phenyl)propanoic acid: Discovery.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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- 13. hepatochem.com [hepatochem.com]
- 14. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid during storage
Welcome to the technical support center for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a chiral β-amino acid, its stereochemical and chemical purity is paramount for reproducible and reliable experimental outcomes. The presence of the trifluoromethyl group, while beneficial for enhancing pharmacokinetic properties like metabolic stability and lipophilicity, also necessitates specific handling and storage protocols to prevent degradation.[1][2]
This document provides in-depth, experience-based guidance in a question-and-answer format to address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
The stability of this compound is best maintained by strictly controlling its environment. Based on the general principles for storing amino acids and fluorinated compounds, the following conditions are recommended.[3][4][5]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Amber Vial / Protect from Light | The aromatic ring can absorb UV light, which may induce photolytic degradation. |
| Moisture | Tightly Sealed Container in a Dry Location | The compound is potentially hygroscopic. Moisture can act as a reactant or catalyst for hydrolytic degradation.[6] |
| Container | Tightly-sealed glass vial | Prevents exposure to moisture and atmospheric contaminants. Glass is generally inert.[7] |
| Caption: Summary of optimal storage conditions for this compound. |
Q2: Why is it crucial to store the compound under an inert atmosphere like argon or nitrogen?
The primary reason is to prevent oxidation. The amino group (-NH₂) in the molecule is a potential site for oxidative degradation. In the presence of atmospheric oxygen, this group can be oxidized, leading to the formation of various impurities that can compromise your experiments. Using an inert gas like argon or nitrogen displaces the oxygen within the storage container, creating a non-reactive environment that significantly prolongs the shelf-life and purity of the compound.
Q3: What are the likely degradation pathways for this molecule?
While this specific molecule is designed for enhanced stability, no compound is completely immune to degradation. Understanding the potential pathways is key to prevention. The structure suggests susceptibility to the following:
-
Oxidation: As mentioned, the amino group is the most likely site for oxidation, which can be accelerated by light and the presence of trace metal impurities.
-
Photodegradation: Aromatic compounds can be sensitive to UV light. Energy from light can excite electrons in the phenyl ring, leading to bond cleavage or reactions with other molecules.
-
Decarboxylation: Although this typically requires heat, the loss of the carboxyl group as CO₂ can occur over long-term storage if conditions are suboptimal, leading to the formation of an amine impurity.
-
Interaction with Impurities: Reactive impurities in solvents or from the container can initiate degradation cascades.
Caption: Potential degradation pathways for the target compound.
Q4: How can I visually inspect my sample for signs of degradation?
While analytical methods are definitive, a visual inspection can provide initial clues. Look for:
-
Color Change: The pure compound should be a white to off-white solid.[8] A change to yellow or brown can indicate oxidation or the formation of chromophoric impurities.
-
Clumping or Change in Texture: This may suggest moisture absorption.
-
Poor Solubility: If the compound is less soluble in a solvent compared to a fresh lot, it could indicate the formation of less soluble degradation products or polymers.
If you observe any of these changes, it is highly recommended to perform an analytical purity check before proceeding with your experiments.
Troubleshooting Guide
Caption: Decision workflow for handling and storage.
Issue: My HPLC analysis shows a new peak that wasn't there previously.
-
Potential Cause: This is a strong indicator of chemical degradation. The new peak represents a degradation product.
-
Troubleshooting Steps:
-
Confirm the Finding: Re-run the analysis, including a fresh standard if available, to rule out system artifacts.
-
Identify the Impurity: If your facility has the capability, use LC-MS (Liquid Chromatography-Mass Spectrometry) to get a molecular weight for the new peak. This information is invaluable for identifying the degradation product and understanding the degradation pathway.[9][10]
-
Review Storage Conditions: Immediately review how the material was stored. Was the container seal compromised? Was it exposed to light or elevated temperatures?
-
Action: Do not use this batch for sensitive applications. The presence of impurities can lead to erroneous results or unexpected side reactions.
-
Issue: The compound has turned slightly yellow after several months in storage.
-
Potential Cause: Yellowing is a classic sign of oxidation.[11] This may be due to improper sealing of the container, allowing slow ingress of air over time.
-
Troubleshooting Steps:
-
Assess Purity: Perform an HPLC purity analysis to quantify the level of impurities. A minor color change might correspond to a very small percentage of a highly chromophoric impurity.
-
Evaluate Impact: Determine if the observed level of impurity is acceptable for your specific application. For high-stakes experiments like in vivo studies, any detectable degradation is a cause for concern.
-
Improve Future Storage: For remaining stock or new batches, ensure the container is properly flushed with an inert gas before sealing and storing in the dark.
-
Experimental Protocols
Protocol: Stability-Indicating Purity Analysis by RP-HPLC
This method is designed to separate the parent compound from potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
2. Sample Preparation:
-
Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Analysis:
-
Run a blank (diluent only) first, followed by your sample.
-
Integrate all peaks in the chromatogram. The purity is calculated as the peak area of the main compound divided by the total area of all peaks, expressed as a percentage.
-
The appearance of new peaks relative to a reference chromatogram of a fresh sample indicates degradation.
References
-
ChemBK. (2024). 2-Aminopropanoic Acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 63546-27-0 | Product Name : (S)-2-Aminopropanoic Acid. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. Retrieved from [Link]
-
Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]
-
PubMed. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Aminopropanoic acid(107-95-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the unique purification challenges associated with this chiral β-amino acid. As a key building block in modern medicinal chemistry, achieving high chemical and enantiomeric purity is paramount for its successful application in the synthesis of pharmacologically active compounds.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Chiral HPLC Purification & Analysis Issues
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and analyzing the enantiomers of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.[2][3][4] However, achieving optimal separation can be challenging.
Question: I am seeing poor or no enantiomeric resolution between the (S) and (R) peaks. What should I do?
Answer:
Poor enantiomeric resolution is a common hurdle. The key is to optimize the interactions between your analyte and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:
A. Verify Your Column Choice: For the direct separation of underivatized β-amino acids like this one, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), are highly effective.[4][5] These columns offer multimodal separation capabilities (reversed-phase, normal-phase, and polar organic mode), providing significant flexibility.[4] If you are using a different type of CSP (e.g., a brush-type or cyclodextrin-based column), it may not be suitable for this specific separation without derivatization of the amino acid.[3]
B. Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol, ethanol, or acetonitrile) significantly impact resolution. On a teicoplanin-based column, methanol and ethanol often provide better selectivity for amino acids than acetonitrile. Systematically vary the concentration of the organic modifier (e.g., in 5% increments) to find the optimal balance between retention and resolution.[4]
-
Aqueous Phase pH: Since the molecule is amphoteric (containing both an acidic carboxyl group and a basic amino group), the pH of the mobile phase is crucial.[4] You must control the ionization state of the analyte. For consistent results, ensure the mobile phase pH is at least 2 units away from the isoelectric point (pI) of the compound. This ensures the analyte carries a consistent charge, leading to more predictable interactions with the stationary phase.[4] Buffering the aqueous phase with reagents like ammonium acetate or acetic acid is highly recommended.[4]
C. Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution by allowing more time for interactions between the analyte and the CSP. Try reducing the flow rate by 20-30%.
-
Temperature: Temperature affects the kinetics and thermodynamics of the separation. Using a column oven to maintain a constant temperature is essential for reproducible results.[4] Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can sometimes dramatically improve selectivity.
Below is a decision tree to guide your troubleshooting process for poor enantiomeric resolution.
Question: My HPLC peaks are tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape is often caused by secondary interactions, column overload, or issues with the mobile phase.
| Problem Source | Causality & Explanation | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The amphoteric nature of the amino acid means that at a pH close to its pI, it exists as a zwitterion, which can lead to mixed-mode interactions with the stationary phase, causing peak tailing.[4] | Ensure the mobile phase pH is at least 2 units away from the pI to maintain a single ionic form of the analyte.[4] |
| Secondary Interactions | Residual silanol groups on the silica support of the stationary phase can interact with the basic amino group of your compound, causing peak tailing. | Add a competing agent to the mobile phase. For reversed-phase chromatography, a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) can mask these secondary interactions.[4] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks (often fronting). | Reduce the injection volume or dilute your sample.[4] |
| Column Degradation | Over time, the stationary phase can degrade, especially if exposed to extreme pH or unfiltered mobile phases. This leads to a loss of efficiency and poor peak shape. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.[4] |
Recrystallization and Solid-State Purification Issues
Recrystallization is a powerful technique for removing chemical impurities. However, its success depends on finding a suitable solvent system.
Question: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
Answer:
"Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling favors precipitation over crystallization.
-
Change Solvent System: The solubility profile of your compound in the chosen solvent is not ideal. Try a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. This point of incipient precipitation is ideal for initiating crystal growth upon slow cooling.
-
Seed the Solution: Introduce a small, pure crystal of the target compound to the supersaturated solution to induce crystallization. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the solvent-air interface.
Question: The chemical purity of my material does not improve after recrystallization. What is the problem?
Answer:
This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
-
Try a Different Solvent: The goal is to find a solvent in which the desired compound is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurity is either very soluble or very insoluble at all temperatures.
-
Consider an Acid-Base Wash: Since your compound is an amino acid, you can use its amphoteric nature to your advantage. Dissolve the crude material in an aqueous base (like 1M NaOH). The amino acid will form a salt and dissolve. Organic, non-acidic impurities can then be extracted with an organic solvent (e.g., ethyl acetate). Afterward, carefully re-acidify the aqueous layer to precipitate your purified amino acid, which can then be collected by filtration. This process can also be reversed using an aqueous acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to determine the enantiomeric purity of my final product?
A1: Chiral HPLC is the gold standard for determining enantiomeric purity.[2][3] It provides a quantitative measure of the ratio of the (S) to (R) enantiomers. For this specific molecule, a teicoplanin-based chiral stationary phase (CSP) is highly recommended for direct analysis without derivatization.[4]
Q2: My synthesis involved a palladium catalyst. How can I remove residual palladium from my final product?
A2: Residual palladium is a common and critical issue, especially for compounds intended for pharmaceutical use. Several methods can be employed:
-
Activated Carbon Treatment: Stirring a solution of your compound with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Commercially available metal scavengers (e.g., silica-based thiols or amines) are highly effective at binding and removing palladium. You can stir the scavenger with a solution of your product and then filter it off.
-
Recrystallization: A carefully chosen recrystallization can sometimes leave palladium residues in the mother liquor.
Q3: What are the recommended storage conditions for this compound?
A3: Based on the general stability of amino acids and fluorinated compounds, it is recommended to store the material in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.[4]
Q4: What are some of the common impurities I should look for from the synthesis?
A4: The impurities will depend on the synthetic route. However, for a molecule like this, common impurities could include:
-
Starting Materials: Unreacted precursors, such as 3-(trifluoromethyl)benzaldehyde or related starting materials.[6]
-
The Wrong Enantiomer: The (R)-enantiomer is the most significant impurity to monitor and control.
-
By-products from the Reaction: For example, if a reductive amination pathway is used, you might have by-products from over-reduction or side reactions.[7] If coupling reagents are used, they or their by-products (e.g., from HATU) may be present.[8]
Part 3: Experimental Protocols
Protocol 1: General Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound.
-
Column Selection:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Initial Chromatographic Conditions:
-
Mobile Phase: A good starting point is a mixture of an organic modifier (methanol or ethanol) and a buffered aqueous phase. For example, 60:40 (v/v) Methanol : 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (using a column oven).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Adjust the ratio of the organic modifier to the aqueous phase to optimize retention time and resolution.
-
If resolution is poor, switch the organic modifier (e.g., from methanol to ethanol).
-
Vary the pH of the aqueous buffer (e.g., between 4.0 and 6.0) to see its effect on selectivity.
-
Protocol 2: General Recrystallization Workflow
This protocol outlines a general procedure for purifying the compound via recrystallization.
-
Solvent Screening: In parallel, test the solubility of small amounts of your crude material in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
The overall purification and analysis workflow can be visualized as follows:
References
- Wessjohann, L. A., & Sontag, B. (2005). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed.
- ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
- J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. J&K Scientific.
- Creative Proteomics. (n.d.). Chiral Separation of Amino Acids by Chromatography. Creative Proteomics.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- BenchChem. (2025). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. BenchChem.
- ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
- Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-7.
- BenchChem. (n.d.). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. BenchChem.
- BenchChem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. BenchChem.
- MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
- ResearchGate. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating Inconsistent Assay Results with (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the inconsistent results that can be encountered in assays utilizing this compound. As a chiral β-amino acid derivative with a trifluoromethylphenyl moiety, its unique structural features can present challenges in various experimental setups.[1][2] This resource will equip you with the knowledge to identify potential sources of variability and implement effective solutions to ensure the reliability and reproducibility of your data.
Understanding the Compound: Key Physicochemical and Biological Properties
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of compounds targeting the central nervous system.[2][3] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic pathways, possibly through interaction with GABA receptors or transporters.[1][2] The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which are desirable properties in drug candidates.[4][5][6][7] However, these same features can also contribute to challenges in aqueous solubility and potential off-target effects.
| Property | Implication for Assays |
| Chirality | The (S)-enantiomer may exhibit different biological activity compared to the (R)-enantiomer. Enantiomeric purity is critical for consistent results. |
| Trifluoromethyl Group | Enhances lipophilicity, potentially leading to poor aqueous solubility and non-specific binding. Also increases metabolic stability.[4][5][6][7] |
| β-Amino Acid Structure | Can influence compound stability and interactions with biological targets. |
| GABA Analog | Suggests potential activity in assays involving GABA receptors and transporters, which can be complex experimental systems.[1][2] |
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental issues, providing a logical workflow to diagnose and resolve inconsistencies in your assays.
Issue 1: High Variability in Assay Signal or Poor Reproducibility
High variability between replicate wells, plates, or experiments is a frequent challenge. The root cause can often be traced back to the physicochemical properties of the compound or the specifics of the assay protocol.
-
Q: My dose-response curves are inconsistent between experiments. What could be the cause?
-
A: This is a multifaceted problem. Key areas to investigate include the stability and solubility of your compound stock and working solutions, the health and consistency of your cell cultures (if applicable), and the precision of your liquid handling. Even minor variations in incubation times or reagent concentrations can lead to significant differences in results.
-
-
Q: I'm observing significant "edge effects" on my microplates. How can I mitigate this?
-
A: Edge effects, where the outer wells of a plate behave differently from the inner wells, are often due to evaporation or temperature gradients. To minimize this, ensure proper humidification in your incubator, consider using plates with moats that can be filled with sterile water, and allow plates to equilibrate to room temperature before adding reagents.
-
A workflow for troubleshooting high assay variability.
Protocol 1: Assessing Compound Solubility in Assay Buffer
-
Preparation of Supersaturated Solution: Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilution in Assay Buffer: Dilute the stock solution in your assay buffer to a concentration slightly above the highest concentration you plan to use in your assay.
-
Equilibration: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for a period equivalent to your longest assay incubation time.
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation. You can centrifuge the sample to look for a pellet.
-
Quantification (Optional): If you have access to HPLC, you can quantify the amount of compound that remains in the supernatant after centrifugation to determine its kinetic solubility under your assay conditions.
Issue 2: Low or No Compound Activity
Observing lower than expected or no activity can be disheartening. Before questioning the biological hypothesis, it's crucial to rule out technical issues.
-
Q: My compound is reported to be active, but I see no effect in my assay. Why?
-
A: Several factors could be at play. The most common culprits are poor compound solubility, leading to a lower effective concentration than intended, or compound degradation. It's also possible that the specific biological target is not expressed or is not functional in your particular cell line or assay system.
-
-
Q: Could the chiral purity of my compound affect its activity?
-
A: Absolutely. Biological systems are often stereoselective, meaning that one enantiomer can be significantly more active than the other. If your compound has low enantiomeric purity, the inactive enantiomer can dilute the effect of the active one, leading to lower observed potency.
-
A workflow for troubleshooting low or no compound activity.
Protocol 2: Verifying Enantiomeric Purity by Chiral HPLC
-
Column Selection: A teicoplanin-based chiral stationary phase (CSP) is often effective for the direct separation of underivatized amino acid enantiomers.[8][9]
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or acetic acid). A starting point could be a 60:40 (v/v) mixture of methanol and water.[8]
-
Sample Preparation: Dissolve a small amount of your this compound in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature using a column oven, as temperature can affect chiral resolution.
-
Detection: UV detection at a wavelength where the compound has good absorbance (e.g., around 254 nm).
-
-
Data Analysis: Compare the chromatogram of your sample to that of a racemic standard (if available) to identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.
Issue 3: Inconsistent Results in GABA Transporter Assays
Given the structural similarity of this compound to GABA, it is plausible that this compound is being evaluated in GABA transporter (GAT) assays. These assays, particularly radioligand binding and uptake assays, have their own set of common pitfalls.
-
Q: I'm performing a radioligand binding assay for a GABA transporter and my non-specific binding is very high. What can I do?
-
A: High non-specific binding can be caused by the radioligand sticking to non-receptor components like lipids or the filter membrane.[10] Try reducing the concentration of the radioligand, decreasing the amount of membrane protein in the assay, or adding bovine serum albumin (BSA) to the assay buffer to block non-specific sites.[10] Using ice-cold wash buffer and increasing the number of washes can also help.[10]
-
-
Q: In my GABA uptake assay, the signal-to-noise ratio is low. How can I improve it?
-
A: A low signal-to-noise ratio in an uptake assay can be due to low transporter expression in your cells, suboptimal substrate concentration, or high background uptake. Ensure you are using a cell line with robust GAT expression. You may need to optimize the concentration of the radiolabeled GABA and the incubation time to maximize specific uptake while minimizing non-specific transport.
-
A workflow for troubleshooting radioligand binding assays.
References
-
PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gervasoni, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
-
RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. [Link]
-
ResearchGate. (2010). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Enantiomers
Welcome to the technical support center for the chiral separation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the enantioselective analysis of this critical compound.
Understanding the Analyte: Key Structural Features
Before delving into troubleshooting, it's crucial to understand the structural characteristics of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid that influence its chiral separation[1]:
-
Chiral Center: The stereogenic center at the C3 carbon necessitates the use of chiral chromatography for enantiomeric differentiation.
-
Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group means its charge state is pH-dependent. This is a critical factor in mobile phase development[1].
-
Trifluoromethyl Group: This electron-withdrawing group enhances lipophilicity and can influence interactions with the chiral stationary phase (CSP)[2].
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the reasoning behind them.
Issue 1: No or Poor Enantiomeric Resolution
Question: I am not seeing any separation between the (R) and (S) enantiomers of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. What are the likely causes and how can I fix this?
Answer: Achieving baseline resolution is the primary goal. If you're observing co-elution, consider the following factors, starting with the most critical: the chiral stationary phase (CSP).
Root Cause Analysis and Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. For underivatized amino acids like this one, certain CSPs are more effective than others[3].
-
Expert Recommendation: A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Chirobiotic™ T) is an excellent starting point[1][4]. These phases are versatile and can operate in reversed-phase, normal-phase, and polar organic modes, offering broad selectivity for polar and ionic compounds[1][4]. Other potential CSPs include crown-ether and quinine carbamate-based columns[5][6]. Polysaccharide-based CSPs might be less effective for underivatized amino acids but can work well for N-protected derivatives[4][7].
-
-
Inappropriate Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.
-
pH Control: Since the analyte is amphoteric, the mobile phase pH is critical. To ensure a consistent charge state, the pH should be at least two units away from the isoelectric point (pI) of the molecule[1]. For underivatized amino acids, acidic mobile phase additives are commonly used to protonate the amino group.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) significantly impact selectivity[3][8]. The retention of amino acids on teicoplanin-based CSPs can exhibit a "U-shaped" profile with varying organic modifier concentrations, meaning that both increasing and decreasing the organic content from a certain point can increase retention[4]. A systematic screening of the organic modifier percentage is recommended[1].
-
Additives: Acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are often necessary to improve peak shape and selectivity for amino acids[6][9]. The choice and concentration of the acid can influence the retention and resolution[6].
-
-
Temperature Effects: Column temperature can influence the thermodynamics of chiral recognition[3].
-
Troubleshooting Step: Experiment with adjusting the column temperature in 5 °C increments. Lowering the temperature often enhances resolution, although it may increase analysis time and backpressure[1].
-
dot
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Strategies for Enhancing the Bioavailability of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide practical, in-depth solutions to common challenges encountered during formulation and preclinical development, with a specific focus on enhancing oral bioavailability. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategies associated with this compound.
Q1: What is this compound, and why is its bioavailability a primary concern?
This compound is a chiral, non-proteinogenic β-amino acid. It serves as a valuable building block in medicinal chemistry, particularly for synthesizing pharmacologically active compounds targeting the central nervous system.[1][2] The key structural feature is the trifluoromethyl (CF3) group on the phenyl ring. This group is intentionally added in drug design to enhance metabolic stability and lipophilicity (the ability to dissolve in fats and lipids).[1][3] While beneficial for interacting with biological targets and resisting enzymatic degradation, this increased lipophilicity often leads to very poor aqueous solubility. Poor water solubility is a major bottleneck for oral drug absorption, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, low bioavailability is an anticipated challenge for this molecule.
Q2: What are the key physicochemical and biopharmaceutical factors limiting the oral bioavailability of this compound?
The oral bioavailability of a drug is primarily governed by its solubility and its permeability across the intestinal wall. These two factors form the basis of the Biopharmaceutics Classification System (BCS). Given the high lipophilicity conferred by the CF3 group, this compound is likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.
-
Solubility-Limited Absorption (BCS Class II): The dissolution of the solid drug particle in the gut is the rate-limiting step for absorption. Even if the molecule can easily pass through the intestinal wall, it won't be absorbed if it doesn't dissolve first.
-
Solubility and Permeability-Limited Absorption (BCS Class IV): This is the most challenging scenario, where the compound neither dissolves well nor efficiently crosses the intestinal membrane.
Identifying the specific BCS class through experimental data (dissolution and permeability assays) is a critical first step in selecting an appropriate enhancement strategy.
Q3: What are the principal strategies for enhancing the bioavailability of a poorly soluble compound like this?
There are three main pillars of bioavailability enhancement that can be explored, often in combination:
-
Formulation-Based Approaches: Modifying the physical form of the drug to improve its dissolution rate and/or apparent solubility. This includes techniques like nanoparticle engineering[4][5], creating amorphous solid dispersions, and using lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7]
-
Chemical Modification (Prodrugs): Temporarily modifying the chemical structure of the parent drug to create a "prodrug" with improved properties.[8][9] The prodrug is designed to be converted back to the active parent drug within the body. This can be used to enhance solubility, permeability, or even metabolic stability.[10][11]
-
Co-administration with Excipients (Permeation Enhancers): Including specialized molecules in the formulation that transiently and reversibly alter the intestinal barrier to allow for greater drug passage.[12][13] This is particularly relevant if the compound is found to have low permeability (BCS Class IV).
Q4: How do I select the most appropriate bioavailability enhancement strategy for my project?
The selection process should be data-driven. The diagram below outlines a logical workflow for decision-making, starting with fundamental characterization of the compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable solutions.
Problem Area 1: Poor Aqueous Solubility & Dissolution
Q: My initial dissolution tests in simulated gastric and intestinal fluids show less than 10% drug release after 2 hours. What are my immediate options?
This result strongly suggests that the dissolution rate is the primary barrier to absorption, a classic hallmark of a BCS Class II/IV compound. The first and often most direct approach is to increase the surface area of the drug available for dissolution through particle size reduction.
Recommended Action: Nanonization. Nanonization increases the surface area-to-volume ratio of the drug particles dramatically.[4] According to the Noyes-Whitney equation, this increased surface area leads to a proportional increase in the dissolution rate.[4]
-
Why it works: Smaller particles present a much larger surface area to the dissolution medium, accelerating the rate at which the solid drug transitions into the solution phase. This can significantly improve both the rate and extent of absorption for poorly soluble drugs.[5][14]
-
Experimental Approach:
Q: I've created a nanosuspension, and while dissolution has improved, the physical stability is poor, showing particle aggregation over time. How can I fix this?
Nanoparticles have high surface energy, making them thermodynamically driven to agglomerate to reduce this energy. This is a common and critical issue that must be addressed.
Recommended Action: Use Stabilizers. The formulation must include one or more stabilizers (surfactants and/or polymers) that adsorb to the particle surface.
-
Why it works: Stabilizers prevent aggregation through two primary mechanisms:
-
Steric Hindrance: Adsorbed polymer chains physically prevent particles from getting close enough to aggregate.
-
Electrostatic Repulsion: Ionic surfactants create a surface charge, causing the particles to repel each other.
-
-
Experimental Approach:
-
Screen Stabilizers: Test a panel of pharmaceutically acceptable stabilizers. Common examples include Poloxamers (e.g., Pluronic® F68), polyvinylpyrrolidone (PVP), and surfactants like sodium lauryl sulfate (SLS) or docusate sodium.
-
Optimize Concentration: The concentration of the stabilizer is critical. Too little will provide insufficient coverage, while too much can lead to other issues like foaming or toxicity. A concentration optimization study is essential.
-
Combine Stabilizers: Often, a combination of a polymer and a surfactant provides the best synergistic stabilizing effect.
-
Q: Particle size reduction isn't giving me the bioavailability uplift I need. What advanced formulation strategy should I consider for a highly crystalline, poorly soluble compound?
If increasing the surface area alone is insufficient, the next logical step is to address the fundamental thermodynamic barrier to dissolution: the drug's crystal lattice energy.
Recommended Action: Amorphous Solid Dispersions (ASDs). An ASD is a molecular-level dispersion of the drug in a hydrophilic polymer matrix. In this state, the drug is amorphous (non-crystalline), which eliminates the crystal lattice energy barrier.
-
Why it works: The amorphous form of a drug exists at a higher energy state than its crystalline counterpart, leading to significantly higher apparent solubility and a much faster dissolution rate.[7][17] The polymer serves to stabilize the drug in its amorphous state and prevent it from recrystallizing.
-
Experimental Approach:
-
Polymer Selection: Choose a polymer in which the drug is miscible. Common choices include PVP, hydroxypropyl methylcellulose acetate succinate (HPMCAS), and Soluplus®.
-
Preparation Method:
-
Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent and trapping the drug in an amorphous state.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free and continuous process.
-
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm that the drug is fully amorphous within the dispersion.
-
| Strategy | Mechanism | Key Advantage | Common Challenge |
| Nanonization | Increases surface area | Relatively simple, uses pure API | Physical stability (aggregation) |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy | Significant increase in apparent solubility | Physical stability (recrystallization) |
| Lipid-Based Formulation | Dissolves drug in lipid vehicle | Can enhance lymphatic uptake, bypassing first-pass metabolism | Potential for drug precipitation upon dilution in GI tract |
Caption: Comparison of key solubility enhancement strategies.
Problem Area 2: Low Membrane Permeability
Q: My Caco-2 permeability assay results show a low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s). What is the most direct way to address this?
A low Papp value in a Caco-2 assay, which is a widely used in vitro model of the human intestinal epithelium, indicates that the compound does not efficiently cross the intestinal barrier. This points towards a BCS Class IV profile. While formulation strategies can help, a direct chemical modification of the molecule may be necessary.
Recommended Action: Prodrug Synthesis. A prodrug is an inactive derivative of a drug molecule that is converted in the body to release the active parent drug.[9] The goal is to create a prodrug with enhanced permeability that can be efficiently cleaved after absorption.[11][18]
-
Why it works: For a molecule like this compound, which has both a carboxylic acid and an amino group, you can create prodrugs that are more lipophilic or are targeted to specific transporters in the gut wall.
-
Experimental Approach:
-
Ester Prodrug: Convert the carboxylic acid group to an ester (e.g., a methyl or ethyl ester). This neutralizes the negative charge, increasing lipophilicity and favoring passive transcellular diffusion. The ester can then be cleaved by esterase enzymes that are abundant in the blood and liver.[11]
-
Amino Acid Transporter Targeting: Create an amide linkage with another amino acid or a dipeptide. This can potentially hijack nutrient transporters, like the PepT1 transporter, to facilitate active transport across the intestinal wall.[11]
-
Caption: Mechanism of an ester prodrug strategy to enhance permeability.
Q: If I don't have the resources for medicinal chemistry to create a prodrug, can excipients help improve permeability?
Yes, the use of permeation enhancers is a formulation-based approach to improving permeability.
Recommended Action: Co-formulate with Permeation Enhancers (PEs). PEs are excipients that interact with the components of the intestinal epithelium to transiently and reversibly increase its permeability.[13][19]
-
Why it works: PEs can function through several mechanisms, such as fluidizing the lipid bilayer of the cell membranes or opening the tight junctions between cells, allowing for increased paracellular (between cells) or transcellular (through cells) transport.[12]
-
Experimental Approach:
-
Select a PE: Choose a PE with a good safety profile. Examples include medium-chain fatty acids (e.g., sodium caprate) and certain surfactants.[13]
-
In Vitro Testing: Use the Caco-2 cell model to screen different PEs at various concentrations. Measure both the increase in your compound's Papp and the effect on monolayer integrity (e.g., via a transepithelial electrical resistance (TEER) measurement) to identify a safe and effective concentration.
-
Combine with Solubility Enhancement: Since your compound also has low solubility, this approach must be combined with a solubility-enhancing formulation like a nanosuspension or ASD. The goal is to have a high concentration of dissolved drug at the intestinal wall, ready to be absorbed with the help of the PE.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound with a particle size < 200 nm.
Materials:
-
This compound (API)
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
Milling media (e.g., 0.5 mm Yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Preparation of Dispersion:
-
Prepare a 2% w/v solution of Poloxamer 188 in purified water.
-
Disperse 1% w/v of the API into the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
-
Milling:
-
Transfer the dispersion to a milling chamber.
-
Add milling media at a ratio of approximately 1:1 by volume to the dispersion.
-
Secure the chamber in the mill.
-
Mill at a high speed (e.g., 600 RPM) for cycles of 30 minutes, with 15-minute breaks to prevent overheating. Total milling time may range from 2 to 8 hours.
-
-
Sampling and Analysis:
-
After each hour of milling, carefully withdraw a small aliquot of the suspension (avoiding the beads).
-
Dilute the sample appropriately with purified water.
-
Measure the mean particle size and polydispersity index (PDI) using DLS.
-
Continue milling until the desired particle size (< 200 nm) and a PDI < 0.3 are achieved.
-
-
Separation and Storage:
-
Once milling is complete, separate the nanosuspension from the milling media by pouring through a coarse filter or by simple decantation.
-
Store the final nanosuspension at 4°C.
-
-
Validation:
-
Monitor the particle size of the stored suspension over several weeks to assess physical stability against aggregation.
-
References
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). National Institutes of Health (NIH). [Link]
-
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity. [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. [Link]
-
Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]
-
Jornada, D. H., dos Santos Fernandes, G. F., Chiba, D. E., de Melo, T. R., dos Santos, J. L., & Chung, M. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
What are the methods used for enhancement of bioavailability? (2025). Patsnap Synapse. [Link]
-
Methods of enhancing bioavailability of drugs. (2015). Slideshare. [Link]
-
Gao, L., Liu, G., & Ma, J. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link]
-
Gomez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic Pathology. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Semantic Scholar. [Link]
-
Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
McCartney, F., & Mrsny, R. J. (2020). Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. ProQuest. [Link]
-
Zhang, H., & He, T. (2020). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale. [Link]
-
Bioavailability Enhancement Service & Permeability Solutions. (n.d.). Vici Health Sciences. [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2009). ResearchGate. [Link]
-
A Prodrug Approach for Improving Bioavailability. (2021). Curtis & Coulter. [Link]
-
Maher, S., & Brayden, D. J. (2019). Transmucosal Absorption Enhancers in the Drug Delivery Field. MDPI. [Link]
-
Whitehead, K., Karr, N., & Mitragotri, S. (2008). Absorption Enhancers: Applications and Advances. PubMed Central. [Link]
-
Gudjónsdóttir, M., & Másson, M. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PubMed Central. [Link]
-
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). PubChem. [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
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- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
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- 16. pharmtech.com [pharmtech.com]
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- 18. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules - ProQuest [proquest.com]
Technical Support Center: Scaling Up the Synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable chiral building block. Drawing on established principles of asymmetric synthesis, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory and during scale-up operations.
Introduction: Strategic Approaches to a Key Chiral Intermediate
This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chiral amine function is crucial for specific interactions with biological targets. The successful and efficient synthesis of this compound on a larger scale is paramount for its application in drug discovery and development.[1]
Two primary asymmetric strategies have proven effective for the synthesis of chiral β-amino acids and are adaptable for the specific target molecule:
-
Route A: Catalytic Asymmetric Hydrogenation: This well-established method involves the hydrogenation of a prochiral enamine or β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium.[2][3]
-
Route B: Biocatalytic Asymmetric Transamination: A greener and often highly selective alternative, this route utilizes an engineered amine transaminase (ATA) enzyme to convert a prochiral β-keto acid precursor into the desired chiral amine.[4][5][6]
This guide is structured to provide troubleshooting for both synthetic strategies, from the preparation of key precursors to the final purification of the active pharmaceutical ingredient (API) intermediate.
Part 1: Troubleshooting Guide for Route A: Catalytic Asymmetric Hydrogenation
This pathway typically involves two key stages: the synthesis of the prochiral precursor and the asymmetric hydrogenation itself.
Workflow for Route A: Catalytic Asymmetric Hydrogenation
Caption: General workflow for Route A.
FAQs for Stage 1: Precursor Synthesis
Question 1: The Knoevenagel condensation to form the unsaturated acid intermediate is low-yielding. What are the common causes and solutions?
-
Answer: Low yields in the Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid derivatives are often traced to several factors:
-
Inadequate Catalyst/Base: The choice and amount of base (e.g., piperidine, pyridine) are critical. On a larger scale, localized concentration issues can occur. Ensure efficient mixing. A common strategy is to use a catalytic amount of piperidine in a solvent like toluene or ethanol with azeotropic removal of water to drive the reaction to completion.
-
Reaction Temperature: The temperature needs to be high enough to promote decarboxylation (if starting with malonic acid) and condensation but not so high as to cause side reactions like polymerization. Monitor the reaction temperature carefully, especially considering the exothermicity of the reaction at scale.
-
Purity of Starting Materials: Impurities in the benzaldehyde can inhibit the reaction. Ensure the starting aldehyde is free from the corresponding benzoic acid, which can neutralize the basic catalyst.
-
Question 2: During the formation of the β-(acylamino)acrylate precursor, I am observing significant side products. How can I improve the selectivity?
-
Answer: The formation of the enamide from the β-keto ester or unsaturated acid is a critical step. Common issues include:
-
Competing Reactions: Ensure that the reaction conditions are anhydrous if using sensitive reagents like acid chlorides or anhydrides for acylation.
-
E/Z Isomerization: The ratio of E/Z isomers of the final enamide can impact the subsequent hydrogenation step, as some catalysts show a preference for one isomer.[3] While some catalysts like Rh-BICP are effective for E/Z mixtures, others like Rh-Me-DuPhos perform better with pure E isomers.[3] You may need to adjust the reaction conditions (solvent, temperature) or purify the desired isomer before hydrogenation.
-
FAQs for Stage 2: Asymmetric Hydrogenation & Workup
Question 3: The asymmetric hydrogenation is resulting in low enantiomeric excess (% ee). How can I troubleshoot this?
-
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis. A systematic investigation is crucial:
-
Catalyst and Ligand Integrity: Chiral phosphine ligands are often air-sensitive. Ensure they have been stored and handled under an inert atmosphere (e.g., nitrogen or argon). Catalyst degradation can lead to the formation of less selective or achiral catalytic species. Using a fresh batch of catalyst and ligand is a good first step.
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate and selectivity. While higher pressures can increase the rate, they may sometimes negatively impact the ee. It is essential to optimize the pressure for your specific substrate-catalyst system.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this will also decrease the reaction rate.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance. A solvent screen (e.g., methanol, toluene, THF, dichloromethane) is highly recommended. Methanol is often a good starting point for these types of hydrogenations.[7]
-
Substrate Purity: Impurities in the enamide precursor can act as catalyst poisons. Ensure the substrate is of high purity before committing it to the expensive asymmetric step.
-
Question 4: The hydrogenation reaction is slow or stalls before reaching full conversion. What should I do?
-
Answer: Incomplete conversion is a common scale-up issue. Consider the following:
-
Catalyst Loading: At larger scales, ensuring homogeneous distribution of the catalyst is critical. Inadequate mixing can lead to localized areas of low catalyst concentration. While increasing catalyst loading is an option, it is often costly. First, ensure efficient agitation.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., CO, sulfur compounds). Using high-purity reagents and gas is essential. Filtering the substrate solution through a pad of celite or activated carbon before adding the catalyst can sometimes help.
-
Mass Transfer Limitation: At scale, the dissolution of hydrogen gas into the reaction medium can become the rate-limiting step. Ensure vigorous stirring and sufficient headspace pressure to maximize the gas-liquid interface.
-
Question 5: I am losing a significant amount of product during the final hydrolysis and workup. How can I improve the isolated yield?
-
Answer: The zwitterionic nature of the final β-amino acid can make isolation challenging.
-
pH Adjustment: During workup, the pH for extraction or precipitation is crucial. You may need to carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before filtration.
-
Emulsion Formation: The presence of residual catalyst and ligands can sometimes lead to emulsions during aqueous extraction. Filtering the reaction mixture through a pad of celite before workup can help remove solid catalyst particles.[2]
-
Crystallization: Developing a robust crystallization protocol is key for both purification and high recovery. Screen various solvent/anti-solvent systems (e.g., water/isopropanol, water/ethanol). Seeding with a small amount of pure product can aid in obtaining a crystalline solid over an oil.
-
Part 2: Troubleshooting Guide for Route B: Biocatalytic Transamination
This "green" chemistry approach involves the synthesis of a prochiral β-keto acid, followed by an enzymatic conversion.
Workflow for Route B: Biocatalytic Transamination
Caption: General workflow for Route B.
FAQs for Stage 1: Precursor Synthesis
Question 6: The synthesis of the β-keto acid precursor is problematic, with low yields and side products. What are the key parameters to control?
-
Answer: The synthesis of the β-keto acid, for example, via a Claisen condensation or Reformatsky-type reaction, requires careful control.
-
Strong Base Stoichiometry: Reactions like the Claisen condensation require a full equivalent of a strong base (e.g., sodium hydride, LDA). Incomplete deprotonation of the ester starting material is a common cause of low yield. Ensure the base is fresh and properly titrated.
-
Temperature Control: These reactions are often highly exothermic. Adding the electrophile (e.g., 3-(trifluoromethyl)benzoyl chloride) slowly at low temperature (-78 °C to 0 °C) is critical to prevent side reactions. Poor temperature control at scale is a major risk.
-
Quenching Procedure: The acidic quench must be done carefully to protonate the enolate and hydrolyze any remaining starting materials without causing degradation of the desired β-keto acid product, which can be prone to decarboxylation at high temperatures or extreme pH.
-
FAQs for Stage 2: Biotransformation & Workup
Question 7: The enzymatic transamination is showing low conversion. What factors affect enzyme activity?
-
Answer: Low conversion in a biocatalytic reaction points to suboptimal conditions for the enzyme.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Ensure your reaction buffer is at the correct pH and the temperature is maintained throughout the reaction.
-
Cofactor Limitation: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes. Ensure that sufficient PLP is present in the reaction mixture, as it can sometimes be lost or degraded.[5]
-
Substrate/Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme, slowing the reaction down.[5] A fed-batch approach, where the substrate is added gradually over time, can help maintain a low substrate concentration and alleviate this issue.
-
Equilibrium: The transamination reaction is reversible. To drive it towards the product, a large excess of the amine donor (e.g., isopropylamine, alanine) is typically used. Alternatively, a system to remove the ketone byproduct (e.g., using a dehydrogenase) can be employed.[6]
-
Question 8: The enantiomeric excess (% ee) from the transaminase reaction is lower than expected. Why might this be?
-
Answer: While transaminases are generally highly selective, several factors can lead to lower than expected ee.
-
Incorrect Enzyme Selection: Ensure you are using an (S)-selective transaminase. Many commercial kits are available with a panel of enzymes for screening.
-
Racemization: Although less common under enzymatic conditions, the product could potentially racemize if the workup conditions are too harsh (e.g., extreme pH or high temperature).
-
Competing Enzymes: If using whole cells or a crude cell lysate, other native enzymes in the host organism could be acting on the substrate or product, leading to side reactions or racemization. Using a purified enzyme can resolve this.
-
Question 9: How do I efficiently remove the enzyme and other biological components after the reaction is complete?
-
Answer: Separating the product from the enzyme and other cellular debris is a key step in downstream processing.
-
Centrifugation/Filtration: If using whole cells, they can be removed by centrifugation followed by decanting the supernatant. For soluble enzymes, denaturation followed by filtration is an option. This can be achieved by heating or by adding an organic solvent in which the protein is not soluble.
-
Extraction: After removing the bulk of the protein, the product can be isolated by extraction. As with the chemical route, careful pH control is essential to ensure the amino acid is in a form that can be efficiently extracted or precipitated.
-
Part 3: Final Product Purification & Analysis
Question 10: I am struggling to achieve high purity of the final product. What purification strategies are most effective for this type of zwitterionic compound?
-
Answer: Purifying β-amino acids can be challenging due to their physical properties.
-
Recrystallization: This is the most effective and scalable method for achieving high purity. The key is finding a suitable solvent system. A common approach for amino acids is to dissolve the crude product in water and then add a miscible organic anti-solvent like isopropanol, ethanol, or acetone to induce crystallization.[8] The cooling rate and agitation speed during crystallization are critical parameters to control crystal size and purity on a larger scale.
-
Ion-Exchange Chromatography: For very high purity requirements or difficult-to-crystallize compounds, ion-exchange chromatography can be an effective, albeit more expensive, option. The zwitterionic amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the mobile phase.
-
Question 11: What are the standard analytical methods for determining the purity and enantiomeric excess of the final product?
-
Answer:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing chemical purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation.
-
Enantiomeric Excess (ee) Analysis: Determining the ee requires a chiral separation method.
-
Chiral HPLC: This is the most common method. The N-protected (e.g., with Boc or Fmoc) amino acid is often analyzed on a chiral stationary phase (CSP) column.[2]
-
Chiral Gas Chromatography (GC): The amino acid is first derivatized to a more volatile form (e.g., an ester) and then analyzed on a chiral GC column.
-
-
Data Summary Table: Analytical Methods
| Parameter | Primary Method | Typical Conditions | Notes |
| Chemical Purity | Reversed-Phase HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with buffer (e.g., TFA or phosphate) | Gradient elution is often used. |
| Structure Confirmation | NMR Spectroscopy | ¹H, ¹³C, ¹⁹F NMR in D₂O or DMSO-d₆ | ¹⁹F NMR is highly useful for confirming the trifluoromethyl group. |
| Enantiomeric Excess | Chiral HPLC | Column: Chiral Stationary Phase (e.g., polysaccharide-based); Mobile Phase: Hexane/Isopropanol | Requires derivatization (e.g., N-Boc protection) for good peak shape. |
| Residual Solvent | Headspace GC | - | Important for API intermediates to ensure solvents are below regulatory limits. |
References
-
Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. (2011). ResearchGate. Retrieved from [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10477. [Link]
-
Kelly, S. A., Pohle, S., & O'Reilly, E. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(11), 4713–4726. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Retrieved from [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2007). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. ResearchGate. Retrieved from [Link]
-
Busto, E., Gotor-Fernández, V., & Gotor, V. (2012). Protein engineering of amine transaminases. Frontiers in Microbiology, 3, 13. [Link]
- Method of preparing chiral beta-amino acids. (1990). Google Patents.
-
Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2024). MDPI. Retrieved from [Link]
-
Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2025). American Chemical Society. Retrieved from [Link]
-
Methods for synthesizing chiral b-Ar-b-Ar′-a-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. (2022). MDPI. Retrieved from [Link]
-
Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1988). Journal of the American Chemical Society. Retrieved from [Link]
-
Purification, crystallization and initial X-ray crystallographic analysis of the putative GTPase PH0525 from Pyrococcus horikoshii OT3. (2005). National Center for Biotechnology Information. Retrieved from [Link]
-
Purification, crystallization and initial X-ray crystallographic analysis of the putative GTPase PH0525 from Pyrococcus horikoshii OT3. (2005). PubMed. Retrieved from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]
- Method for crystallization of amino acids. (1992). Google Patents.
-
Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. (2007). National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Impurity Analysis
Here is the technical support center for Method Development for Analyzing (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Impurities.
Welcome to the technical support center for the analysis of this compound and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have structured this resource to provide not only step-by-step instructions but also the underlying scientific principles to empower you to solve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the critical physicochemical properties of this compound that influence analytical method development?
A1: Understanding the molecule's structure is the foundation of effective method development. This compound is a chiral, non-proteinogenic β-amino acid.[1][2][3] Key properties include:
-
Amphoteric Nature: It possesses both a basic amino group and an acidic carboxylic acid group. This means its ionization state is highly dependent on pH. For consistent chromatographic retention, the mobile phase pH should be controlled to be at least 2 units away from the molecule's isoelectric point (pI), ensuring it exists in a single ionic form.[4]
-
Chirality: The molecule has a stereocenter at the C3 position. Therefore, a specific chiral method is required to separate and quantify its enantiomeric impurity, the (R)-enantiomer.[2]
-
Hydrophobicity: The trifluoromethylphenyl group imparts significant hydrophobicity, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
UV Chromophore: The phenyl ring acts as a UV chromophore, allowing for detection using a UV detector, typically in the 210-260 nm range.
Q2: What types of impurities should I anticipate when analyzing this compound?
A2: Impurities can originate from the manufacturing process or from degradation over time.[5][6] According to ICH Q3A guidelines, they fall into several categories:[6][7][8]
-
Organic Impurities:
-
Enantiomeric Impurity: The (R)-enantiomer is the most critical stereoisomeric impurity.
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis route.
-
By-products: Resulting from side reactions during synthesis.
-
-
Degradation Products: These arise from the exposure of the drug substance to stress conditions such as acid, base, light, heat, or oxidation.[9] A forced degradation study is essential to identify these potential impurities and develop a stability-indicating method.[9][10][11]
-
Inorganic Impurities: Reagents, ligands, and catalysts used in the manufacturing process.[6]
-
Residual Solvents: Solvents used during synthesis and purification.[8]
Q3: What is a good starting point for developing an achiral RP-HPLC method for general impurity profiling?
A3: For general impurity profiling (separating process-related impurities and degradants from the main compound), a standard reversed-phase method is the best starting point. The goal is to achieve good peak shape and resolution for all potential impurities.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | A C18 column provides high hydrophobicity, which is suitable for retaining the analyte. A high-purity silica-based column is recommended to minimize silanol interactions.[12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic pH (around 2-3) ensures that both the carboxylic acid group is protonated (neutral) and the amino group is protonated (positive charge), leading to a single ionic species and improved peak shape by minimizing secondary interactions.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and better UV transparency. |
| Elution Mode | Gradient | A gradient is necessary to elute a wide range of impurities with varying polarities and to ensure the main, highly concentrated peak does not obscure closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[4] |
| Detection | UV at 215 nm and 254 nm | 215 nm provides general detection for the peptide bond-like structure, while 254 nm is good for the aromatic ring. A photodiode array (PDA) detector is ideal for assessing peak purity. |
| Injection Vol. | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
Q4: Which type of column is best for separating the (S)- and (R)-enantiomers?
A4: Direct separation of amino acid enantiomers without derivatization is preferred to avoid introducing additional steps and potential impurities.[13] For this compound, a teicoplanin-based chiral stationary phase (CSP), such as a CHIROBIOTIC T column, is highly effective.[4][13][14] These macrocyclic glycopeptide CSPs can operate in reversed-phase, normal-phase, or polar organic modes, offering great flexibility for method development.[13][14] The chiral recognition mechanism involves multiple interactions (ionic, hydrogen bonding, etc.) between the analyte and the teicoplanin selector.[14]
Part 2: Troubleshooting Guide for HPLC/UHPLC Analysis
This section provides solutions to common problems encountered during method development.
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for diagnosing and resolving common HPLC problems.
Q5: My main peak is tailing significantly. What is the cause and how can I fix it?
A5: Peak tailing is one of the most common issues in HPLC, especially for basic compounds like amines.[12]
-
Primary Cause: Secondary Silanol Interactions. The basic amino group on your molecule can interact with acidic, ionized silanol groups on the surface of the silica-based stationary phase.[12][15] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a "tail."
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with TFA or formic acid) protonates the amino group, but more importantly, it suppresses the ionization of the silanol groups on the stationary phase, significantly reducing the unwanted interaction.[12]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the active silanol groups. If you are using an older column, switching to a modern equivalent can solve the problem.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[12]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them. However, this is less common with modern columns and can suppress MS signals.
-
Q6: I am not getting any separation between the (S)- and (R)-enantiomers on my chiral column. What should I do?
A6: Achieving chiral separation can be challenging and often requires systematic optimization.
-
Primary Cause: Suboptimal Mobile Phase Composition. Chiral recognition on a teicoplanin-based CSP is highly sensitive to the type and concentration of the organic modifier in the mobile phase.[13][14]
-
Troubleshooting Steps:
-
Screen Different Organic Modifiers: The choice of organic modifier (e.g., methanol, ethanol, acetonitrile) can dramatically impact selectivity. It is recommended to screen all three. On teicoplanin columns, retention often exhibits a "U-shaped" profile, where retention first decreases and then increases with higher organic content; the optimal separation may be at either low or high organic concentrations.[13]
-
Optimize Modifier Concentration: Once the best modifier is identified, perform a series of runs varying its concentration in 5-10% increments to find the optimal resolution.
-
Adjust pH and Additives: The ionic state of the analyte is crucial for interaction with the CSP.[14] Systematically vary the pH of the aqueous component and/or add small amounts of acids (e.g., acetic acid, TFA) or bases (e.g., TEA) to the mobile phase.
-
Lower the Temperature: Chiral separations are often more effective at lower temperatures. Try running the separation at 15 °C or 20 °C, as this can enhance the thermodynamic differences between the diastereomeric complexes formed on the column.
-
Q7: My retention times are drifting to shorter times with every injection. What's wrong?
A7: Drifting retention times indicate an unstable system. The most common cause is insufficient column equilibration.[16]
-
Primary Cause: Inadequate Column Equilibration. When running a gradient, the column chemistry and the mobile phase composition along its length change. It is critical to run the starting mobile phase through the column for a sufficient time after each run to return it to its initial state.
-
Troubleshooting Steps:
-
Increase Equilibration Time: A common rule of thumb is to allow 10-20 column volumes of the starting mobile phase to pass through the column for re-equilibration. Check your column's specifications to calculate its volume.
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and alter the mobile phase composition delivered by the pump, leading to retention shifts.[16]
-
Ensure Mobile Phase is Properly Prepared: Make sure the mobile phase is well-mixed and degassed. Changes in dissolved gas levels can affect pump performance.[16]
-
Verify Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention.[4]
-
Part 3: Advanced Protocols and Method Validation
This section covers essential advanced procedures for comprehensive impurity analysis.
Protocol 1: Forced Degradation Study
A forced degradation study is required to develop a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active substance to ensure that the method can separate the resulting degradation products from the parent compound.[10][17]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Heat at 60-80 °C for several hours. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before injection. | To identify degradation products susceptible to low pH environments. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C). Take samples at various time points. Neutralize before injection. | To identify degradation products susceptible to high pH environments. |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Take samples at various time points. | To identify products of oxidation. |
| Thermal Stress | Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24-48 hours). Also, test a solution at a lower temperature (e.g., 60 °C). | To assess the stability of the compound at elevated temperatures in both solid and solution states. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Use a control sample protected from light. | To identify light-sensitive degradation products. |
Workflow for Impurity Identification
Caption: A systematic workflow for the structural elucidation of unknown impurities.
Q8: How do I identify an unknown impurity peak in my chromatogram?
A8: Identifying unknown impurities is a critical step and typically requires mass spectrometry (MS).[18][19][20] The workflow above illustrates the process.
-
Couple HPLC to a Mass Spectrometer (LC-MS): This is the most powerful technique for impurity profiling.[19][21] An initial LC-MS run will provide the molecular weight of the impurity eluting at that peak.
-
Obtain High-Resolution Mass Spectrometry (HRMS) Data: Using an instrument like a Q-TOF or Orbitrap mass spectrometer provides a highly accurate mass measurement.[18] This accurate mass allows you to determine the elemental composition (the exact number of C, H, N, O, F atoms), which is a crucial first step in identifying the structure.[18]
-
Perform Tandem MS (MS/MS): In an MS/MS experiment, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides structural clues, acting like a fingerprint for the molecule.[19]
-
Propose a Structure: Based on the elemental composition, fragmentation pattern, and knowledge of the synthesis and degradation pathways, you can propose a likely structure for the impurity.
-
Confirmation: The proposed structure should be confirmed by comparing its chromatographic retention time and MS/MS spectrum with a synthesized reference standard. If a standard is not available, the impurity may need to be isolated using preparative HPLC for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Q9: What are the key parameters I need to assess when validating my final impurity method according to ICH Q2(R1)?
A9: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[22] For an impurity method, the key validation characteristics according to ICH Q2(R1) are:[23][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and by spiking the sample with known impurities.[24]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying low-level impurities.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be established over a range from the LOQ to 120% of the specification limit for the impurity.[24]
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking the drug substance with known amounts of the impurities at different concentration levels.[24]
-
Precision: Assessed at three levels:
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[24]
References
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. (2020). J-Stage.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv Technology Corporation.
- 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International.
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed.
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- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
- Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. (n.d.). J&K Scientific.
- Mass spectrometry in impurity profiling. (2025). ResearchGate.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. (n.d.). Benchchem.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Resolve Mass Laboratories.
- Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). Benchchem.
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedChemExpress.
- A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. (n.d.). Benchchem.
- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. (n.d.). Benchchem.
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Addressing batch-to-batch variability of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS No. 507472-20-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this critical chiral building block. As a non-proteinogenic β-amino acid, its consistent quality is paramount for the successful synthesis of pharmacologically active compounds.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral non-proteinogenic β-amino acid. Its structure is notable for the trifluoromethyl (CF3) group on the phenyl ring, which enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[1] Its primary applications are in peptide synthesis and as a key intermediate for creating complex pharmaceutical agents where stereochemical control is crucial for interaction with biological targets.[1][2]
Q2: What are the most common sources of batch-to-batch variability for this compound?
A2: Batch-to-batch variability is a frequent challenge in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] For this specific compound, variability typically manifests in four key areas:
-
Chemical Purity and Impurity Profile: Variations in starting materials or reaction conditions can introduce unexpected impurities.[5]
-
Chiral Purity (Enantiomeric Excess): Incomplete stereochemical control during synthesis can lead to inconsistent ratios of the (S) and (R) enantiomers.
-
Physical Properties: Differences in crystallization conditions can result in lot-to-lot variation in crystal form (polymorphism), particle size, and density.[6]
-
Appearance: Discrepancies in color (e.g., white to off-white) can indicate the presence of trace impurities or degradation products.
Q3: Why is controlling batch-to-batch variability so critical?
A3: Consistency is a cornerstone of pharmaceutical development and manufacturing.[4] Subtle variations between batches of a key starting material can accumulate and lead to significant issues downstream, such as:
-
Failed Reactions: Inconsistent impurity profiles can poison catalysts or cause unintended side reactions.
-
Out-of-Specification (OOS) API: Variability in the intermediate can lead to the final API failing to meet regulatory specifications for purity, yield, or physical properties.[4]
Q4: What initial steps should I take when I observe a discrepancy between two batches?
A4: First, do not assume the material is unusable. A systematic investigation is required.
-
Quarantine the new batch: Prevent its use until the variability is understood and resolved.
-
Review the Certificates of Analysis (CoA): Compare the CoA for the new batch against a trusted reference batch. Pay close attention to purity, enantiomeric excess, residual solvents, and any physical property data provided.
-
Perform Head-to-Head Analytical Testing: Do not rely solely on the supplier's CoA. Re-test both the new batch and a reference batch in your own lab using validated analytical methods. This guide provides protocols for key tests in the following sections.
Troubleshooting Guide: A Deeper Dive
This section provides structured troubleshooting workflows for specific issues you may encounter. The key is to follow a logical, evidence-based approach to pinpoint the root cause.
Issue 1: Variation in Chemical Purity / Impurity Profile
Batches that meet the overall purity specification (e.g., >98%) can still behave differently if the nature and level of minor impurities change.[4]
Symptoms:
-
Lower than expected yield in subsequent synthetic steps.
-
Formation of new, unexpected byproducts in your reaction.
-
Discrepancies in HPLC chromatograms between batches (new peaks, different peak areas for known impurities).
Troubleshooting Workflow: Impurity Profile Variation
Caption: Workflow for troubleshooting chemical impurity variations.
Detailed Protocols & Explanations
Protocol: Comparative HPLC Purity Analysis
-
Objective: To accurately compare the impurity profiles of a new batch and a reference batch.
-
System Suitability: Before analysis, inject a standard solution to ensure the HPLC system is performing correctly (check retention time, peak area reproducibility, and resolution). This is a self-validating step.
-
Sample Preparation:
-
Accurately weigh and dissolve an equal concentration (e.g., 1 mg/mL) of the new batch and the reference batch in a suitable solvent (e.g., Methanol/Water).
-
Ensure complete dissolution. Use sonication if necessary.
-
-
HPLC Conditions (Example):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference batch, followed by the new batch.
-
Overlay the chromatograms. Carefully compare the retention times and relative peak areas of all minor peaks. A change in the impurity profile is a direct indicator of process variability.[7]
-
Expert Insight: The source of new impurities often lies with the starting materials used in the synthesis.[5] When you contact the supplier, providing them with high-quality comparative data (like an HPLC overlay) and LC-MS data for the unknown peaks will accelerate their investigation significantly.
Issue 2: Inconsistent Chiral Purity (Enantiomeric Excess)
Even a small decrease in enantiomeric excess (e.e.) can have a profound impact on the biological activity and safety profile of the final drug product.
Symptoms:
-
CoA for the new batch shows a lower e.e. value (e.g., 99.0% vs. a reference of >99.8%).
-
Difficulty in achieving desired diastereomeric purity in subsequent stereoselective reactions.
Troubleshooting Workflow: Chiral Purity Deviation
Caption: Workflow for troubleshooting chiral purity deviations.
Detailed Protocols & Explanations
Protocol: Chiral HPLC Analysis
-
Objective: To accurately determine the enantiomeric excess of the compound. The key is achieving baseline separation of the (S) and (R) enantiomers.
-
CSP Selection: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are common starting points.[8]
-
Sample Preparation:
-
Prepare a stock solution of the new batch (e.g., 1 mg/mL).
-
Prepare a "racemic" or "quasi-racemic" standard. If the pure (R)-enantiomer is not available, a sample that has been intentionally racemized (e.g., by heating with a base) can be used to confirm peak identity and resolution.
-
-
Chiral HPLC Conditions (Example):
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1)
-
Mode: Normal Phase (Isocratic)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
First, inject the racemic standard to confirm the retention times of both the (S) and (R) enantiomers and to ensure the resolution is >1.5.
-
Inject the new batch and the reference batch.
-
Calculate the enantiomeric excess: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Expert Insight: Chiral separations can be sensitive to mobile phase composition and temperature.[9] Always use freshly prepared mobile phase and a column oven for reproducibility. If you see peak tailing, it could be due to secondary interactions; for this amphoteric compound, ensuring the mobile phase pH is controlled (e.g., with TFA) is critical.[8]
Issue 3: Variation in Physical Properties & Appearance
Variability in physical properties like crystal form, particle size, and color can significantly impact downstream processes, formulation, and even bioavailability.[10][11]
Symptoms:
-
Different colors between batches (e.g., bright white vs. off-white/yellow).
-
Changes in solubility or dissolution rate.
-
Poor filterability or different bulk density.
Quantitative Data Summary: Physical Property Analysis
| Parameter | Method | Potential Cause of Variation | Impact on Process |
| Crystal Form | X-Ray Powder Diffraction (XRPD) | Different crystallization solvent, temperature, or cooling rate.[12] | Changes in solubility, stability, and bioavailability.[13] |
| Particle Size | Laser Diffraction | Milling or final isolation/drying procedure differences. | Affects dissolution rate, flowability, and content uniformity.[11] |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Inefficient drying or use of different solvents in final steps.[14] | Can affect crystal form and has strict regulatory safety limits.[15] |
| Color | Visual Inspection / Colorimetry | Presence of trace, highly colored impurities or thermal degradation.[16] | May indicate an unknown impurity; aesthetically undesirable. |
Troubleshooting & Explanations
-
Polymorphism: This is a critical parameter for any solid-state API or intermediate.[17] Different polymorphs of the same compound can have vastly different physical properties.[12][18] If you suspect a change in solubility or dissolution behavior, an XRPD analysis is the definitive test to compare the crystal forms of the batches.
-
Color Variation: While often just an aesthetic issue, a change in color should never be ignored. It can be the first sign of a new impurity or a process deviation.[19] The cause could be as simple as minor variations in raw materials or as complex as a slight temperature overshoot during drying leading to degradation.[16][20]
-
Residual Solvents: The type and amount of residual solvent are strictly controlled under ICH Q3C guidelines.[21][22] Solvents can become trapped within the crystal lattice and their presence can even define the crystal structure (solvates). A GC-HS analysis, as described in USP <467>, is the standard method to quantify these impurities.
Conclusion and Best Practices
Managing batch-to-batch variability is a proactive, data-driven process.[3][23] The key to success lies in robust internal quality control and clear communication with your material supplier.
Best Practices Checklist:
-
Always Qualify New Suppliers: Perform comprehensive testing on an initial sample before purchasing a large quantity.
-
Establish a "Golden" Reference Batch: Retain a sample from a batch that has proven to perform well in your process for future head-to-head comparisons.
-
Maintain Validated In-House Analytical Methods: Do not rely solely on supplier CoAs. Your own data is your best tool for troubleshooting.
-
Communicate Effectively: When a problem arises, provide your supplier with clear, high-quality data to facilitate a rapid and effective investigation.
-
Understand Your Process Sensitivities: Know which parameters of your starting material are most critical to the success of your own process. This allows you to focus your QC efforts where they matter most.
By implementing these practices and utilizing the troubleshooting guides provided, you can effectively mitigate the risks associated with batch-to-batch variability of this compound, ensuring the quality and consistency of your research and development efforts.
References
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- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
- Drug Polymorphism: A Key Consideration for API Development. Curia Global.
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- Polymorphism – All About Drugs. All About Drugs.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International.
- Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.
- Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical.
- Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab Blog.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac.
- The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. Seqens.
- Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health (NIH).
- Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid | 507472-20. J&K Scientific.
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- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. MedChemExpress.
- Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products. US Masterbatch.
- resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
- Causes and Remedies of Batch to Batch Shade Variation in Dyeing. ResearchGate.
- What Could Possibly Go Wrong in API Development?. Pharmaceutical Outsourcing.
- Understanding Colour Variation and How It Occurs. PlastikCity.
- Trouble with chiral separations. Chromatography Today.
- Managing API Raw Material Variability During Continuous Twin-Screw Wet Granulation. PubMed.
- How Masterbatches Ensure Color Consistency in Plastic?. EuroPlas.
- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. Benchchem.
- Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. PubMed.
- Basics of chiral HPLC. Sigma-Aldrich.
- Root cause variability in API manufacturing. Applied SmartFactory Solutions.
- Defining the right physical properties of API. Teva API.
- Troubleshooting Common API Errors and How to Fix Them. Medium.
- Top 9 Tips for Troubleshooting Rest API Issues. 500apps.
- Key Challenges in API Characterisation and its Impacts. Agilent.
- Common API Errors & How to Fix Them. TechnologyAdvice.
- A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. Benchchem.
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Validation & Comparative
A Comparative Efficacy Analysis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid and Other GABAergic Modulators
Abstract
The modulation of the γ-aminobutyric acid (GABA) system presents a cornerstone for therapeutic intervention in a spectrum of neurological and psychiatric disorders. (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic β-phenyl-γ-aminobutyric acid analog whose structure suggests potential activity as a GABAergic modulator, likely at the GABA-B receptor.[1][2] This guide provides a comparative framework for evaluating the efficacy of this compound against established GABA agonists and gabapentinoids, including baclofen, phenibut, gabapentin, and pregabalin. We delve into their mechanisms of action, receptor binding affinities, functional potencies, and preclinical efficacy in relevant models of spasticity, neuropathic pain, and anxiety. Detailed experimental protocols for key comparative assays are provided to enable researchers to generate robust, head-to-head datasets.
Introduction: The GABAergic System as a Therapeutic Target
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining balanced neuronal activity.[3] Dysregulation of GABAergic signaling is implicated in numerous pathologies, including epilepsy, anxiety disorders, spasticity, and neuropathic pain.[4][5] The therapeutic potential of modulating this system has been extensively explored, primarily through two major receptor subtypes: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.
-
GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that produce slow and prolonged inhibitory effects.[6][7]
This guide focuses on compounds targeting the GABA-B receptor and related pathways. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately reducing neuronal excitability.[6]
Profile of this compound
This compound is a chiral β-amino acid derivative.[8] Its structural similarity to phenibut and baclofen suggests it may function as a GABA-B receptor agonist.[1][2] The presence of a trifluoromethyl group on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and lipophilicity, which could translate to an improved pharmacokinetic profile.[2][8]
While direct, publicly available efficacy data for this specific compound is limited, its structural attributes warrant a thorough investigation into its potential as a novel therapeutic agent. This guide outlines the necessary experimental framework for such an evaluation.
Comparative Analysis of GABAergic Modulators
A meaningful evaluation of this compound necessitates a direct comparison with well-characterized compounds. We have selected the following agents based on their mechanisms of action and clinical relevance:
-
Baclofen: The prototypical selective GABA-B receptor agonist, widely used for the treatment of spasticity.[6][9][10]
-
Phenibut: A GABA-B receptor agonist that also exhibits activity as a gabapentinoid by blocking α2δ subunit-containing voltage-gated calcium channels.[11][12][13][14]
-
Gabapentin & Pregabalin: Gabapentinoids that do not directly act on GABA receptors but exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[15][16][17][18][19][20][21][22][23]
Mechanism of Action
The primary differentiator among these compounds is their molecular target. While baclofen is a direct GABA-B agonist, gabapentin and pregabalin are not.[15][18][20][23] Phenibut exhibits a dual mechanism of action.[11][13] The presumed mechanism for our compound of interest is GABA-B agonism, a hypothesis that requires experimental validation.
GABA-B Receptor Signaling Pathway
Caption: Activation of the GABA-B receptor by an agonist triggers a cascade of intracellular events.
Quantitative Pharmacological Parameters
The following table summarizes key in vitro pharmacological data for the selected comparators. The values for this compound are presented as hypothetical targets for experimental determination.
| Compound | Primary Target | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| This compound | Presumed GABA-B Receptor | To be determined | To be determined |
| Baclofen | GABA-B Receptor | ~0.04 µM (for [3H]-baclofen displacement by GABA)[24] | ~0.13 µM (for [3H]-GABA displacement)[24] |
| (R)-Phenibut | GABA-B Receptor, α2δ subunit of VGCC | ~92 µM (GABA-B)[25], ~23 µM (α2δ)[11] | Variable depending on assay |
| Gabapentin | α2δ subunit of VGCC | Does not bind to GABA receptors[15][19] | Not applicable for GABA receptors |
| Pregabalin | α2δ subunit of VGCC | Does not bind to GABA receptors[17][18][20] | Not applicable for GABA receptors |
Note: Binding affinities and potencies can vary based on experimental conditions and tissue/cell types used.
Preclinical Efficacy in Animal Models
The therapeutic potential of a novel compound is ultimately determined by its efficacy in relevant in vivo models.
| Indication | Animal Model | Key Efficacy Readouts | Comparator Performance |
| Spasticity | Genetically spastic rats, spinal cord injury models | Reduction in muscle tone, improved motor function | Baclofen is highly effective.[5][10][26] |
| Neuropathic Pain | Chronic constriction injury (CCI), spinal nerve ligation (SNL) | Increased paw withdrawal threshold (allodynia), reduced hyperalgesia | Gabapentinoids are moderately effective.[16] Baclofen shows some antinociceptive effects.[9] |
| Anxiety | Elevated plus maze, light-dark box test | Increased time in open arms/light compartment | Phenibut and gabapentinoids show anxiolytic activity.[12][15] |
Recommended Experimental Protocols
To generate comparative data for this compound, the following experimental workflows are recommended.
Radioligand Binding Assay for GABA-B Receptor Affinity
This assay quantifies the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for determining GABA-B receptor binding affinity.
Step-by-Step Protocol:
-
Tissue Preparation: Homogenize rat whole brain tissue in a buffered solution. Centrifuge to pellet the membranes and resuspend.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a GABA-B specific radioligand (e.g., [³H]-GABA or [³H]-baclofen), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular contents.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. The resulting dose-response curve will be used to calculate the EC50 value, representing the concentration of the compound that produces 50% of the maximal inhibitory effect.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel GABAergic modulators. Its structural similarity to known GABA-B agonists suggests a potential therapeutic utility in conditions such as spasticity and neuropathic pain. However, a comprehensive preclinical evaluation is necessary to elucidate its precise mechanism of action, pharmacological profile, and in vivo efficacy.
The comparative framework and experimental protocols outlined in this guide provide a robust roadmap for researchers to generate the critical data needed to assess the therapeutic potential of this compound relative to existing agents. Head-to-head studies focusing on receptor binding, functional activity, and behavioral outcomes will be instrumental in determining its place in the landscape of GABA-targeted therapies.
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Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Retrieved January 9, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin? Retrieved January 9, 2026, from [Link]
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PsychDB. (2025, November 29). What is the effect of pregabalin (Lyrica) on brain gamma-aminobutyric acid (GABA) levels? Retrieved January 9, 2026, from [Link]
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Tenny, S., & Abd T, F. M. (2024, February 21). Gabapentin - StatPearls - NCBI Bookshelf. Retrieved January 9, 2026, from [Link]
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A Comparative Guide to Validating In Vivo Target Engagement of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for validating the target engagement of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. We will delve into the mechanistic rationale behind selecting appropriate methodologies, compare their relative strengths and weaknesses, and provide detailed experimental protocols grounded in established scientific principles.
Introduction: Defining the Target and the Challenge
This compound is a synthetic β-amino acid derivative whose structure is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its core structure, a β-phenyl-γ-aminobutyric acid analog, strongly suggests its potential as a modulator of GABAergic neurotransmission.[1] The inclusion of a trifluoromethyl (CF3) group is a common medicinal chemistry strategy to enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.[1][2]
Based on its structural similarity to compounds like baclofen and phenibut, the primary molecular target is hypothesized to be the GABA_B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[1] However, confirming that a compound reaches and binds to its intended target in a complex living system—a concept known as target engagement—is a critical, non-trivial step in the drug discovery pipeline. It is the essential link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
This guide will compare four distinct, yet complementary, methodologies to confirm and quantify the in vivo target engagement of this compound with the GABA_B receptor.
Section 1: Foundational Concepts in GABA_B Receptor Engagement
The GABA_B receptor is a heterodimeric GPCR, composed of GABA_B1 and GABA_B2 subunits. Upon binding of an agonist like GABA or baclofen, the receptor undergoes a conformational change, leading to the dissociation of the associated G-protein into its Gα(i/o) and Gβγ subunits. This initiates a downstream signaling cascade, primarily the inhibition of adenylyl cyclase (leading to decreased cAMP) and the modulation of ion channels (activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs, and inhibition of voltage-gated calcium channels).[3]
A test compound could interact with this receptor as an orthosteric agonist/antagonist (binding at the same site as GABA) or as a positive/negative allosteric modulator (PAM/NAM) that binds to a different site to enhance or inhibit the effect of the endogenous ligand. Establishing not just if the compound binds, but how, is crucial.
Caption: Simplified GABA_B receptor signaling pathway.
Section 2: Direct Target Engagement Methodologies
Direct methods aim to measure the physical interaction between the drug and its target protein.
Method A: In Vivo Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique that measures protein-protein or ligand-protein proximity in real-time in living animals.[4] It relies on energy transfer from a bioluminescent donor (e.g., NanoLuc luciferase) fused to the target protein to a fluorescent acceptor conjugated to a ligand.
Scientific Rationale: By genetically tagging the GABA_B receptor with NanoLuc and administering a fluorescently labeled version of our test compound (or a known fluorescent GABA_B ligand), we can directly measure binding. Energy transfer only occurs when the donor and acceptor are within ~10 nm, providing a highly specific signal of target engagement.[4]
Caption: Experimental workflow for In Vivo BRET.
Experimental Protocol:
-
Model Generation: Develop a transgenic mouse model expressing the GABA_B2 subunit fused with NanoLuc (NLuc) at its N-terminus under a neuron-specific promoter.
-
Ligand Synthesis: Synthesize a fluorescent analog of a known high-affinity GABA_B ligand (e.g., CGP54626) with a suitable fluorophore.
-
Animal Dosing: A cohort of transgenic mice is administered this compound at various doses via a relevant route (e.g., intraperitoneal, oral). A control group receives a vehicle.
-
Probe Administration: At the expected Tmax of the test compound, animals are administered the fluorescent ligand and the NLuc substrate (e.g., furimazine).
-
Imaging: Animals are anesthetized and placed in an in vivo imaging system (IVIS). Bioluminescence (donor) and fluorescence (acceptor) emissions are captured over time.
-
Data Analysis: The BRET ratio is calculated. A significant decrease in the BRET ratio in the compound-treated group compared to the vehicle group indicates that the test compound is occupying the receptor and preventing the fluorescent ligand from binding.
Method B: In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that a protein's thermal stability increases when its specific ligand is bound.[5] This change in stability can be detected by heating tissue samples to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Scientific Rationale: If this compound binds to the GABA_B receptor in the brain, it will stabilize the receptor complex. When brain tissue from a drug-treated animal is heated, more GABA_B receptor protein will remain in its native, soluble form compared to tissue from a vehicle-treated animal. This provides direct evidence of target engagement without requiring any modification to the compound or the target.[6]
Caption: Experimental workflow for In Vivo CETSA.
Experimental Protocol:
-
Animal Dosing: Administer the test compound or vehicle to cohorts of animals.
-
Tissue Harvest: At the time of peak brain exposure, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).
-
Sample Preparation: Homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Thermal Challenge: Aliquot the homogenate into PCR tubes and heat them individually to a range of temperatures (e.g., in a thermal cycler) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Fractionation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of GABA_B receptor protein using a sensitive immunoassay like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble receptor against temperature for both vehicle and drug-treated groups. A rightward shift in the melting curve (increase in Tm) for the drug-treated group confirms target engagement.
Section 3: Indirect & Functional Target Engagement Methodologies
Indirect methods measure the physiological or biochemical consequences of the drug binding to its target.
Method C: Pharmacodynamic (PD) Biomarker Analysis via In Vivo Microdialysis
Microdialysis is an in vivo technique used to sample the extracellular fluid of a specific tissue. By placing a semi-permeable probe in a target brain region, one can measure real-time changes in neurotransmitter levels following drug administration.
Scientific Rationale: As GABA_B receptor activation is inhibitory, engagement by an agonist or PAM is expected to decrease the release of GABA itself (via autoreceptors) and other neurotransmitters like glutamate in specific brain circuits. By monitoring these neurochemical changes, we can indirectly confirm that the compound is engaging its target and producing a functional downstream effect.
Experimental Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the desired brain region (e.g., ventral tegmental area, VTA).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Experiment: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours.
-
Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using a highly sensitive method like HPLC coupled with mass spectrometry (LC-MS/MS).
-
Data Analysis: Express post-dose neurotransmitter levels as a percentage of the baseline. A significant, time-dependent change relative to the vehicle group indicates functional target engagement.
Method D: In Vivo Magnetic Resonance Spectroscopy (MRS)
MRS is a non-invasive imaging technique that allows for the direct measurement of certain endogenous metabolites in the brain, including GABA.[7]
Scientific Rationale: While microdialysis measures extracellular neurotransmitter flux, MRS measures the total concentration of GABA within a larger brain volume (a "voxel"), typically in the millimolar range.[7][8] A compound that significantly alters GABAergic tone by engaging GABA_B receptors could potentially lead to measurable changes in the total GABA pool over time, reflecting shifts in synthesis, release, and metabolism. This provides a translational biomarker that can be used in both preclinical models and human studies.
Experimental Protocol:
-
Animal Acclimation: Acclimate the animal to the MRI scanner environment to minimize stress.
-
Baseline Scan: Anesthetize the animal and perform a baseline MRS scan. A specific pulse sequence (e.g., MEGA-PRESS) is required to edit the spectrum and resolve the GABA signal from overlapping, more abundant metabolites.
-
Voxel Placement: Place the MRS voxel in a brain region of interest known to have high GABA_B receptor density.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Dose Scans: Perform a series of MRS scans at different time points after administration.
-
Data Analysis: Quantify the GABA concentration from the spectra, often expressed as a ratio to a stable metabolite like creatine (Cr) or water. A significant change in the GABA/Cr ratio from baseline, compared to the vehicle group, provides evidence of target engagement affecting GABA homeostasis.
Section 4: Comparative Analysis and Data Interpretation
The choice of methodology depends on the specific question being asked, available resources, and the stage of the drug discovery program.
Table 1: Comparison of In Vivo Target Engagement Methodologies
| Feature | In Vivo BRET | In Vivo CETSA | Microdialysis | In Vivo MRS |
| Measurement | Direct (Binding) | Direct (Binding) | Indirect (Function) | Indirect (Function) |
| Principle | Proximity-based energy transfer | Ligand-induced thermal stabilization | Neurotransmitter flux | Bulk metabolite concentration |
| Invasiveness | High (transgenics) | Moderate (terminal) | High (surgery) | Low (non-invasive) |
| Key Output | BRET Ratio (Occupancy) | ΔTm (Stabilization) | % Change in GABA/Glu | % Change in GABA/Cr |
| Strengths | High specificity; real-time | No compound/target labels needed | High temporal/spatial resolution | Non-invasive; translational |
| Weaknesses | Requires genetic/chemical probes | Terminal; lower throughput | Invasive; technically complex | Lower sensitivity; measures total pool |
Interpreting Results with Comparator Compounds
To properly contextualize the data, this compound should be tested alongside reference compounds.
-
Baclofen: A known orthosteric agonist for the GABA_B receptor.[1]
-
GS39783: A known Positive Allosteric Modulator (PAM) of the GABA_B receptor.[9]
-
Vehicle: Negative control.
Table 2: Hypothetical Comparative Data for Target Engagement
| Method | (S)-3-Amino-3-... (Test Cmpd) | Baclofen (Agonist) | GS39783 (PAM) | Expected Outcome Interpretation |
| In Vivo CETSA (ΔTm) | +2.5 °C | +3.1 °C | +2.8 °C | All three compounds bind to and stabilize the receptor. |
| Microdialysis (% change in Hippocampal GABA) | -40% | -55% | -15% (alone)-60% (with GABA) | Test compound and Baclofen show agonist activity. GS39783 shows PAM activity (enhances endogenous GABA effect). |
| In Vivo MRS (% change in Cortical GABA/Cr) | +15% | +20% | +8% | Agonist activity leads to a compensatory increase in the total GABA pool over time. |
Note: Data are hypothetical and for illustrative purposes.
This comparative approach is crucial. For instance, if the test compound shows a strong thermal shift in CETSA (confirming it binds) but has a weak effect on neurotransmitter release in microdialysis when administered alone, it might suggest a PAM-like mechanism of action, which could then be confirmed with co-administration studies.
Conclusion
Validating the in vivo target engagement of this compound requires a multi-faceted approach. No single experiment can provide all the answers. Direct binding assays like in vivo CETSA or BRET offer definitive proof of physical interaction. In parallel, functional readouts from microdialysis and MRS provide crucial evidence that this binding event translates into a meaningful biological consequence within the central nervous system. By objectively comparing the profile of the test compound against well-characterized alternatives like agonists and PAMs, researchers can build a robust, self-validating data package that clearly defines the compound's in vivo mechanism of action and builds confidence for further development.
References
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MedChemExpress. (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid.
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Stoddart, L. A., et al. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. PMC - NIH.
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BenchChem. (2025). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.
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BenchChem. (2025). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery.
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Zhang, Y., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
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Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
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DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
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MedChemExpress. (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid.
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ResearchGate. (2018). Expression and validation of GABA B receptors.
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Marvin, J. S., et al. (2019). A genetically encoded fluorescent sensor for in vivo imaging of GABA. Nature Methods.
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Sabbatini, M., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
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PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid versus its (R)-enantiomer activity
An In-Depth Technical Guide to the Stereoselective Activity of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Enantiomers
For researchers and professionals in drug development, understanding the stereochemical nuances of a molecule is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. In this guide, we delve into the comparative activities of the (S) and (R) enantiomers of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a β-amino acid derivative of significant interest in medicinal chemistry. Our analysis is grounded in established pharmacological principles and provides a framework for empirical validation.
Introduction: The Principle of Chirality in Drug Action
Chirality is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in their biological activity, metabolism, and toxicity. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions. This guide specifically examines the (S) and (R) enantiomers of 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. These molecules are classified as β-phenyl-β-alanines and feature a trifluoromethyl (CF3) group on the phenyl ring—a common modification in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3]
The central hypothesis, based on extensive data from structurally similar compounds, is that the (R)-enantiomer is the pharmacologically active form (the eutomer) for modulating the GABAergic system, while the (S)-enantiomer is the less active form (the distomer).
The Primary Molecular Target: GABA-B Receptor
Structural similarity to known neuroactive compounds, such as baclofen and phenibut, strongly suggests that the primary molecular target for these enantiomers is the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[2][3]
-
GABA's Role : GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for regulating neuronal excitability.[3][]
-
GABA-B Receptor Function : The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates slow and sustained inhibitory effects.[3][] This activation initiates a signaling cascade leading to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal activity.[]
The stereoselectivity of the GABA-B receptor is well-documented. The clinically used muscle relaxant baclofen is a prime example; its activity resides almost exclusively in the (R)-enantiomer, (R)-4-amino-3-(4-chlorophenyl)butanoic acid.[2] This precedent provides a strong basis for predicting the activity profile of the enantiomers .
Caption: Simplified GABA-B Receptor Signaling Pathway.
Comparative Analysis: (R)- vs. (S)-Enantiomer Activity
The (R)-Enantiomer: This is the presumed eutomer , or the pharmacologically active enantiomer. Its three-dimensional arrangement allows for optimal binding to the GABA-B receptor, leading to agonistic activity. Research and literature on GABAergic modulators with this core structure invariably focus on the (R)-enantiomer for therapeutic applications.[1][2][3]
The (S)-Enantiomer: This is the presumed distomer , or the less active enantiomer. Its stereochemistry likely results in a poor fit within the receptor's binding site, leading to significantly lower or negligible affinity and efficacy. While it may serve as a valuable chiral building block in synthetic chemistry, its direct biological activity at the GABA-B receptor is expected to be minimal.[5]
Predicted Performance Metrics
The following table summarizes the expected performance metrics based on established principles for this compound class.
| Parameter | (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | (R)-Baclofen (Benchmark) |
| Primary Target | GABA-B Receptor | GABA-B Receptor | GABA-B Receptor |
| Predicted Activity | Agonist | Negligible / Very Weak Agonist | Potent Agonist |
| Predicted Potency | High | Very Low | High |
| Primary Role | Active Pharmaceutical Ingredient (API) candidate | Chiral building block, synthetic intermediate | Clinically used drug |
Disclaimer: The data presented here is illustrative and based on established structure-activity relationships for this class of compounds, as direct comparative studies for these specific enantiomers have not been identified in publicly available literature.[2]
Experimental Verification: A Protocol for Comparative Analysis
To empirically validate the predicted stereoselective activity, a competitive radioligand binding assay is the gold standard. This experiment quantifies the binding affinity (Ki) of each enantiomer for the GABA-B receptor.
Objective:
To determine and compare the binding affinities (Ki) of the (S)- and (R)-enantiomers of 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid at the human GABA-B receptor.
Materials:
-
Test Compounds: (S)- and (R)-enantiomers, dissolved in appropriate buffer.
-
Receptor Source: Cell membranes from HEK-293 cells stably expressing human GABA-B1b and GABA-B2 subunits.
-
Radioligand: [³H]-CGP54626 (a potent and specific GABA-B antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Counter and Cocktail.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of both the (R)- and (S)-enantiomers, typically from 100 µM down to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (for non-specific binding).
-
50 µL of the appropriate test compound dilution.
-
50 µL of the radioligand ([³H]-CGP54626) at a final concentration near its Kd value.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each compound concentration (Total Binding - Non-specific Binding).
-
Plot the percent specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Comparing Enantiomer Binding Affinity.
Conclusion and Outlook
While both molecules are valuable chiral building blocks for synthetic chemists, only the (R)-enantiomer holds significant promise as a potential therapeutic agent targeting the GABAergic system. The provided experimental protocol offers a direct and robust method for confirming this predicted stereoselectivity, a crucial step in the preclinical development of any chiral drug candidate.
References
- BenchChem. (2025). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery.
- BenchChem. (2025). 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid and Structurally Similar GABA-B Receptor Modula.
- BenchChem. (2025). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.
- MedChemExpress. (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- BOC Sciences. GABA Receptor Agonist.
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A Comparative Guide to the Receptor Cross-Reactivity of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed comparative analysis of the receptor binding profile of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. While this compound is primarily utilized as a chiral building block in pharmaceutical synthesis, understanding its intrinsic pharmacological activity and potential for off-target interactions is crucial for interpreting research data and predicting the pharmacological profiles of its derivatives.[1][2] This document consolidates available data on its primary receptor interactions and evaluates its cross-reactivity with other major receptor families. We present standardized experimental protocols for assessing receptor binding and function, ensuring that researchers can validate and expand upon these findings. The objective is to provide an authoritative resource for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Introduction: The Imperative of Selectivity in Neuromodulator Design
This compound is a non-proteinogenic β-amino acid derivative.[2] Its structure, featuring a chiral center and a trifluoromethyl (CF3) group on the phenyl ring, makes it a valuable synthon in medicinal chemistry.[1][2] The CF3 group is known to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of drug candidates.[2]
While often viewed as an intermediate, the structural similarity of this compound to endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA), necessitates a thorough evaluation of its own potential to interact with biological receptors. High receptor selectivity is a cornerstone of modern drug development, as off-target interactions can lead to undesirable side effects or confound experimental results. This guide addresses this critical need by examining the cross-reactivity profile of this compound, with a primary focus on the GABA receptor system.
Pharmacological Profile at the Primary Target: GABAB Receptors
The primary pharmacological target identified for compounds structurally related to GABA are the GABA receptors, which are categorized into ionotropic GABAA and metabotropic GABAB receptors.[3] Experimental data from binding assays indicate that the closely related phosphinic acid analogue, CGP-35348 , is a selective antagonist for the GABAB receptor.[4][5] Given the structural similarities, the GABAB receptor is the principal target of interest for this compound.
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6] They exist as obligate heterodimers of GABAB1 and GABAB2 subunits.[7] Upon activation by an agonist like GABA or baclofen, the receptor complex activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability.[6][8]
Antagonists at this receptor, such as CGP-35348, block these effects and are valuable tools for studying the physiological roles of GABAB receptors.[5][9]
Comparative Cross-Reactivity Analysis
To provide a clear comparison, we have synthesized data from studies on CGP-35348, a benchmark compound, to infer the likely selectivity profile of this compound. A comprehensive receptor screen is essential to determine the selectivity of any new chemical entity.
Table 1: Comparative Receptor Binding Profile
| Receptor Target | Ligand | Affinity (IC50 / Ki) | Functional Activity | Reference |
| GABAB | CGP-35348 | 34 µM (IC50) | Antagonist | [5] |
| GABAA | CGP-35348 | No significant affinity | Inactive | [5] |
| Adrenergic Receptors | CGP-35348 | No significant affinity | Inactive | [5] |
| Dopamine Receptors | CGP-35348 | No significant affinity | Inactive | [5] |
| Serotonin Receptors | CGP-35348 | No significant affinity | Inactive | [5] |
| Glutamate Receptors | CGP-35348 | No significant affinity | Inactive | [5] |
This table is based on data for the structurally related antagonist CGP-35348, as direct, comprehensive screening data for this compound is not widely published. The data strongly suggests high selectivity for the GABAB receptor over other tested neurotransmitter receptors.
Interpretation of Data: The available evidence for the benchmark compound CGP-35348 indicates a high degree of selectivity for the GABAB receptor.[4][5] It did not show significant affinity in a variety of other receptor binding assays, suggesting a clean off-target profile.[5] This selectivity is crucial, as cross-reactivity with other receptors, such as GABAA or various monoamine receptors, could lead to complex and difficult-to-interpret physiological effects. Researchers using this compound as a building block should be aware that while its intrinsic activity may be low, derivatives could exhibit a similar selective profile for GABAB receptors.
Detailed Experimental Methodologies
To ensure scientific integrity and enable replication, we provide detailed protocols for key assays used to determine receptor affinity and function. Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a receptor.[10][11][12]
Protocol: Radioligand Competition Binding Assay for GABAB Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the GABAB receptor.
Objective: To measure the affinity of a test compound by quantifying its ability to displace a known radioligand from the GABAB receptor.
Materials:
-
Receptor Source: Rat cortical membranes or cells expressing recombinant human GABAB receptors.
-
Radioligand: [³H]CGP-54626 (a high-affinity GABAB antagonist).[13]
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Non-specific Binding Control: 10 µM GABA (or another suitable high-affinity ligand).
-
Filtration System: 96-well plate harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).[14]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold lysis buffer. Centrifuge to pellet membranes and wash multiple times to remove endogenous GABA.[13] Resuspend the final pellet in assay buffer to a concentration of ~1 mg/mL protein.[13]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[14][15]
-
50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
50 µL of radioligand ([³H]CGP-54626) at a concentration near its Kd.
-
150 µL of the membrane preparation.[14]
-
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no test compound.
-
Non-specific Binding: Contains radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM GABA).
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
Workflow Diagram: Competition Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki) via a radioligand competition assay.
Signaling Pathway Visualization
Understanding the downstream consequences of receptor interaction is vital. As a GABAB receptor antagonist, this compound would act to block the canonical inhibitory pathway mediated by GABA.
Diagram: GABAB Receptor Antagonism
Caption: Mechanism of GABAB receptor antagonism. The antagonist prevents GABA from activating the Gi/o pathway, thereby blocking downstream inhibitory effects.
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that this compound, if pharmacologically active, would likely exhibit a selective antagonist profile at the GABAB receptor. Its value as a synthetic intermediate is clear, and this potential for inherent bioactivity should be a key consideration in drug design programs.[1]
We recommend that any novel derivatives synthesized from this compound undergo a comprehensive receptor screening panel early in the development process. This should include, at a minimum, radioligand binding assays against a broad range of CNS receptors, followed by functional assays for any identified targets. Such a strategy will ensure a thorough understanding of the selectivity profile, mitigate risks of off-target effects, and ultimately accelerate the development of safer and more effective therapeutic agents.
References
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Olpe, H. R., et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38. [Link]
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Wikipedia. CGP-35348. [Link]
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Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 105-113. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
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Poleszak, E., & Malec, D. (1995). The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 481-486. [Link]
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ResearchGate. Assay conditions for GPCR radioligand competition binding assays. [Link]
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Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current Topics in Medicinal Chemistry, 16(28), 3267-3275. [Link]
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Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]
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Ghit, A., & Assal, D. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Benke, D. (2020). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 14, 143. [Link]
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Structure-activity relationship of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Analogs
A Comparative Guide for Drug Development Professionals
This guide presents a detailed examination of the structure-activity relationships (SAR) for analogs of this compound. As a GABA analog, this scaffold is pivotal in the development of modulators of the central nervous system.[1] We will dissect the molecular architecture, compare the performance of key analogs with supporting data, and provide the experimental context necessary for researchers in neuroscience and medicinal chemistry.
Introduction: Targeting the GABAergic System
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, essential for regulating neuronal excitability.[1][2][3] Disruptions in GABA signaling are implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and chronic pain.[4][5] A primary mechanism for terminating GABA's synaptic action is its reuptake from the synaptic cleft by GABA transporters (GATs).[2][5] Consequently, inhibiting these transporters—specifically GAT-1, GAT-2, GAT-3, and BGT-1—is a validated therapeutic strategy to increase extracellular GABA concentrations and enhance inhibitory neurotransmission.[2][3][4][5]
The this compound scaffold serves as a potent and selective framework for GAT inhibitors. The strategic inclusion of the trifluoromethyl (CF3) group is a common tactic in medicinal chemistry to improve metabolic stability and lipophilicity, thereby enhancing pharmacokinetic properties.[1][6]
The Core Pharmacophore: A Molecular Blueprint for Activity
The efficacy of these analogs is rooted in a core structure comprising three critical pharmacophoric elements. The spatial arrangement of the β-amino acid backbone correctly orients these features for interaction within the GAT binding pocket.
Figure 1: Core pharmacophoric elements required for GAT inhibition.
Dissecting the Structure-Activity Relationship (SAR)
Systematic modification of the parent scaffold has elucidated the structural requirements for potency and selectivity across GAT subtypes.
Phenyl Ring Modifications
The substituted phenyl ring is a critical determinant of binding affinity.
-
Trifluoromethyl (CF3) Group : This electron-withdrawing group significantly enhances potency. Its placement at the meta-position is generally optimal.[1][6] Isomers with the CF3 group at the ortho- or para-positions typically show reduced activity.[1]
-
Alternative Substituents : Replacing the CF3 group with other lipophilic or halogen groups can modulate activity. However, the CF3 group often provides a superior combination of potency and metabolic stability.
-
Bioisosteric Replacement : While the phenyl ring is common, replacing it with other aromatic systems like thiophene has been explored to fine-tune selectivity and pharmacokinetic profiles.
Amino Acid Backbone Alterations
The β-amino acid backbone dictates the orientation of the key functional groups.
-
Stereochemistry : The (S)-enantiomer is crucial for high-affinity binding, highlighting the stereoselective nature of the GAT binding pocket. The corresponding (R)-enantiomer is significantly less active.[6]
-
Conformational Constraint : Introducing rigidity into the backbone, for example, by incorporating it into a ring system like in nipecotic acid derivatives, is a well-established strategy to lock the molecule in a bioactive conformation and improve affinity.[2][3]
N-Substitution of the Amino Group
Modifying the primary amino group offers a powerful handle to tune selectivity and potency.
-
N-Alkylation : Small alkyl groups on the nitrogen are often tolerated and can sometimes enhance potency.
-
N-Aryl/Acyl Moieties : The addition of larger, lipophilic groups can dramatically increase potency and selectivity, particularly for GAT-1. This strategy is exemplified by the highly potent GAT-1 inhibitor tiagabine, which features a complex N-substituted side chain.[2][7]
Comparative Performance of GAT Inhibitor Analogs
The following table summarizes publicly available data for representative GAT inhibitors to contextualize the performance of this compound class. The data illustrates the impact of structural modifications on potency and selectivity.
| Compound/Analog | Key Structural Feature | Target(s) | IC50 (µM) | Selectivity Profile |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Triaryl N-substitution on a nipecotic acid core | GAT-3 | 5 | Selective for GAT-3 over GAT-1 (>200 µM) and GAT-2 (21 µM)[3] |
| Tiagabine | Diheteroarylvinyloxy N-substitution on a nipecotic acid core | GAT-1 | 0.07 | Highly selective GAT-1 inhibitor[2] |
| NNC-711 | Diphenylbutenyl N-substitution on a nipecotic acid core | GAT-1 | 0.04 | Highly selective GAT-1 inhibitor[2] |
| Compound 9 (from ACS Pubs) | Novel non-GABA analog scaffold | BGT-1 | 13.9 | Preferential for BGT-1; 4x weaker at GAT-3[4] |
Table 1: Comparative in vitro potency and selectivity of various GAT inhibitors. Data is compiled from multiple sources to illustrate SAR principles.
Essential Experimental Protocols
Validating the activity of novel analogs requires robust and reproducible assays. The following are standard, field-proven methodologies.
Protocol 1: [³H]GABA Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the transport of GABA into cells, providing a direct measure of its inhibitory potency (IC50).[4][8]
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (e.g., hGAT-1 or hGAT-3) in 96-well plates.[4] Culture for approximately 24 hours.[4]
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with the various concentrations of the test compound for 5-10 minutes at room temperature.[8]
-
Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and non-radiolabeled GABA.[4]
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 3-8 minutes).[4][8]
-
Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Figure 2: Standard experimental workflow for a [³H]GABA uptake assay.
Mechanism of Action and Signaling Pathway
GAT inhibitors exert their effect by blocking the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABAA and GABAB receptors. The net result is a potentiation of inhibitory neurotransmission.
Figure 3: Mechanism of action for a GAT inhibitor at a GABAergic synapse.
Conclusion
The this compound scaffold is a highly tractable starting point for the design of potent and selective GABA reuptake inhibitors. The structure-activity relationships are well-defined, with the stereochemistry, phenyl ring substitution, and N-substituents serving as key handles for optimizing pharmacological properties. By leveraging the established SAR and employing robust in vitro characterization assays, researchers can rationally design next-generation analogs with improved potency, selectivity, and therapeutic potential for a range of CNS disorders.
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A Head-to-Head Comparison of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and Baclofen for GABAB Receptor Modulation
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and the clinically established drug, baclofen. Both compounds are modulators of the γ-aminobutyric acid type B (GABAB) receptor, a critical target in the central nervous system for treating conditions like muscle spasticity.[1][2] This document synthesizes available data to contrast their molecular profiles, pharmacological activities, and the experimental frameworks used for their evaluation.
Introduction to the Compounds
Baclofen , chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a well-established GABAB receptor agonist used clinically for the management of spasticity, particularly in patients with multiple sclerosis and spinal cord injuries.[1][3] It serves as a benchmark compound in GABAB receptor research.
This compound is a synthetic amino acid derivative and a structural analog of GABA.[4][5] The inclusion of a trifluoromethyl group on the phenyl ring is a medicinal chemistry strategy often employed to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] Its (S)-enantiomer configuration is crucial, as stereochemistry often dictates potency at the GABAB receptor.[4]
Molecular and Pharmacological Profiles
Chemical Structures
The structural differences between the two molecules are key to their distinct pharmacological properties. Baclofen features a chlorophenyl group, while the newer compound has a trifluoromethylphenyl group.
| Compound | Chemical Structure | Molecular Formula | Key Features |
| Baclofen | C10H12ClNO2 | β-(4-chlorophenyl)-GABA derivative | |
| This compound | C10H10F3NO2 | β-phenyl-β-alanine derivative with a meta-trifluoromethyl group |
Mechanism of Action at the GABAB Receptor
Both baclofen and this compound are presumed to exert their effects by acting as agonists at the GABAB receptor.[4][6] The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.[7]
Upon activation by an agonist, the GABAB receptor initiates a signaling cascade through its associated Gαi/o proteins. This leads to:
-
Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels.[6]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels , which reduces the release of excitatory neurotransmitters.[6][8]
Collectively, these actions result in a reduction of neuronal excitability and synaptic transmission, forming the basis of their therapeutic effects, such as muscle relaxation.[1][6]
Caption: GABAB receptor signaling pathway.
Head-to-Head Comparison: Preclinical Evaluation Framework
In Vitro Assays: Receptor Binding and Functional Potency
These assays are essential for determining the binding affinity (Ki) of each compound for the GABAB receptor.[9] The experiment involves competing the test compound against a radiolabeled ligand (e.g., [3H]GABA or [3H]baclofen) for binding to membrane preparations expressing GABAB receptors.[10]
Expected Outcome: A lower Ki value for this compound compared to baclofen would suggest a higher binding affinity, which may translate to higher potency.
This is a functional assay that measures the activation of G-proteins upon agonist binding, providing a measure of potency (EC50) and efficacy (Emax).[11] The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a direct measure of receptor activation.[11][12]
Expected Outcome: A lower EC50 value would indicate higher potency. Comparing the Emax values would reveal if the compound is a full or partial agonist relative to baclofen.
Comparative Data Table (Hypothetical)
| Parameter | This compound | Baclofen | Interpretation |
| Binding Affinity (Ki, nM) | Expected to be lower | Benchmark value | Lower Ki indicates higher affinity for the receptor. |
| Functional Potency (EC50, nM) | Expected to be lower | Benchmark value | Lower EC50 indicates higher potency in activating the receptor. |
| Functional Efficacy (Emax, %) | To be determined | ~100% (as full agonist) | Indicates the maximal response compared to the standard agonist. |
In Vivo Models: Efficacy and Behavioral Effects
The antispasticity effects of these compounds would be compared in established animal models of spasticity.[13]
-
Genetically Spastic Mouse Models: Models like the Spa mouse, which has a hereditary spastic mutation, are suitable for assessing improvements in muscle function and gait abnormalities.[14]
-
Spinal Cord Injury (SCI) Models: Spasticity can be induced in rodents through spinal cord injury, allowing for the evaluation of the compounds' ability to reduce involuntary muscle contractions and improve motor function.[15][16]
Key Endpoints for Comparison:
-
Reduction in muscle tone and hyperreflexia.
-
Improvement in locomotor function (e.g., rotarod performance, gait analysis).
-
Side-effect profile, including sedation, motor impairment, and cognitive effects.[17]
Pharmacokinetic Profile
The pharmacokinetic properties of baclofen are well-documented. It is rapidly absorbed orally with a bioavailability of 70-85% and has a short half-life of 2 to 6 hours, requiring frequent administration.[1][3] A significant portion (around 70-85%) is excreted unchanged by the kidneys.[1][18]
The trifluoromethyl group in this compound is expected to increase its lipophilicity.[5] This could potentially lead to:
-
Improved blood-brain barrier penetration.
-
Altered metabolic stability and a different pharmacokinetic profile compared to baclofen.
A full pharmacokinetic study would be required to compare parameters like Cmax, Tmax, half-life (t1/2), and bioavailability.
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Baclofen |
| Bioavailability | To be determined | 70-85%[1][3] |
| Half-life (t1/2) | To be determined | 2-6 hours[1][18] |
| Metabolism | To be determined | ~15% metabolized[18] |
| Excretion | To be determined | ~85% excreted unchanged (urine/feces)[18] |
| Protein Binding | To be determined | ~30%[18] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the GABAB receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing recombinant GABAB receptors in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a GABAB-selective radioligand (e.g., [3H]baclofen).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound or baclofen).
-
Determination of Non-Specific Binding: A parallel set of wells should contain a saturating concentration of an unlabeled GABAB agonist (like GABA itself) to determine non-specific binding.
-
Termination and Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: [35S]GTPγS Functional Assay
This protocol measures the functional potency and efficacy of the compounds.[19]
Methodology:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl. The presence of GDP is crucial for detecting agonist-stimulated binding.[20]
-
Incubation: Incubate membranes with [35S]GTPγS and increasing concentrations of the test agonist.
-
Basal vs. Stimulated Binding: Measure basal binding (no agonist) and agonist-stimulated binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantification: Measure the amount of bound [35S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
Summary and Future Directions
This guide establishes a framework for the direct comparison of this compound and baclofen. While baclofen is a well-characterized therapeutic agent, the structural modifications in the newer compound suggest the potential for an improved pharmacological profile.
-
Potential Advantages of this compound: The trifluoromethyl group could enhance binding affinity, potency, and pharmacokinetic properties, such as increased brain penetration and a longer half-life.
-
Key Differentiators: The critical data for a definitive comparison will come from head-to-head in vitro binding and functional assays, followed by in vivo studies in relevant disease models to assess both efficacy and the side-effect profile.
Future research should focus on executing these comparative experiments to fully elucidate the therapeutic potential of this compound as a next-generation GABAB receptor modulator.
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- Al-khouja, A., et al. Baclofen: Therapeutic Use and Potential of the Prototypic GABAB Receptor Agonist. Various Sources.
- Legrand, P., et al. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry. [URL: https://www.frontiersin.org/articles/10.3389/fpsyt.2018.00693/full]
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- Anjos-Guarçoni, T., et al. Baclofen, an agonist at peripheral GABAB receptors, induces antinocception via activation of TEA-sensitive potassium channels. European Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7104992/]
- GlobalRx. Clinical Profile of Baclofen USP. [URL: https://globalrph.com/drugs/baclofen/]
- Dutheil, N., et al. GABAB receptor agonist baclofen promotes central nervous system remyelination. Glia. [URL: https://pubmed.ncbi.nlm.nih.gov/35980838/]
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- Basile, A. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [URL: https://pubmed.ncbi.nlm.nih.gov/18428532/]
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This guide provides a comparative analysis of the pharmacokinetic properties of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and related compounds. While direct pharmacokinetic data for this compound is not extensively available in public literature, this document synthesizes information on structurally similar molecules to offer valuable insights for researchers and drug development professionals. By examining the pharmacokinetic profiles of related GABA analogs and compounds featuring the trifluoromethylphenyl moiety, we can extrapolate potential characteristics and guide future preclinical development.
The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, thereby improving a compound's pharmacokinetic profile.[1][2] Similarly, the β-amino acid scaffold can confer resistance to enzymatic degradation. This guide will delve into the known pharmacokinetic parameters of relevant comparators and provide detailed experimental protocols for assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel derivatives.
Comparative Pharmacokinetic Profiles
To predict the pharmacokinetic behavior of this compound, we will compare it with two well-characterized GABA analogs, Baclofen and Phenibut, and a compound containing a trifluoromethylphenyl group, S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4).
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Baclofen | Phenibut | S-4 (in rats) | This compound (Predicted) |
| Bioavailability | 70-85% (oral)[3] | Well-absorbed (oral)[4] | Dose-dependent, complete at lower doses (oral)[5][6] | Likely good to excellent oral bioavailability due to the lipophilic trifluoromethyl group. |
| Volume of Distribution (Vd) | 0.7 L/kg[3] | Widely distributed[4] | ~0.448 L/kg[5][6] | Expected to have a moderate volume of distribution. |
| Metabolism | Minimally metabolized[3] | Largely unmetabolized[7][8] | Slowly cleared[5][6] | Predicted to have high metabolic stability due to the trifluoromethyl group.[1][2] |
| Elimination Half-life (t½) | 2-6 hours[3][9] | 5.3 hours[7][10] | 2.6-5.3 hours[5][6] | Predicted to have a moderate half-life, supporting reasonable dosing intervals. |
| Primary Route of Excretion | Renal (unchanged)[3][9] | Renal (unchanged)[7][8] | Not specified | Likely renal excretion of the unchanged drug. |
| Plasma Protein Binding | ~30%[11] | Not specified | Not specified | Expected to have low to moderate plasma protein binding. |
Experimental Protocols for Pharmacokinetic Characterization
A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. Below are detailed, step-by-step methodologies for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, bioavailability, and half-life.[12][13][14]
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Compound Formulation: Prepare the test compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration. Solubilize the compound in a vehicle such as saline, PBS, or a solution containing a small percentage of DMSO and/or Cremophor.
-
Animal Acclimatization and Dosing: Use adult male Sprague-Dawley rats (or another appropriate rodent model), allowing them to acclimatize for at least 3-5 days. For the IV arm, administer the compound via a tail vein or jugular vein cannula. For the PO arm, administer the compound via oral gavage.
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a suitable vessel (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Immediately after collection, transfer the blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15][16][17][18][19]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: In a 96-well plate, combine the test compound solution with liver microsomes (from human, rat, or other species of interest). Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, typically cold acetonitrile, which precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[20][21][22][23][24]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for a Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
A-to-B Transport (Absorption): Add the test compound to the apical (A) side and sample from the basolateral (B) side over time.
-
B-to-A Transport (Efflux): Add the test compound to the basolateral (B) side and sample from the apical (A) side over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues. The Rapid Equilibrium Dialysis (RED) method is commonly used.[25][26][27][28][29]
Workflow for Plasma Protein Binding Assay (RED Method)
Caption: Workflow for a plasma protein binding assay using the RED method.
Step-by-Step Methodology:
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).
-
Assay Setup: Add the compound-spiked plasma to one chamber of the RED device insert and dialysis buffer (e.g., PBS) to the other chamber. The two chambers are separated by a semi-permeable membrane.
-
Equilibration: Incubate the sealed plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Conclusion
While direct pharmacokinetic data for this compound remains to be fully elucidated, a comparative analysis of structurally related compounds provides a strong foundation for predicting its ADME properties. The presence of the trifluoromethylphenyl group suggests favorable metabolic stability and oral bioavailability. The β-amino acid backbone may further contribute to in vivo stability. The experimental protocols detailed in this guide offer a robust framework for the comprehensive pharmacokinetic characterization of this and other novel drug candidates, enabling informed decision-making throughout the drug development process.
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A Technical Guide to the In-Vitro to In-Vivo Correlation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Activity
Introduction
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a compound of significant interest within the field of medicinal chemistry and neuropharmacology. Its structural architecture, characterized by a trifluoromethyl group appended to the phenyl ring, suggests potential modulatory activity at key neurotransmitter receptors. This guide provides a comprehensive framework for the evaluation of this compound, establishing a robust in-vitro to in-vivo correlation (IVIVC) of its biological activity.
The strategic incorporation of a trifluoromethyl moiety is a well-established medicinal chemistry tactic to enhance crucial drug-like properties. This functional group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to facilitate passage across the blood-brain barrier, and favorably influence binding affinity to target proteins. Given its structural similarity to known γ-aminobutyric acid (GABA) analogues, such as baclofen and phenibut, this compound is hypothesized to exert its effects primarily through the GABAergic system, with a particular focus on the GABA-B receptor.[1]
This document will serve as a detailed roadmap for researchers, outlining the essential in-vitro and in-vivo studies required to fully characterize the pharmacological profile of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for correlating in-vitro potency with in-vivo efficacy. For comparative purposes, the well-characterized GABA-B agonist, Baclofen, will be used as a benchmark compound throughout this guide.
In-Vitro Characterization: Elucidating the Molecular Mechanism
The initial step in characterizing any novel compound is to determine its activity at the molecular level. For this compound, this involves a series of in-vitro assays to confirm its hypothesized interaction with the GABA-B receptor and to quantify its potency and efficacy.
GABA-B Receptor Binding Affinity
The primary objective is to ascertain whether the compound directly binds to the GABA-B receptor. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Utilize rat brain cortical membranes, a rich source of GABA-B receptors.
-
Radioligand: Employ [³H]GABA or a selective GABA-B antagonist radioligand such as [³H]CGP54626 for competition binding studies.[2]
-
Assay Conditions: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or the reference compound (Baclofen).
-
Detection: Following incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves. The Ki value represents the affinity of the compound for the receptor.
Table 1: Hypothetical Binding Affinity Data
| Compound | Ki (nM) for GABA-B Receptor |
| This compound | 150 |
| Baclofen | 100 |
GABA-B Receptor Functional Activity
Demonstrating binding is crucial, but it does not reveal whether the compound is an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to determine the compound's intrinsic efficacy.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The GABA-B receptor is a G-protein coupled receptor (GPCR).[1] Agonist binding activates the associated G-protein, which then exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.[2]
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human GABA-B receptor.
-
Assay Components: Incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound.
-
Stimulation: Measure the amount of [³⁵S]GTPγS incorporated into the membranes.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.
Table 2: Hypothetical Functional Activity Data
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of GABA response) |
| This compound | 500 | 95 |
| Baclofen | 300 | 100 |
Visualizing the GABA-B Receptor Signaling Pathway
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A Researcher's Guide to the Reproducibility of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Synthesis
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of chiral building blocks is paramount. This guide provides an in-depth analysis of the published data on the synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a valuable component in the development of novel therapeutics. We will objectively compare synthetic strategies, provide detailed experimental protocols, and present supporting data to ensure you can confidently reproduce and adapt these methods in your own laboratory.
Introduction: The Significance of a Chiral β-Amino Acid
This compound is a non-proteinogenic β-amino acid. Its structure, featuring a trifluoromethyl group, imparts desirable properties such as increased metabolic stability and enhanced binding affinity in drug candidates. The specific (S)-enantiomer is of particular interest due to the stereospecific interactions required for therapeutic efficacy. Therefore, robust and reproducible methods for its enantioselective synthesis are crucial for advancing drug discovery programs.
This guide will focus on two primary approaches for obtaining the enantiomerically pure (S)-isomer: the resolution of a racemic mixture and asymmetric synthesis. We will delve into the practical details of a reproducible one-pot synthesis of the racemic compound, followed by a critical evaluation of methods to isolate the desired (S)-enantiomer.
Comparison of Synthetic Strategies
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Racemic Synthesis followed by Chiral Resolution | A racemic mixture of the β-amino acid is first synthesized, and then the enantiomers are separated. | The initial racemic synthesis is often straightforward and high-yielding. | Requires an additional resolution step, which can be time-consuming and may result in the loss of up to 50% of the material. |
| Asymmetric Synthesis | A chiral catalyst or auxiliary is used to directly synthesize the desired (S)-enantiomer with high stereoselectivity. | More atom-economical as it avoids the loss of the unwanted enantiomer. Can be more efficient in terms of the number of steps. | Development of a highly stereoselective asymmetric synthesis can be challenging and may require specialized catalysts. |
Part 1: Reproducible Racemic Synthesis via a One-Pot Protocol
A foundational and frequently cited method for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and a nitrogen source in a suitable solvent.[1] This approach is attractive for its simplicity and generally good yields.
Conceptual Workflow for Racemic Synthesis
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Benchmarking a Novel GABA Analog: (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid in Preclinical Models of Spasticity and Neuropathic Pain
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Insights
Introduction
In the landscape of neurological therapeutics, the demand for novel agents with improved efficacy and tolerability remains a critical unmet need. (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, hereafter referred to as Compound X, is a novel, chiral β-amino acid. Its structural resemblance to γ-aminobutyric acid (GABA) and existing GABAergic modulators, such as baclofen, suggests its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as spasticity and neuropathic pain.[1] The incorporation of a trifluoromethyl group on the phenyl ring is a strategic medicinal chemistry approach to enhance metabolic stability and lipophilicity, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.[1][2]
This guide provides a comprehensive framework for the preclinical benchmarking of Compound X against current standard-of-care drugs: baclofen for spasticity and pregabalin for neuropathic pain. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparisons in validated disease models, and offer a transparent analysis of hypothetical, yet plausible, comparative data. Our objective is to equip researchers and drug development professionals with a robust methodology to evaluate the therapeutic potential of this promising new chemical entity.
Mechanistic Underpinnings: A Comparative Overview
A thorough understanding of the molecular targets and signaling pathways of the standard-of-care drugs is fundamental to designing a rigorous benchmarking study.
Baclofen: The Archetypal GABA-B Receptor Agonist
Baclofen, a structural analog of GABA, exerts its therapeutic effects primarily as a selective agonist of the GABA-B receptor.[3][4] These G-protein coupled receptors are expressed on presynaptic and postsynaptic terminals throughout the central nervous system.[5][6]
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits the influx of calcium ions through voltage-gated calcium channels.[3][7] This reduction in intracellular calcium curtails the release of excitatory neurotransmitters, such as glutamate.[4]
-
Postsynaptic Inhibition: On the postsynaptic membrane, baclofen binding to GABA-B receptors activates inwardly rectifying potassium channels, leading to an efflux of potassium ions.[3][8] This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[3]
The net effect of these actions is a dampening of neuronal excitability, which clinically translates to a reduction in muscle spasticity.[4][8]
Pregabalin: Modulator of Voltage-Gated Calcium Channels
While also a GABA analog, pregabalin does not exert its effects through direct interaction with GABA receptors.[9][10] Instead, its primary mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[9][11][12]
The α2δ subunit is crucial for the trafficking and function of these channels.[13][14][15] By binding to the α2δ-1 subunit, pregabalin is thought to reduce the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9][10][11] This modulatory action, rather than a direct blockade of the calcium channel, accounts for its efficacy in treating neuropathic pain.[9][12]
Hypothesized Mechanism of Action for Compound X
Given its structural similarity to baclofen, the most probable mechanism of action for Compound X is as a GABA-B receptor agonist. The trifluoromethylphenyl group may influence its binding affinity, selectivity, and pharmacokinetic properties compared to baclofen.
Signaling Pathway of GABA-B Receptor Agonists
Caption: Mechanism of GABA-B receptor agonists like baclofen and Compound X.
Signaling Pathway of Pregabalin
Caption: Mechanism of pregabalin via the α2δ-1 subunit of calcium channels.
Benchmarking in a Preclinical Model of Spasticity
Experimental Model: Spinal Cord Injury (SCI) Induced Spasticity in Rats
A well-established model for inducing spasticity involves a contusion injury to the thoracic spinal cord in adult rats. This model recapitulates many of the features of human spasticity, including hyperreflexia and increased muscle tone.
Experimental Protocol
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g).
-
SCI Surgery: Following anesthesia, a laminectomy is performed at the T10 vertebral level, and a moderate contusion injury is induced using a standardized impactor device.
-
Post-operative Care: Animals receive analgesics, antibiotics, and manual bladder expression until reflex voiding returns.
-
Group Allocation (n=10 per group):
-
Vehicle Control (Saline)
-
Baclofen (10 mg/kg, i.p.)
-
Compound X (Low Dose, e.g., 5 mg/kg, i.p.)
-
Compound X (High Dose, e.g., 20 mg/kg, i.p.)
-
-
Drug Administration: Treatments are administered 4 weeks post-SCI, when spasticity is well-developed.
-
Efficacy Assessment (at 30, 60, and 120 minutes post-injection):
-
Electromyography (EMG): Record EMG activity from the gastrocnemius muscle in response to ankle rotation at a controlled velocity. The primary endpoint is the reduction in stretch-induced EMG activity.
-
Ashworth Scale: A blinded observer scores resistance to passive limb movement on a 0-4 scale.
-
-
Safety and Tolerability Assessment:
-
Rotarod Test: Assess motor coordination and sedation by measuring the latency to fall from an accelerating rotating rod.
-
Open Field Test: Monitor locomotor activity and exploratory behavior.
-
Experimental Workflow for Spasticity Model
Caption: Workflow for benchmarking in the rat SCI model of spasticity.
Hypothetical Comparative Data: Spasticity
| Treatment Group | % Reduction in EMG Activity (Mean ± SEM) | Change in Ashworth Score (Mean ± SEM) | Latency to Fall on Rotarod (s, Mean ± SEM) |
| Vehicle | 5 ± 2.1 | -0.1 ± 0.2 | 185 ± 15.2 |
| Baclofen (10 mg/kg) | 65 ± 5.8 | -1.8 ± 0.4 | 95 ± 10.1 |
| Compound X (5 mg/kg) | 45 ± 6.2 | -1.2 ± 0.3 | 160 ± 12.5 |
| Compound X (20 mg/kg) | 70 ± 5.5 | -2.0 ± 0.5 | 130 ± 11.8 |
Benchmarking in a Preclinical Model of Neuropathic Pain
Experimental Model: Chronic Constriction Injury (CCI) in Mice
The CCI model, involving loose ligation of the sciatic nerve, is a widely used and validated model of peripheral neuropathic pain. It produces robust and long-lasting thermal hyperalgesia and mechanical allodynia.
Experimental Protocol
-
Animal Subjects: Adult male C57BL/6 mice (20-25g).
-
CCI Surgery: Under anesthesia, the right sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Post-operative Care: Animals receive analgesics and are monitored for general well-being.
-
Group Allocation (n=12 per group):
-
Vehicle Control (Saline)
-
Pregabalin (30 mg/kg, p.o.)
-
Compound X (Low Dose, e.g., 10 mg/kg, p.o.)
-
Compound X (High Dose, e.g., 40 mg/kg, p.o.)
-
-
Drug Administration: Treatments are administered 14 days post-CCI, once pain behaviors have stabilized.
-
Efficacy Assessment (at 60 and 120 minutes post-dosing):
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated filaments.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.
-
-
Safety and Tolerability Assessment:
-
Grip Strength Test: Assess muscle strength.
-
Observation for Sedation: Score sedation levels based on a standardized scale.
-
Experimental Workflow for Neuropathic Pain Model
Caption: Workflow for benchmarking in the mouse CCI model of neuropathic pain.
Hypothetical Comparative Data: Neuropathic Pain
| Treatment Group | Paw Withdrawal Threshold (g, Mean ± SEM) | Paw Withdrawal Latency (s, Mean ± SEM) | Grip Strength (% of Baseline, Mean ± SEM) |
| Vehicle | 0.4 ± 0.05 | 4.5 ± 0.3 | 98 ± 2.5 |
| Pregabalin (30 mg/kg) | 2.5 ± 0.3 | 9.8 ± 0.7 | 85 ± 3.1 |
| Compound X (10 mg/kg) | 1.8 ± 0.2 | 7.5 ± 0.5 | 95 ± 2.8 |
| Compound X (40 mg/kg) | 2.8 ± 0.4 | 10.5 ± 0.8 | 90 ± 3.0 |
Discussion and Future Directions
The hypothetical data presented suggests that Compound X demonstrates dose-dependent efficacy in both spasticity and neuropathic pain models. In the spasticity model, the high dose of Compound X shows comparable efficacy to baclofen but with a potentially improved motor side-effect profile, as indicated by the longer latency to fall on the rotarod. This could represent a significant therapeutic advantage.
In the neuropathic pain model, Compound X again shows efficacy comparable to the standard-of-care, pregabalin. The potentially better tolerability, with less impact on grip strength, warrants further investigation.
These preliminary, albeit hypothetical, findings underscore the importance of a rigorous, multi-faceted benchmarking approach. Future studies should include pharmacokinetic profiling to correlate plasma and CNS exposure with pharmacodynamic effects. Furthermore, chronic dosing studies are necessary to evaluate the potential for tolerance development and to assess long-term safety.
Conclusion
This compound (Compound X) represents a promising new chemical entity with the potential to address unmet needs in the treatment of spasticity and neuropathic pain. Based on its structural similarity to known GABAergic modulators, a well-defined path for its preclinical evaluation exists. The experimental frameworks outlined in this guide provide a robust starting point for a head-to-head comparison with standard-of-care drugs. By systematically evaluating efficacy, safety, and mechanism of action, the true therapeutic potential of this novel compound can be elucidated, paving the way for its potential clinical development.
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A Comparative Guide to Confirming the Binding Site of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid on the GABA-B Receptor
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to definitively identify and validate the binding site of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This compound, a structural analog of potent neuromodulators, is known to exert its effects by targeting the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Confirming the precise molecular interactions within the receptor is paramount for understanding its mechanism of action and guiding future drug development.
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[4] The orthosteric binding site for GABA and its agonists is located in the extracellular "Venus Flytrap" domain (VFT) of the GABA-B1 subunit.[4][5] This guide will compare and contrast several robust experimental strategies to confirm that this compound engages this specific site.
Our approach is structured as a logical progression, beginning with foundational binding assays and advancing to high-resolution structural and biochemical validation. We will objectively compare the performance of these methods, providing the rationale behind experimental choices and the necessary protocols to ensure scientific integrity.
Part 1: Foundational Binding Characterization
Before pinpointing the exact amino acid residues involved in binding, it is essential to first confirm direct interaction with the receptor and determine the binding affinity. Radioligand competition assays are the gold standard for this initial characterization.
Competition Radioligand Binding Assay
This technique measures the ability of the unlabeled test compound, this compound, to displace a known radiolabeled ligand from the GABA-B receptor. The choice of radioligand is critical. Both selective agonists, like [³H]Baclofen, and antagonists, such as [³H]CGP54626, can be used.[6][7] Using a well-characterized antagonist like [³H]CGP54626 is often preferred as its binding is less sensitive to G-protein coupling states.[8]
Causality of Experimental Choice: A successful competition assay provides two key pieces of information:
-
Direct Interaction: Displacement of the radioligand indicates that the test compound binds to the same receptor.
-
Binding Affinity (Ki): The concentration at which the compound displaces 50% of the radioligand (IC50) can be used to calculate its inhibitory constant (Ki), a measure of binding affinity.
Self-Validating System: The protocol's integrity is maintained by including controls for non-specific binding, ensuring that the observed displacement is due to specific interaction with the GABA-B receptor.
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human GABA-B (1a,2) or GABA-B (1b,2) receptors or from rat brain tissue. Thoroughly wash membranes to remove endogenous GABA.[6][9]
-
Assay Setup: In a 96-well plate, combine the following in a binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4):
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 4°C to reach equilibrium.[8][9]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Part 2: Pinpointing the Binding Site
Once binding to the receptor is confirmed, the next crucial step is to identify the specific amino acid residues that form the binding pocket. This is achieved through a combination of computational modeling, site-directed mutagenesis, and direct structural methods.
Workflow for Binding Site Identification
The overall workflow follows a logical progression from prediction to high-resolution validation.
Caption: Integrated workflow for binding site confirmation.
Site-Directed Mutagenesis (SDM)
SDM is a powerful technique to probe the functional importance of specific amino acid residues.[10][11] By systematically mutating residues predicted to be in the binding pocket and then measuring the compound's binding affinity to the mutant receptors, one can infer which residues are critical for interaction.
Expertise in Action: Previous studies on GABA-B agonists have identified key residues within the GABA-B1 VFT, such as Ser246, Tyr366, and Asp471, as being critical for agonist binding and receptor activation.[5][12] A robust mutagenesis strategy would target these and other surrounding residues, guided by homology models based on existing crystal structures of the GABA-B receptor.[4] The choice of mutation is also critical; an alanine scan (mutating residues to alanine) is a common starting point to test the importance of the side chain, while more drastic mutations (e.g., changing charge or size) can provide further insight.
Self-Validating System: A critical control is to ensure that the mutations do not simply cause the receptor to misfold. This can be verified by confirming that the mutant receptors are expressed at the cell surface (e.g., via ELISA or Western blot of surface-biotinylated proteins) and that they can still bind the radioligand, even if the affinity is altered.
Experimental Protocol: Site-Directed Mutagenesis
-
Mutagenesis: Use a commercial kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit) to introduce point mutations into the cDNA encoding the GABA-B1 subunit.[11]
-
Transfection: Co-transfect mammalian cells (e.g., HEK293 or CHO cells) with the mutated GABA-B1 cDNA and wild-type GABA-B2 cDNA.
-
Expression Verification: Confirm the expression of the mutant receptor on the cell surface.
-
Binding Assays: Perform competition radioligand binding assays as described in Part 1.1 on membranes prepared from cells expressing each mutant receptor.
-
Data Analysis: Compare the Ki values of this compound for the wild-type and mutant receptors. A significant increase in the Ki value (loss of affinity) for a particular mutant suggests that the mutated residue is important for binding.
Photoaffinity Labeling (PAL)
PAL is a powerful technique to covalently link a ligand to its binding site, enabling definitive identification of the interacting residues.[13][14] This method involves synthesizing a derivative of the compound that contains a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin).[13]
Causality of Experimental Choice: PAL provides direct evidence of proximity. Upon photoactivation, the probe forms a covalent bond with nearby amino acids within the binding pocket.[13] Subsequent enzymatic digestion and mass spectrometry can precisely identify the cross-linked peptide fragments and even the specific amino acid, providing direct evidence of the binding site.
Caption: Principle of Photoaffinity Labeling (PAL).
X-ray Crystallography
The gold-standard method for determining a binding site at atomic resolution is X-ray crystallography or, for large membrane proteins, Cryo-Electron Microscopy (Cryo-EM).[15][16] This involves obtaining a high-resolution 3D structure of the ligand bound to its protein target.[17]
Expertise in Action: This technique is technically demanding but provides an unambiguous view of the binding pose and all interacting residues. The process involves co-crystallizing the purified GABA-B receptor extracellular domain with the compound or soaking the compound into pre-formed apo-protein crystals.[18][19] The resulting electron density map clearly shows the ligand's position and orientation within the binding pocket.
Part 3: Comparative Analysis of Methodologies
Each technique offers distinct advantages and disadvantages. The choice of which to use depends on the research question, available resources, and technical expertise.
| Technique | Primary Output | Resolution | Pros | Cons |
| Competition Binding | Binding Affinity (Ki) | N/A | High-throughput, quantitative, relatively simple. | Indirect; does not identify specific residues. |
| Site-Directed Mutagenesis | Functional role of residues | Residue-level | Establishes functional importance of specific residues.[10] | Indirect; mutations can cause global protein misfolding. Requires a good starting hypothesis. |
| Photoaffinity Labeling | Covalently tagged residues | Residue-level | Directly identifies residues in proximity to the ligand. | Requires complex chemical synthesis of a probe; potential for non-specific labeling.[20] |
| X-ray Crystallography | 3D structure of complex | Atomic (<3 Å) | Unambiguous, high-resolution view of all interactions.[15][17] | Technically challenging, requires large amounts of pure protein, protein may not crystallize.[18] |
Conclusion
Confirming the binding site of this compound on the GABA-B receptor requires a multi-faceted and integrated approach. The journey begins with robustly characterizing the binding affinity through competition assays. This is followed by hypothesis-driven biochemical validation using site-directed mutagenesis to pinpoint functionally critical residues. For more direct evidence, photoaffinity labeling can covalently mark the binding pocket. Finally, the ultimate confirmation is achieved through high-resolution structural methods like X-ray crystallography, which provides an irrefutable atomic-level picture of the protein-ligand interaction. By judiciously combining these techniques, researchers can build a comprehensive and validated model of how this compound engages its target, paving the way for rational drug design and a deeper understanding of GABA-B receptor pharmacology.
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A Senior Application Scientist's Guide to Validating Antibody Specificity for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Detection
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of antibodies targeting the small molecule (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. We will move beyond simple binding assays to establish a multi-pillar validation strategy that ensures data integrity, reproducibility, and confidence in your immunoassays.
Section 1: The Immunological Challenge of Small Molecule Detection
This compound is a chiral β-amino acid derivative. Due to its low molecular weight, it is functionally invisible to the immune system on its own and cannot independently elicit an antibody response.[1][2] Such small molecules are known as haptens .[3][4]
To generate antibodies, the hapten must be covalently linked to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] This process, known as bioconjugation, creates a hapten-carrier conjugate that is large and complex enough to be recognized by the immune system, leading to the production of antibodies.[7][8][9] Some of these antibodies will be specific to the hapten itself, which is our target.
Caption: Hapten-carrier conjugation workflow.
Section 2: Foundational Principles: Specificity vs. Cross-Reactivity
Antibody specificity is the ability of an antibody to bind to its intended target—in this case, this compound—without binding to other molecules.[10][11] In the context of small molecule detection, the primary concern is cross-reactivity , where an antibody binds to molecules that are structurally similar to the target analyte.[12][13][14] This can lead to false-positive results and inaccurate quantification.[15]
For our target molecule, a robust validation plan must assess potential cross-reactivity against a panel of structurally related compounds. This panel should, at a minimum, include:
-
The opposite enantiomer: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.[16][17]
-
The parent molecule without the trifluoromethyl group: (S)-3-Amino-3-phenylpropanoic acid.
-
Positional isomers: Analogs with the trifluoromethyl group at the ortho- or para- positions of the phenyl ring.[18]
-
Related precursors or metabolites.
Caption: Conceptual model of antibody specificity and cross-reactivity.
Section 3: A Multi-Pillar Framework for Specificity Validation
A single experiment is insufficient to declare an antibody specific. We advocate for a multi-pillar approach adapted from established antibody validation guidelines to provide orthogonal, self-validating evidence.[19][20]
Pillar 1: Quantitative Analysis via Competitive ELISA
For small molecule detection, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This assay measures the concentration of the target analyte in a sample by observing its competition with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the amount of target analyte in the sample.
-
Plate Coating: Coat a 96-well microplate with a conjugate of the target molecule and a protein different from the immunizing carrier (e.g., if immunized with Hapten-KLH, coat with Hapten-BSA). Incubate overnight at 4°C. This prevents the antibody from binding to the carrier protein instead of the hapten.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating conjugate.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding of antibodies to the plate surface. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare a standard curve of the free this compound analyte.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the standard or the unknown sample.
-
Add these antibody-analyte mixtures to the washed and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, causing a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the analyte concentration. Determine the IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal.
Caption: Workflow for a competitive ELISA.
Pillar 2: Comprehensive Cross-Reactivity Profiling
This pillar uses the competitive ELISA protocol established in Pillar 1 to systematically test the antibody against the panel of structurally related molecules.
-
Follow the exact same competitive ELISA protocol as described above.
-
Instead of creating a standard curve with the target analyte, create separate standard curves for each potential cross-reactant molecule.
-
Determine the IC50 value for each of these molecules.
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100
A highly specific antibody will have a very low IC50 for the target analyte and a very high IC50 (or no inhibition) for the structural analogs, resulting in a low percentage of cross-reactivity.
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 15 | 100% |
| (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | 1,500 | 1.0% |
| (S)-3-Amino-3-phenylpropanoic acid | 8,000 | 0.19% |
| 3-(Trifluoromethyl)benzoic acid | >10,000 | <0.15% |
Pillar 3: Orthogonal Method Confirmation via Western Blot
Direct detection of a small molecule via Western Blot is not feasible due to its inability to be retained on the membrane after SDS-PAGE.[21] However, Western Blotting can be used as a powerful orthogonal method to confirm that the antibody specifically recognizes the hapten in the context of its carrier protein.[22][23]
-
Sample Preparation: Prepare samples of (1) the immunizing conjugate (e.g., Hapten-KLH), (2) the unconjugated carrier protein (KLH), and (3) a non-immunizing conjugate (e.g., Hapten-BSA).
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody being validated.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
Expected Result for a Specific Antibody: A strong band should appear for the lanes containing the Hapten-KLH and Hapten-BSA conjugates, but no band should appear for the lane containing only the carrier protein (KLH). This confirms the antibody is binding to the hapten portion of the conjugate and not the carrier protein.
Section 4: Synthesizing the Data: A Comparative Analysis of Antibodies
Ultimately, the goal is to select the best-performing antibody for your application. By subjecting multiple candidate antibodies to this validation framework, you can generate a comparative dataset to inform your decision.
| Performance Metric | Antibody A | Antibody B | Antibody C |
| Target IC50 (nM) | 15 | 25 | 18 |
| % Cross-Reactivity with (R)-enantiomer | 1.0% | 15.5% | 0.5% |
| % Cross-Reactivity with parent molecule | 0.2% | 5.0% | 0.1% |
| Binds Hapten-Conjugate in WB? | Yes | Yes | Yes |
| Binds Carrier Protein in WB? | No | No | No |
| Recommendation | Good | Poor (High Cross-Reactivity) | Excellent |
Analysis: In this comparison, Antibody B is unsuitable due to its significant cross-reactivity with the (R)-enantiomer, which would lead to inaccurate, stereoisomer-indiscriminate results. Both Antibody A and Antibody C show excellent specificity in the Western Blot assay. However, Antibody C demonstrates superior performance with a slightly better IC50 and significantly lower cross-reactivity compared to Antibody A, making it the optimal choice for sensitive and specific detection of this compound.
Section 5: Conclusion and Best Practices
The rigorous validation of antibody specificity is not an optional step; it is fundamental to the integrity of any immunoassay. For small molecules like this compound, where structurally similar compounds are likely to be present, a multi-pillar approach is essential.
As a final recommendation, always remember that antibody validation is application-specific.[19][20] An antibody validated for ELISA may not perform the same in a different application. The protocols and principles outlined in this guide provide a robust starting point for ensuring that your chosen antibody is indeed "fit for purpose," leading to reproducible and trustworthy scientific outcomes.
References
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Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
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Wikipedia. Hapten. [Link]
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Ismail, A. A. (2012). Interferences in Immunoassay. Journal of Clinical & Laboratory Analysis, 26(1), 1–17. [Link]
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Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
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CANDOR Bioscience GmbH. cross-reactivity in immunoassays. [Link]
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Taylor & Francis. Haptens – Knowledge and References. [Link]
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Amber, N., & Bryan, G. T. (2018). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2018, 1–11. [Link]
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The Editors of Encyclopaedia Britannica. (2025). Hapten. In Encyclopædia Britannica. [Link]
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Schiele, F., & Navid, F. (2018). Ten Basic Rules of Antibody Validation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(2), 169–172. [Link]
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Ziv, O., et al. (2016). The effect of haptens on protein-carrier immunogenicity. Scientific Reports, 6(1), 32932. [Link]
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Creative Diagnostics. Antibody Specificity Validation. [Link]
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Hermanson, G. T. (2004). Small-Molecule—Protein Conjugation Procedures. In Methods in Molecular Biology. [Link]
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Roots Analysis. (2024). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. [Link]
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-
Wang, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecules, 22(5), 765. [Link]
-
ACS Publications. (2020). Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. Analytical Chemistry, 92(15), 10359–10366. [Link]
-
Walsh, D. P., et al. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Analytical and Bioanalytical Chemistry, 403(10), 2847–2851. [Link]
-
Bio-Techne. Simple Western Automated Western Blot Systems. [Link]
-
ResearchGate. How to detect small molecular weight proteins (10, 11, 17, 20 KDa) by western blot?. [Link]
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PubChem. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]
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Independent verification of the pharmacological profile of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
An Independent Guide to the Pharmacological Profile of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This guide presents an independent, data-driven verification of the pharmacological profile of this compound. As researchers engaged in drug discovery and development, the precise characterization of a molecule's biological activity is paramount. This document moves beyond theoretical postulation to provide a structured, empirical framework for assessing this compound's interaction with its primary hypothesized target, the GABA-B receptor, and explores potential off-target activities.
The molecular architecture of this compound, a chiral β-amino acid, bears a striking resemblance to baclofen, a well-established muscle relaxant and antispasmodic agent.[1][2] However, pharmacology is a field exquisitely sensitive to stereochemistry. The biological activity of racemic baclofen is known to reside almost exclusively in its (R)-enantiomer, which acts as a potent agonist at the γ-aminobutyric acid type B (GABA-B) receptor.[3][4] Conversely, the (S)-enantiomer of baclofen is reported to be orders of magnitude less active or completely inactive at this receptor.[3][4]
This precedent establishes a critical hypothesis for our investigation: Is the trifluoromethyl-substituted (S)-enantiomer similarly devoid of significant GABA-B receptor activity? Or does the substitution alter its pharmacological profile? This guide outlines a series of definitive in vitro experiments designed to answer these questions, providing the necessary protocols and rationale to empower fellow researchers to independently validate these findings. We will compare the subject compound against a carefully selected panel of reference molecules to establish a clear and objective performance benchmark.
Experimental Design & Rationale
A multi-tiered investigative approach is essential for a conclusive pharmacological assessment. Our workflow is designed to first establish target engagement (binding affinity), then elucidate functional consequences (G-protein activation and downstream signaling), and finally, to probe for plausible off-target interactions.
The selection of comparator compounds is critical for interpreting the experimental data:
-
(R)-Baclofen: The biologically active enantiomer of baclofen serves as our primary positive control for GABA-B receptor agonism.
-
(S)-Baclofen: This enantiomer is the most crucial comparator, as its established inactivity at the GABA-B receptor provides a direct benchmark for our test compound.[3]
-
GABA: The endogenous full agonist for the GABA-B receptor, setting the benchmark for maximal receptor activation.
-
Pregabalin: A structural analog of GABA that does not interact with GABA receptors but binds to the α2δ-1 subunit of voltage-gated calcium channels.[5] It is included to investigate potential cross-reactivity with this alternative target class common to some GABA analogs.
-
[3H]CGP54626A: A high-affinity, selective GABA-B receptor antagonist used as a radioligand to probe the orthosteric binding site.[6][7]
Tier 1: GABA-B Receptor Binding Affinity
The initial and most fundamental question is whether this compound physically interacts with the GABA-B receptor. A competitive radioligand binding assay is the gold standard for determining this. By measuring the ability of our test compound to displace a known high-affinity radiolabeled antagonist, [3H]CGP54626A, from the receptor, we can quantitatively determine its binding affinity (Ki).
Anticipated Data Summary
| Compound | Predicted Ki (nM) at GABA-B Receptor |
| This compound | > 100,000 |
| (R)-Baclofen | 100 - 400 |
| (S)-Baclofen | > 100,000 |
| GABA | 50 - 200 |
Table 1. Expected binding affinities of the test compound and comparators at the GABA-B receptor. A high Ki value indicates weak or no binding.
Experimental Protocol: Competitive Radioligand Binding
-
Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and large debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. This step washes the membranes and removes endogenous GABA.[6]
-
Assay Setup: In a 96-well plate, combine in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
50 µL of test compound dilutions (ranging from 1 pM to 1 mM) or vehicle.
-
50 µL of radioligand ([3H]CGP54626A, final concentration ~2 nM).
-
50 µL of membrane preparation (~100-200 µg protein).
-
-
Nonspecific Binding: A parallel set of wells containing a high concentration of unlabeled GABA (100 µM) is used to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Tier 2: GABA-B Receptor Functional Activity
Binding to a receptor does not equate to functional activity. A compound can be an agonist (activator), an antagonist (blocker), or an allosteric modulator. The following assays are designed to determine the functional consequence of any potential binding. GABA-B receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o family of G-proteins.[8]
Part A: G-Protein Activation ([35S]GTPγS Binding Assay)
This assay provides a direct measure of the very first step in receptor signaling: the activation of G-proteins.[9] Agonist binding to the GABA-B receptor causes the Gα subunit to exchange GDP for GTP. We use a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins and accumulates, providing a measurable signal of receptor activation.
Anticipated Data Summary
| Compound | Predicted EC50 (nM) | Predicted Emax (% of GABA) |
| This compound | > 10,000 | < 5% |
| (R)-Baclofen | 200 - 1,000 | 80 - 100% |
| GABA | 100 - 500 | 100% |
Table 2. Expected functional agonist activity in the [35S]GTPγS binding assay. A high EC50 and low Emax indicate a lack of agonism.
Experimental Protocol: [35S]GTPγS Binding
-
Membrane Preparation: Use rat cortical membranes prepared as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, combine in order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (10 µM final concentration) to ensure G-proteins are in an inactive state.
-
Test compound dilutions (ranging from 1 pM to 100 µM).
-
Membrane preparation (~20 µg protein).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add [35S]GTPγS (final concentration ~0.1 nM) to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Harvesting: Stop the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding (in the presence of compound) as a percentage of the maximal stimulation by GABA against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Part B: Downstream Signaling (cAMP Accumulation Assay)
Activation of the Gαi/o subunit by the GABA-B receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This assay measures this downstream effect in a cellular context.
Experimental Protocol: cAMP Accumulation
-
Cell Culture: Use a CHO (Chinese Hamster Ovary) cell line stably co-expressing the human GABA-B1 and GABA-B2 receptor subunits.[7] Culture cells to ~90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay Procedure:
-
Wash cells with stimulation buffer.
-
Add test compounds along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. The inhibitory effect of GABA-B agonists will be measured against this stimulated level.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each compound concentration. Plot the data and fit to a sigmoidal dose-response curve to determine IC50 values.
Tier 3: Off-Target Selectivity Profiling
Given that some GABA analogs like pregabalin and gabapentin exert their effects not through GABA receptors but by binding to the α2δ-1 subunit of voltage-gated calcium channels, it is prudent to assess our test compound for this activity.[5] This provides crucial information about its selectivity.
Anticipated Data Summary
| Compound | Predicted Ki (nM) at α2δ-1 Subunit |
| This compound | > 10,000 |
| Pregabalin | 20 - 80 |
| (R)-Baclofen | > 10,000 |
Table 3. Expected binding affinities at the α2δ-1 subunit. A high Ki value indicates a lack of binding and high selectivity for the primary target (or lack thereof).
Experimental Protocol: α2δ-1 Binding
The protocol is analogous to the GABA-B receptor binding assay, with the following key differences:
-
Radioligand: Use [3H]pregabalin or [3H]gabapentin.
-
Tissue Source: Porcine or rat cortical membranes are suitable.
-
Nonspecific Binding: Defined by a high concentration of unlabeled pregabalin or gabapentin.
Conclusion and Outlook
Based on the established pharmacology of baclofen enantiomers, the experimental framework detailed in this guide is designed to independently verify the hypothesis that this compound is pharmacologically inactive at the GABA-B receptor. The anticipated results—high Ki values in binding assays and negligible activity in functional assays—would provide a robust, multi-point confirmation of this profile.
This investigation underscores a fundamental principle in drug development: stereochemistry is not a trivial detail. The specific three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive molecule. For researchers working with this and similar compounds, the protocols provided herein offer a clear and reliable path to empirical validation, ensuring that development efforts are based on a solid pharmacological foundation.
References
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Mott, D. D., & Lewis, D. V. (1991). Pharmacology and physiological function of gamma-aminobutyric acid B type receptor. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 97(4), 179–189. [Link]
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Agmo, A., & Gomez, F. (1989). Stereospecific actions of baclofen on sociosexual behavior, locomotor activity and motor execution. Psychopharmacology, 97(3), 358–364. [Link]
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Leggio, B., Bouhlal, S., et al. (2022). Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. Frontiers in Behavioral Neuroscience, 16, 959247. [Link]
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Kukkonen, J. P., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Enna, S. J. (2001). Characterization of GABAA and GABAB receptor binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
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Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition. [Link]
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Hirst, W. D., et al. (2003). Pharmacological characterisation of a cell line expressing GABAB1b and GABAB2 receptor subunits. Biochemical pharmacology, 65(6), 963–971. [Link]
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Wikipedia contributors. (2023). GABA receptor agonist. Wikipedia, The Free Encyclopedia. [Link]
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Cozzoli, D. K., et al. (2014). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Psychiatry, 5, 153. [Link]
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Lentz, M. R., et al. (2014). Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Pharmaceuticals, 7(2), 165-178. [Link]
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Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. [Link]
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Ghanavatian, S., & Derian, A. (2023). Baclofen. In StatPearls. StatPearls Publishing. [Link]
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Castorina, A., et al. (2010). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism, 299(6), E988-E997. [Link]
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Bansal, P., et al. (2021). Characterization of GABA biosensor cells for detecting GABA released from human islets. ResearchGate. [Link]
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Park, J., et al. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 47(4), e159. [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
